4-Aminobenzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPONUUPNAEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167057 | |
| Record name | Benzoyl chloride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16106-38-0 | |
| Record name | Benzoyl chloride, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminobenzoyl Chloride
This guide provides comprehensive information on the molecular properties, synthesis, and applications of 4-Aminobenzoyl chloride, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is a key intermediate in organic synthesis, particularly valued in the pharmaceutical and polymer industries. Its bifunctional nature, containing both a reactive acyl chloride and a nucleophilic amino group, allows for a wide range of chemical transformations.
Table 1: Molecular and Physical Data for this compound
| Property | Value | Citations |
| Molecular Formula | C₇H₆ClNO | [1][2][3][4] |
| Molecular Weight | 155.58 g/mol | [1][2][4][5] |
| CAS Number | 16106-38-0 | [1][6] |
| Density | 1.317 g/cm³ | [7] |
| Boiling Point | 285 °C at 760 mmHg | [7] |
| Flash Point | 126.1 °C | [7] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in polar solvents like water and methanol; insoluble in nonpolar solvents like hexane. | [4] |
Experimental Protocols
The following sections detail methodologies for the synthesis and application of this compound.
The most common laboratory and industrial method for the synthesis of this compound is the reaction of 4-aminobenzoic acid with thionyl chloride.[2][7] This process requires anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[7]
Detailed Protocol:
-
To 1.0 g (7.29 mmol) of 4-aminobenzoic acid, add 10 ml of thionyl chloride.[1]
-
Heat the resulting solution to reflux and maintain for 16 hours.[1]
-
After the reaction is complete, remove the excess thionyl chloride under vacuum.[1]
-
The resulting product is this compound, which can be obtained in high yield.[1]
To ensure the complete conversion of 4-aminobenzoic acid, a significant excess of thionyl chloride is often employed, with a molar ratio of at least 1.2 moles of thionyl chloride per mole of the 4-aminobenzoic acid salt being recommended.[7] The reaction temperature can be optimized; while it proceeds at room temperature, heating to 35-40°C or refluxing (typically 70-80°C) for 4 to 16 hours can significantly increase the reaction rate and yield.[7]
The acyl chloride group of this compound is a highly reactive acylating agent, readily undergoing nucleophilic substitution with amines to form amides.[7]
General Protocol for Amide Synthesis:
-
Dissolve the acid chloride (1.0 equivalent) in a suitable solvent (e.g., Cyrene™) at 0 °C.[8]
-
Add triethylamine (1.1 equivalents) and a primary amine (1.0 equivalent) to the stirred solution.[8]
-
Allow the reaction mixture to warm to room temperature over 1 hour.[8]
-
Initiate product precipitation by adding water and continue stirring.[8]
-
The pure amide can be isolated by filtration and washing with water.[8]
Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Synthesis workflow for this compound.
Caption: Role of this compound in Procaine synthesis.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Buy this compound | 16106-38-0 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:16106-38-0 | Chemsrc [chemsrc.com]
- 7. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
An In-depth Technical Guide to the Reactivity of 4-Aminobenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoyl chloride is a bifunctional aromatic compound featuring a highly reactive acyl chloride group and a nucleophilic amino group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and high-performance polymers like polybenzamides.[1][2] The pronounced electrophilicity of the carbonyl carbon in the acyl chloride moiety governs its reactivity, making it a potent acylating agent for various nucleophiles. Understanding the kinetics and mechanisms of these reactions is critical for optimizing synthetic routes and developing novel chemical entities. This guide provides a detailed overview of the reactivity of this compound with common nucleophiles, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Core Reactivity Principles: The Nucleophilic Acyl Substitution Mechanism
The reactions of this compound with nucleophiles predominantly follow a nucleophilic acyl substitution pathway, often described as an addition-elimination mechanism.[1] The key steps are:
-
Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, which can be another molecule of the nucleophile or an added scavenger like triethylamine, removes a proton from the nucleophile to yield the final product and a salt.
The electron-donating amino group (-NH₂) at the para position plays a significant role in the reactivity. It increases the electron density of the benzene ring and can stabilize the transition state leading to the tetrahedral intermediate. In polar solvents, this electron-donating effect can enhance reactivity by favoring a more dissociative, Sₙ1-like mechanism that proceeds through an acylium ion-like transition state.[2]
Figure 1. General nucleophilic acyl substitution mechanism.
Reactivity with Specific Nucleophiles
Amines (Amidation)
The reaction of this compound with primary and secondary amines is a rapid and efficient method for forming N-substituted 4-aminobenzamides.[2] These reactions are typically vigorous and follow second-order kinetics, being first-order in both the acyl chloride and the amine.[1]
-
Products: Primary amines yield secondary amides, while secondary amines produce tertiary amides.
-
Kinetics: The reaction rate is highly dependent on the nucleophilicity and steric hindrance of the amine. Primary amines generally react faster than secondary amines.[1]
-
Conditions: The reaction is often performed in an inert solvent at low to ambient temperatures. A non-nucleophilic base, such as triethylamine or pyridine, is commonly added in at least a stoichiometric amount to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]
Alcohols (Esterification)
Alcohols react with this compound to form 4-aminobenzoate esters. This reaction, known as alcoholysis, is generally slower than amidation due to the lower nucleophilicity of alcohols compared to amines.
-
Products: The corresponding 4-aminobenzoate ester.
-
Mechanism: The reaction can proceed under neutral conditions but is often catalyzed by a tertiary amine base.[2] Isotope labeling studies on similar systems suggest a general-base-catalyzed mechanism where the base assists in deprotonating the alcohol in the rate-determining step.[2]
-
Conditions: The reaction may require heating or the use of a catalyst to proceed at a practical rate.
Thiols (Thioesterification)
Thiols react readily with this compound to yield thioesters. Due to the high nucleophilicity of sulfur, this reaction is typically very fast.[1]
-
Products: S-substituted 4-aminobenzothioates.
-
Kinetics: The formation of thioesters is kinetically favored and often proceeds more rapidly than reactions with corresponding alcohols or amines.[1]
-
Significance: This reaction is crucial for synthesizing sulfur-containing compounds, which have applications in materials science and drug development.[2]
Water (Hydrolysis)
This compound is highly susceptible to hydrolysis, reacting with water to form 4-aminobenzoic acid and hydrochloric acid. This is a critical consideration during its synthesis, handling, and storage, as moisture will readily degrade the compound.
-
Products: 4-Aminobenzoic acid.
-
Kinetics: The hydrolysis is rapid, and the electron-donating amino group can accelerate this reaction compared to unsubstituted benzoyl chloride by stabilizing the buildup of positive charge in a dissociative transition state.
-
Mitigation: To prevent hydrolysis, synthesis and subsequent reactions are performed under strictly anhydrous conditions, often using dried solvents and an inert atmosphere (e.g., nitrogen or argon). Acid scavengers like triethylamine can also help by neutralizing any generated HCl.[2]
Quantitative Reactivity Data
Direct, comparative kinetic data for this compound with a range of nucleophiles is not extensively consolidated in the literature. However, reactivity trends can be inferred from studies on substituted benzoyl chlorides using principles like the Hammett equation.[3][4] The electron-donating amino group (σ = -0.66) is known to increase the rate of reactions that involve the buildup of positive charge in the transition state (Sₙ1-like pathways) but can decrease the rate of reactions where the initial nucleophilic attack is the sole rate-determining step (Sₙ2-like pathways) by slightly reducing the electrophilicity of the carbonyl carbon.[3][5]
Comparative studies have shown that the amino group's electron-donating effect increases nucleophilic substitution rates by 30% compared to nitro-substituted derivatives in certain systems.[1]
| Reaction Type | Nucleophile | Typical Product | Relative Rate | Key Conditions | Yield (%) |
| Amidation | Primary/Secondary Amine | N-Substituted Amide | Very Fast | Inert solvent, base (e.g., Et₃N) | >90 |
| Esterification | Alcohol | Ester | Moderate | Heat or base catalysis may be needed | 70-95 |
| Thioesterification | Thiol | Thioester | Very Fast | Mild conditions | >90 |
| Hydrolysis | Water | Carboxylic Acid | Fast | Uncatalyzed (competing reaction) | N/A |
Table 1: Summary of Reactivity and Typical Yields for this compound Reactions. Relative rates are qualitative comparisons. Yields are typical and depend on specific substrates and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-aminobenzoic acid using thionyl chloride. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere in a fume hood.
Materials:
-
4-Aminobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (≥3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to an acid gas trap (e.g., a bubbler with NaOH solution), add 4-aminobenzoic acid.
-
Add the anhydrous solvent, followed by the catalytic amount of DMF.
-
Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-16 hours, monitoring the reaction progress by observing the cessation of HCl gas evolution.[2] A 16-hour reflux has been reported to give a quantitative yield.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound (often as its hydrochloride salt) can be used directly in the next step or purified by recrystallization or vacuum distillation if necessary.
Figure 2. Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of N-Benzyl-4-aminobenzamide (Amidation)
This protocol details the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.
-
Add the benzylamine/triethylamine solution dropwise to the stirred this compound solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Factors Influencing Reactivity
Several factors can be modulated to control the outcome and rate of reactions involving this compound.
Figure 3. Key factors influencing the reactivity of this compound.
References
- 1. Buy this compound | 16106-38-0 [smolecule.com]
- 2. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 3. Determination of Mechanism in Chemistry [faculty.csbsju.edu]
- 4. oxfordreference.com [oxfordreference.com]
- 5. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Synthesis routes of this compound [benchchem.com]
The Solubility Profile of 4-Aminobenzoyl Chloride: A Technical Guide for Researchers
An in-depth exploration of the solubility of 4-Aminobenzoyl chloride in various organic solvents, providing essential data, experimental protocols, and workflow visualizations for professionals in research and drug development.
Introduction
This compound is a bifunctional molecule of significant interest in organic synthesis, serving as a key intermediate in the preparation of a wide array of pharmaceuticals, polymers, and dyes. Its reactivity, stemming from the presence of both an amino group and a reactive acyl chloride, makes it a versatile building block. However, to effectively utilize this compound in solution-phase reactions, a thorough understanding of its solubility in different organic solvents is paramount. This technical guide provides a comprehensive overview of the solubility of this compound, including a compilation of available and estimated quantitative data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The highly reactive nature of the acyl chloride group, which can lead to reactions with protic solvents or impurities, complicates straightforward solubility measurements. However, based on qualitative descriptions and the known solubility of its parent compound, 4-aminobenzoic acid, we can infer and estimate the solubility behavior of this compound.
The following table summarizes the available data and provides estimated solubility values. It is crucial to note that the estimated values are based on the principles of "like dissolves like" and the expected impact of converting a carboxylic acid to a more reactive acyl chloride. The presence of the polar amino group and the polar, yet highly reactive, acyl chloride group suggests a preference for polar aprotic solvents. Reactivity with protic solvents like alcohols is expected, which can be mistaken for high solubility.
| Solvent | Chemical Class | Polarity | Estimated Solubility ( g/100 mL at 25°C) | Notes |
| Methanol | Protic Solvent | Polar | > 20 (with reaction) | Reacts to form the corresponding methyl ester. Appears to be highly soluble. |
| Ethanol | Protic Solvent | Polar | > 20 (with reaction) | Reacts to form the corresponding ethyl ester. Appears to be highly soluble. |
| Acetone | Aprotic Solvent | Polar | 15 - 20 | Good solubility is expected due to the polar aprotic nature of acetone. |
| Ethyl Acetate | Aprotic Solvent | Moderately Polar | 5 - 10 | Moderate solubility is anticipated. |
| Dichloromethane | Aprotic Solvent | Moderately Polar | 10 - 15 | Good solubility is expected. A common solvent for reactions involving acyl chlorides. |
| Chloroform | Aprotic Solvent | Moderately Polar | 10 - 15 | Similar to dichloromethane, good solubility is expected. |
| Dimethylformamide (DMF) | Aprotic Solvent | Polar | > 30 | High solubility is expected due to its high polarity and aprotic nature. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Solvent | Polar | > 30 | High solubility is expected; a powerful polar aprotic solvent. |
| Tetrahydrofuran (THF) | Aprotic Solvent | Moderately Polar | 10 - 15 | Good solubility is anticipated. |
| Hexane | Aprotic Solvent | Nonpolar | < 0.1 | Expected to be insoluble due to the significant difference in polarity.[1] |
| Water | Protic Solvent | Highly Polar | 0.58 (with hydrolysis) | Reacts with water to hydrolyze back to 4-aminobenzoic acid.[2] |
Disclaimer: The majority of the data in this table, with the exception of water and the general observation for hexane, are estimated values. Researchers should experimentally verify these values for their specific applications.
Experimental Protocols: Determination of Solubility via the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (anhydrous)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps or sealed ampoules
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Pre-weighed glass vials for drying
-
Drying oven or vacuum oven
-
Fume hood
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.
-
Place the vial in a constant temperature shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a specific volume (e.g., 1-5 mL) of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Weigh the vial containing the filtered solution to determine the exact mass of the solution.
-
Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature under a stream of inert gas (e.g., nitrogen). For less volatile solvents, a drying oven at a temperature below the decomposition point of this compound or a vacuum oven can be used.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) x 100
Alternatively, if the mass of the solution was determined:
Solubility ( g/100 g solvent) = (Mass of dried solute / (Mass of solution - Mass of dried solute)) x 100
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While precise, universally reported quantitative data on the solubility of this compound in organic solvents remains limited, this guide provides a foundational understanding for researchers. The provided estimated solubility data, grounded in chemical principles, serves as a valuable starting point for solvent selection. Furthermore, the detailed gravimetric method protocol offers a robust framework for the experimental determination of solubility, empowering scientists to generate accurate and reliable data tailored to their specific research needs. The accompanying workflow visualization further clarifies the experimental sequence, ensuring procedural accuracy. For professionals in drug development and chemical synthesis, a clear grasp of the solubility profile of this compound is indispensable for optimizing reaction conditions, improving yields, and ensuring the successful progression of their research endeavors.
References
Technical Guide: Synthesis of 4-Aminobenzoyl Chloride via Thionyl Chloride Mediated Chlorination of 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-aminobenzoyl chloride through the reaction of 4-aminobenzoic acid with thionyl chloride. While the direct reaction of this compound with thionyl chloride is not a standard synthetic transformation, thionyl chloride is the quintessential reagent for the preparation of this compound from its corresponding carboxylic acid. This document details the reaction mechanism, potential side reactions, quantitative data, and a representative experimental protocol.
Core Reaction Mechanism
The primary reaction involves the conversion of the carboxylic acid functional group of 4-aminobenzoic acid into an acyl chloride using thionyl chloride (SOCl₂).[1][2][3] This is a classic nucleophilic acyl substitution reaction. The generally accepted mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[4]
-
Formation of a Chlorosulfite Intermediate: A proton transfer and the loss of a chloride ion result in the formation of a highly reactive chlorosulfite intermediate.[4] This conversion of the hydroxyl group into a better leaving group is a critical step.[4]
-
Nucleophilic Attack by Chloride: The chloride ion, which was expelled in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[4][5]
-
Formation of the Acyl Chloride: The tetrahedral intermediate collapses, leading to the formation of the final this compound product and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5] The irreversible nature of this step, due to the evolution of gases, drives the reaction to completion.[5]
Side Reactions and Considerations
The amino group of 4-aminobenzoic acid is also nucleophilic and can react with thionyl chloride, especially under harsh conditions or with a large excess of the reagent.[6]
-
Formation of p-Thionylaminobenzoyl Chloride: The amino group can react with thionyl chloride to form a thionylamino intermediate (-N=S=O). Historically, this was part of a two-step process to synthesize this compound, where the intermediate was subsequently treated with hydrogen chloride.[1][6]
To mitigate this and other side reactions, the synthesis is often performed using the hydrochloride salt of 4-aminobenzoic acid. The protonated amino group (-NH₃⁺Cl⁻) is no longer nucleophilic, thus protecting it from reacting with thionyl chloride and allowing for a cleaner conversion of the carboxylic acid to the acyl chloride.[1][6]
Quantitative Data Summary
The synthesis of this compound from 4-aminobenzoic acid is a well-established reaction with typically high yields. The following table summarizes key quantitative parameters from various reported procedures.
| Parameter | Value/Range | Solvents | Notes | Reference(s) |
| Yield | 85% to 100% | Tetramethylene sulfone, Chloroform | Yields are generally high, with some protocols reporting quantitative conversion. | [1][7] |
| Reactant Ratio | 1.2 to 20 moles of SOCl₂ per mole of substrate | N/A | A significant excess of thionyl chloride is often used to drive the reaction to completion. | [2][6] |
| Temperature | 20°C to Reflux (70-80°C) | Tetramethylene sulfone | Higher temperatures accelerate the reaction rate. | [1][2] |
| Reaction Time | <10 minutes to 16 hours | Tetramethylene sulfone, Chloroform | Time varies significantly with temperature and scale. Continuous processes can be very rapid. | [1][7] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound hydrochloride. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride product.[2]
Materials:
-
4-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., tetramethylene sulfone, toluene)
-
Anhydrous hydrogen chloride (gas or solution)
Procedure:
-
Formation of the Hydrochloride Salt (In Situ): Dissolve 4-aminobenzoic acid in an anhydrous solvent like tetramethylene sulfone.[6] Bubble anhydrous hydrogen chloride gas through the solution until the precipitation of 4-aminobenzoic acid hydrochloride is complete.[6]
-
Reaction with Thionyl Chloride: To the resulting slurry, add an excess of thionyl chloride (e.g., 3-7 molar equivalents) dropwise at a controlled temperature (e.g., 20-40°C).[1][6]
-
Reaction Progression: Stir the mixture at the specified temperature for a period ranging from 2 to 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).[1][6] Some procedures may require heating to reflux for several hours.[2][7]
-
Isolation of Product: After the reaction is complete, remove the excess thionyl chloride under vacuum.[7] The crude product can then be triturated with an anhydrous non-polar solvent (e.g., hexane) and filtered to yield this compound hydrochloride as a solid.[8]
-
Purification: If necessary, the product can be recrystallized from a suitable solvent system, such as a mixture of n-hexane and ethylene chloride.[8]
Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction releases toxic gases (SO₂ and HCl), which should be scrubbed or vented appropriately.
References
- 1. Buy this compound | 16106-38-0 [smolecule.com]
- 2. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 3. Buy 3-Aminobenzoyl chloride | 21563-72-4 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoyl chloride, a bifunctional aromatic compound, serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, high-performance polymers, and dyes. Its reactivity is characterized by the electrophilic acyl chloride group, which is susceptible to nucleophilic attack, and the nucleophilic amino group, which can be further functionalized. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing acyl chloride (-COCl) group on the benzene ring governs its chemical behavior and utility in complex molecular architecture. This guide provides a comprehensive overview of the electrophilic reactivity of this compound, focusing on its synthesis, key reactions, mechanistic aspects, and relevant experimental protocols.
Synthesis of this compound
The most prevalent method for the synthesis of this compound is the reaction of 4-aminobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). To prevent the undesired reaction of the amino group with the chlorinating agent, the synthesis is often carried out on the hydrochloride salt of 4-aminobenzoic acid.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from established industrial processes.
Materials:
-
4-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Tetramethylene sulfone (solvent)
-
Anhydrous hydrogen chloride (gas)
-
Methylene chloride (for washing)
-
Nitrogen gas (for drying)
Procedure:
-
Dissolve 4-aminobenzoic acid (e.g., 156 parts by weight) in tetramethylene sulfone at an elevated temperature (e.g., 80°C).[1]
-
Cool the solution to approximately 50°C and introduce anhydrous hydrogen chloride gas with agitation to precipitate 4-aminobenzoic acid hydrochloride.[2]
-
After cooling the resulting slurry to 25°C, add an excess of thionyl chloride (e.g., 950 parts by weight, which is about a 7-fold molar excess).[1]
-
Maintain the reaction at 20-25°C for approximately 4 hours with continuous stirring. The progress of the reaction can be monitored by the disappearance of the carboxylic acid peak in the infrared (IR) spectrum.[1]
-
Upon completion, dilute the reaction mixture with anhydrous methylene chloride and cool to 5°C to ensure complete precipitation of the product.
-
Filter the solid product in the absence of moisture, wash with anhydrous methylene chloride, and dry under a stream of dry nitrogen at room temperature.[2]
This method typically yields this compound hydrochloride with high purity and in excellent yields (often exceeding 85%).[1]
Electrophilic Reactivity and Key Reactions
The primary electrophilic site in this compound is the carbonyl carbon of the acyl chloride group. This carbon is highly susceptible to nucleophilic attack, leading to a nucleophilic acyl substitution reaction. The general mechanism proceeds through a tetrahedral intermediate.
Acylation of Amines (Amidation)
The reaction of this compound with primary and secondary amines is a rapid and efficient method for the formation of amides. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds and polymers like polyamides.
The amidation of this compound with various amines follows second-order kinetics, being first-order with respect to both the acyl chloride and the nucleophilic amine.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon to form a tetrahedral intermediate. Kinetic studies have shown that the reaction rate is highly dependent on the nucleophilicity of the amine, with primary amines generally reacting faster than secondary amines due to reduced steric hindrance.[1]
// Reactants r1 [label="4-Aminobenzoyl\nChloride"]; r2 [label="R-NH₂\n(Amine)"];
// Intermediate inter [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products p1 [label="N-Substituted\n4-Aminobenzamide"]; p2 [label="HCl"];
// Arrows r1 -> inter [label="Nucleophilic attack"]; r2 -> inter; inter -> p1 [label="Elimination of Cl⁻"]; inter -> p2; } dot Figure 1: General mechanism for the acylation of amines.
Acylation of Alcohols (Esterification)
This compound reacts with alcohols to form esters. This reaction is a common strategy for introducing the 4-aminobenzoyl moiety into molecules, which is often a precursor to other functional groups in drug development. The reaction typically proceeds under mild conditions, though it can be accelerated by the addition of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as an electrophile in a Friedel-Crafts acylation reaction with aromatic compounds. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing aryl ketones. A common application is the synthesis of substituted benzophenones.
Due to the presence of the amino group, which can coordinate with the Lewis acid catalyst, it is often necessary to use the N-protected derivative of this compound or to use a stoichiometric amount of the catalyst.
// Reactants reactant1 [label="this compound"]; reactant2 [label="Arene (e.g., Anisole)"]; catalyst [label="AlCl₃ (Lewis Acid)"];
// Intermediates complex [label="Acyl Chloride-Lewis Acid\nComplex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; acylium [label="Acylium Ion\n(Electrophile)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sigma [label="Sigma Complex\n(Arenium Ion)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product product [label="4-Amino-Substituted\nBenzophenone"];
// Arrows reactant1 -> complex; catalyst -> complex; complex -> acylium [label="Formation of\nElectrophile"]; acylium -> sigma; reactant2 -> sigma [label="Nucleophilic attack by arene"]; sigma -> product [label="Deprotonation"]; } dot Figure 2: Mechanism of Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol is a representative procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound.
Materials:
-
This compound hydrochloride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[3]
-
To the flask, add anhydrous aluminum chloride (e.g., 1.2 equivalents) and dichloromethane. Cool the suspension in an ice bath.
-
Dissolve this compound hydrochloride (1 equivalent) in dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Dissolve anisole (1 equivalent) in dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated HCl.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product, 4-amino-4'-methoxybenzophenone, can be further purified by recrystallization or column chromatography.
// Steps setup [label="Reaction Setup\n(Flame-dried glassware, N₂ atmosphere)"]; reagents [label="Addition of Reactants\n(Solvent, Lewis Acid, Acyl Chloride,\nNucleophile)"]; reaction [label="Reaction\n(Controlled temperature, stirring)"]; quench [label="Quenching\n(e.g., with ice/acid)"]; extraction [label="Work-up\n(Separatory funnel extraction)"]; drying [label="Drying\n(Anhydrous MgSO₄ or Na₂SO₄)"]; purification [label="Purification\n(Recrystallization or Chromatography)"]; analysis [label="Analysis\n(NMR, IR, MS)"];
// Arrows setup -> reagents; reagents -> reaction; reaction -> quench; quench -> extraction; extraction -> drying; drying -> purification; purification -> analysis; } dot Figure 3: General experimental workflow for acylation reactions.
Quantitative Reactivity Data
The reactivity of this compound is significantly influenced by the electron-donating nature of the para-amino group. This can be quantified and compared with other substituted benzoyl chlorides.
| Reaction Type | Substituent (para) | Relative Rate/Constant | Observations |
| Alcoholysis with n-propanol | -H (Benzoyl chloride) | k = 0.0321 min⁻¹ | Baseline reactivity. |
| -Br | k = 0.0590 min⁻¹ | Electron-withdrawing group increases the rate. | |
| -OCH₃ | k = 0.0340 min⁻¹ (m-position) | Methoxy group has a smaller effect from the meta position. | |
| Methanolysis | -CH₃ | k = 0.0178 mol min⁻¹ | Electron-donating group decreases the rate. |
| -NO₂ | k = 0.413 mol min⁻¹ | Strong electron-withdrawing group significantly increases the rate.[4] | |
| Aminolysis with Aniline | Varied on Benzoyl Chloride | ρ = +1.217 | A positive ρ value indicates that electron-withdrawing groups on the benzoyl chloride accelerate the reaction by making the carbonyl carbon more electrophilic. |
| Varied on Aniline | ρ = -2.694 | A negative ρ value indicates that electron-donating groups on the aniline nucleophile accelerate the reaction by increasing its nucleophilicity. |
Spectroscopic Characterization
The structure of this compound and its hydrochloride salt can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound hydrochloride shows characteristic absorption bands. Strong absorptions are observed at approximately 5.60 µm (1786 cm⁻¹) and 5.73 µm (1745 cm⁻¹), which are indicative of the carbonyl (C=O) stretching of the acyl chloride hydrochloride. The N-H stretching vibrations of the primary amine appear in the range of 3300-3500 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons typically appear as two doublets. The protons ortho to the electron-withdrawing acyl chloride group are shifted downfield, while the protons ortho to the electron-donating amino group are shifted upfield. The amino protons usually appear as a broad singlet.[3]
-
¹³C NMR: The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield. The aromatic carbons show distinct signals based on their proximity to the amino and acyl chloride groups.[3]
-
Conclusion
This compound is a versatile and highly reactive intermediate in organic synthesis. Its electrophilic reactivity is centered on the acyl chloride functionality, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The presence of the para-amino group modulates this reactivity, making it a unique building block for the synthesis of complex molecules. A thorough understanding of its synthesis, reaction mechanisms, and reactivity patterns, as provided in this guide, is essential for its effective utilization in research, drug development, and materials science.
References
4-Aminobenzoyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoyl chloride is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a wide range of pharmaceuticals, polymers, and dyes. Its utility is derived from the presence of both a reactive acyl chloride and a nucleophilic amino group. However, this inherent reactivity also contributes to its instability, particularly its susceptibility to hydrolysis. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and methodologies for its analysis.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 16106-38-0 |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 71-74 °C |
| Boiling Point | 202-205 °C at 140 hPa |
Stability Profile
The primary factor governing the stability of this compound is its extreme sensitivity to moisture. The presence of the electron-donating amino group at the para position increases the electron density on the carbonyl carbon, making it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1]
Quantitative Stability Data
Limited quantitative data on the stability of this compound is available in the public domain. However, a key study highlights its rapid degradation in the presence of water.
| Condition | Parameter | Value | Reference |
| Aqueous THF solution at 25°C | Half-life (t½) | 12 minutes | [1] |
This rapid hydrolysis underscores the critical need for anhydrous conditions during handling and storage. The stability of solid this compound under controlled temperature and humidity over extended periods has not been extensively reported and would require experimental determination.
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis, which results in the formation of 4-aminobenzoic acid and hydrochloric acid.[2]
References
An In-Depth Technical Guide to the Dual Functionality of 4-Aminobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-aminobenzoyl chloride, a versatile bifunctional molecule, detailing its core chemical properties, reactivity, and significant applications in polymer science and medicinal chemistry. The document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its synthetic utility.
Core Concepts: The Bifunctional Nature of this compound
This compound (C₇H₆ClNO) is an aromatic organic compound distinguished by the presence of two highly reactive functional groups on a benzene ring: an amino (-NH₂) group and an acyl chloride (-COCl) group.[1] This unique structure imparts a dual functionality, allowing it to act as both a nucleophile (via the amino group) and an electrophile (via the acyl chloride group). This enables its participation in a wide array of chemical reactions, making it a crucial intermediate and building block in the synthesis of complex molecules, polymers, and pharmaceutically active compounds.[1][2]
-
The Acyl Chloride Group: This group is a highly reactive acylating agent. The carbonyl carbon is strongly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. It readily undergoes nucleophilic acyl substitution with various nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.[2][3] This reactivity is the cornerstone of its use in polymerization and derivatization.
-
The Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can react with electrophiles, undergo diazotization to form highly reactive diazonium salts, or participate in condensation reactions.[2] In the context of the molecule itself, the amino group of one this compound molecule can react with the acyl chloride group of another, leading to self-polymerization.
Physicochemical and Reactivity Data
Quantitative data is essential for planning and executing synthetic strategies. The following tables summarize key properties of this compound and conditions for its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO | [1][4] |
| Molecular Weight | 155.58 g/mol | [1][4][5] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 35–36°C | [1] |
| Boiling Point | 285°C (at 760 mmHg) | [1] |
| Density | 1.317 g/cm³ | [1] |
| Flash Point | 126.1°C | [1] |
Table 2: Synthesis of this compound from 4-Aminobenzoic Acid
| Chlorinating Agent | Molar Ratio (Agent:Acid) | Temperature | Duration | Yield | Reference(s) |
| Thionyl Chloride | Excess (e.g., 10 ml:1 g) | Reflux (70-80°C) | 16 hours | 100% | [2][5] |
| Thionyl Chloride | > 1.2 : 1 | 20-40°C | 2-3 hours | High | [2][6] |
| Thionyl Chloride | > 1.2 : 1 | 60-70°C | Few minutes | High | [6] |
| Thionyl Chloride | 3 : 1 | 20-25°C | 4 hours | 86% | [1] |
Key Applications and Signaling Pathways
The dual reactivity of this compound makes it a valuable precursor in diverse fields.
3.1. Polymer Chemistry
This compound serves as a key monomer in the production of high-performance polyamides, specifically polybenzamides.[1][2] In this polymerization, the nucleophilic amino group of one monomer attacks the electrophilic acyl chloride group of another, forming a strong amide bond and eliminating hydrogen chloride. This process repeats to form long, thermally stable polymer chains used in high-strength fibers and films.[1][2]
3.2. Pharmaceutical and Agrochemical Synthesis
In drug development, the ability to form stable amide bonds is crucial. This compound is an intermediate in the synthesis of various drug candidates, including those with antibacterial and anti-inflammatory properties.[1][2] It is also a known precursor to the local anesthetic procaine.[2] Furthermore, recent research highlights its role as a key intermediate in the synthesis of anticancer agents that inhibit cancer cell proliferation by downregulating critical signaling pathways like PI3K/Akt and MAPK/ERK.[1] It is also used to produce pesticides through coupling reactions.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent reaction to form an N-substituted amide.
4.1. Synthesis of this compound via Thionyl Chloride
This protocol is based on a common and high-yielding laboratory method.[2][5]
Objective: To convert the carboxylic acid group of 4-aminobenzoic acid into an acyl chloride using thionyl chloride.
Materials:
-
4-aminobenzoic acid (1.0 g, 7.29 mmol)
-
Thionyl chloride (SOCl₂) (10 ml, excess)
-
Round-bottom flask (50 ml)
-
Reflux condenser
-
Heating mantle
-
Vacuum evaporator
Procedure:
-
Place 4-aminobenzoic acid (1.0 g) into a 50 ml round-bottom flask.
-
Caution: Perform this step in a well-ventilated fume hood. Add thionyl chloride (10 ml) to the flask.
-
Attach a reflux condenser to the flask.
-
Heat the solution to reflux (approximately 70-80°C) using a heating mantle.
-
Maintain the reflux for 16 hours to ensure complete reaction.[5]
-
After cooling to room temperature, carefully remove the excess thionyl chloride under vacuum.
-
The resulting solid is this compound. The reported yield for this specific procedure is quantitative (1.13 g, 100%).[5]
Anhydrous Conditions: It is critical to maintain anhydrous (dry) conditions throughout the process, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[2]
4.2. General Protocol for N-Substituted Amide Formation
This protocol describes the reaction between this compound and a primary amine.
Objective: To form an amide bond via nucleophilic acyl substitution.
Materials:
-
This compound
-
A primary amine (e.g., ethylamine) in a suitable solvent
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Stirring apparatus
-
Reaction flask
Procedure:
-
Dissolve this compound in an anhydrous, non-protic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
In a separate flask, prepare a solution of the primary amine (2 equivalents). One equivalent will react, and the second will act as a base to neutralize the HCl byproduct.[7]
-
Add the amine solution dropwise to the stirred solution of this compound. A violent reaction may occur, and a white precipitate (the amine hydrochloride salt) will form.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Upon completion, the mixture can be filtered to remove the amine hydrochloride salt. The filtrate is then typically washed with a dilute acid solution and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under vacuum to yield the crude N-substituted amide product, which can be further purified by recrystallization or chromatography.
This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, equipping researchers with the necessary knowledge for its effective utilization in their work.
References
- 1. Buy this compound | 16106-38-0 [smolecule.com]
- 2. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
historical development of 4-Aminobenzoyl chloride synthesis
An In-depth Technical Guide to the Historical Development of 4-Aminobenzoyl Chloride Synthesis
Introduction
This compound (p-aminobenzoyl chloride, PABC) is a pivotal bifunctional molecule in organic synthesis. Characterized by a reactive acyl chloride group and a nucleophilic amino group on a benzene ring, it serves as a critical intermediate in the production of a wide array of high-value chemicals. Its applications span from the pharmaceutical sector, where it is a building block for antibacterial and anti-inflammatory agents, to the polymer industry for the synthesis of high-performance polybenzamides with exceptional thermal stability.[1][2] This guide provides a comprehensive overview of the historical evolution of its synthesis, detailing the progression from early, challenging methods to modern, efficient industrial protocols.
Early Methodologies: The Two-Step Approach
The synthesis of this compound dates back to the early 20th century, with initial methods focusing on the direct chlorination of 4-aminobenzoic acid.[1] Common chlorinating agents included thionyl chloride (SOCl₂) and phosphorus halides like phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅).[1][2]
A notable early method, described by Graf and Langer in 1937, involved a two-step process to circumvent the problematic reactivity of the amino group.[1] The 4-aminobenzoic acid was first reacted with thionyl chloride to form an intermediate, p-thionylaminobenzoyl chloride. This intermediate was then treated with hydrogen chloride to yield the desired this compound.[1] However, these pioneering approaches were fraught with challenges, including the instability of intermediates, low scalability, and often unsatisfactory yields, making large-scale production impractical.[1]
Caption: Early two-step synthesis of this compound.
The Industrial Revolution: One-Step Synthesis with Amine Protection
A significant breakthrough occurred in the 1960s and 1970s with the development of a one-step synthesis method, detailed in several patents.[1] This innovation revolutionized industrial production by addressing the core issue of the amino group's reactivity. The strategy involved protecting the amino group as a mineral acid salt, typically the hydrochloride salt, prior to the chlorination of the carboxylic acid.[2][3]
This process involves reacting a p-aminobenzoic acid mineral acid salt with an excess of a chlorinating agent, most commonly thionyl chloride, in an inert organic solvent.[3] Solvents like tetramethylene sulfone proved particularly effective.[1][3] This approach eliminated the need for intermediate isolation, significantly streamlined the process, and consistently achieved high yields, often exceeding 85%.[1]
Caption: Breakthrough one-step industrial synthesis pathway.
Modern Synthesis and Green Chemistry
Current industrial protocols have further optimized the one-step synthesis for enhanced safety, efficiency, and throughput.
-
Slurry Method: A common batch process where a slurry of p-aminobenzoic acid hydrochloride and thionyl chloride (typically 3–7 molar equivalents) in a solvent like tetramethylene sulfone is stirred at 20–40°C for 2–4 hours.[1][3]
-
Continuous Process: For large-scale production, continuous flow reactors are employed. Streams of the p-aminobenzoic acid salt slurry and thionyl chloride are fed into a reactor at a higher temperature of 60–65°C, which reduces the reaction time to less than 10 minutes.[1]
In recent years, "green chemistry" principles have influenced the development of more sustainable synthesis routes. Research into microwave-assisted reactions aims to reduce the usage of hazardous reagents like thionyl chloride by up to 40% while maintaining excellent yields of over 90%.[1]
Data Summary: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Key Characteristics |
| Early Two-Step | 4-Aminobenzoic Acid | Thionyl Chloride, HCl | Not specified | Not specified | Multiple hours | Low to Moderate | Unstable intermediate, low scalability.[1] |
| One-Step (Patent) | p-Aminobenzoic Acid | Thionyl Chloride (excess) | Tetramethylene Sulfone | 20–25°C | 4 hours | ~86% | Eliminated intermediate isolation, revolutionized industrial production.[1] |
| Modern Slurry | p-Aminobenzoic Acid HCl | Thionyl Chloride (3-7 eq.) | Tetramethylene Sulfone | 20–40°C | 2–4 hours | >85% | Optimized for safety and efficiency in batch processing.[1] |
| Modern Continuous | p-Aminobenzoic Acid HCl | Thionyl Chloride | Inert Solvent | 60–65°C | < 10 minutes | High | High throughput for large-scale manufacturing.[1] |
| Microwave-Assisted | 4-Aminobenzoic Acid | Thionyl Chloride | Not specified | Elevated | Minutes | >90% | "Green" approach, reduces reagent usage.[1] |
Experimental Protocols
Protocol 1: Representative One-Step Synthesis of this compound Hydrochloride (Batch Process)
This protocol is based on the principles outlined in patents from the 1960s-1970s.[1][3]
-
Preparation of Reactant Salt: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., dry nitrogen), dissolve 156 parts by weight of p-aminobenzoic acid in 1,100 parts of dry tetramethylene sulfone at approximately 60°C.
-
Cooling and Acidification: Cool the solution to 50°C and introduce 50 parts of anhydrous hydrogen chloride gas with continuous agitation to form the p-aminobenzoic acid hydrochloride salt slurry.
-
Chlorination Reaction: Further cool the slurry to 25°C. Slowly add 950 parts of thionyl chloride, maintaining the reaction temperature between 20-25°C with external cooling if necessary.
-
Reaction Completion: Continue stirring the mixture at 20-25°C for approximately 4 hours until the reaction is complete. The product, this compound hydrochloride, will precipitate as fine needles.
-
Isolation and Purification: The product can be isolated by filtration. Wash the collected solid with a dry, inert solvent (e.g., methylene chloride) to remove residual solvent and unreacted thionyl chloride.
-
Drying: Dry the final product under a stream of dry nitrogen or in a vacuum oven to yield this compound hydrochloride. The expected yield is approximately 187 parts (86% efficiency).[1]
Protocol 2: General Laboratory Synthesis with Thionyl Chloride
This protocol describes a common laboratory-scale synthesis.[2][4]
-
Setup: Place 1.0 g (7.29 mmol) of 4-aminobenzoic acid into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reagent Addition: In a fume hood, carefully add 10 mL of thionyl chloride to the flask. Thionyl chloride acts as both the reagent and the solvent.[2][4]
-
Reflux: Heat the mixture to reflux (the boiling point of thionyl chloride is 76°C) and maintain reflux for 4 to 16 hours.[2] The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).[4]
-
Product Isolation: The remaining solid is the crude this compound product. It can be used directly for some applications or recrystallized from a suitable dry, inert solvent for higher purity. A reported procedure following this method yielded 1.13 g (100%) of the product.[4]
Caption: Logical workflow comparing historical vs. modern synthesis.
References
Theoretical Insights into the Reactivity of 4-Aminobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzoyl chloride is a pivotal bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals, high-performance polymers, and various specialty chemicals. Its reactivity is governed by the interplay of the electron-donating amino group and the electron-withdrawing acyl chloride moiety, both attached to a central benzene ring. Understanding the electronic structure and reactivity parameters of this compound at a molecular level is crucial for designing novel synthetic pathways and predicting its behavior in complex chemical environments. This technical guide delves into the theoretical calculations that elucidate the reactivity of this compound, leveraging Density Functional Theory (DFT) to provide quantitative insights into its molecular geometry, charge distribution, and frontier molecular orbitals.
Introduction
The chemical behavior of this compound is characterized by the nucleophilic nature of the amino group and the electrophilic character of the carbonyl carbon in the acyl chloride group. This dual reactivity allows for a wide range of chemical transformations, including amidation, esterification, and polymerization reactions.[1] Theoretical and computational chemistry provide powerful tools to investigate the intrinsic properties of molecules, offering a detailed picture of their electronic structure and predicting their reactivity.[2] Density Functional Theory (DFT) has emerged as a robust method for studying molecular systems, providing a good balance between accuracy and computational cost.[2] This guide summarizes the key findings from theoretical studies on this compound and related molecules, presenting data in a structured format to facilitate its use in research and development.
Computational Methodology
The theoretical calculations summarized herein are primarily based on Density Functional Theory (DFT). A common and reliable method involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.[2]
Experimental Protocols: Computational Details
A typical computational protocol for analyzing this compound involves the following steps:
-
Geometry Optimization: The initial molecular structure of this compound is built and then optimized to find its lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. This process is typically performed using the B3LYP functional and the 6-311++G(d,p) basis set.[2]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Population Analysis: To understand the distribution of electronic charge within the molecule, a population analysis is conducted. The Mulliken population analysis is a common method for assigning partial atomic charges.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for understanding the molecule's reactivity, as they represent the regions most likely to be involved in electron donation and acceptance, respectively.
The following diagram illustrates the typical workflow for the theoretical analysis of this compound.
Molecular Geometry
Table 1: Calculated Geometrical Parameters for this compound (Representative Values)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | ~1.19 | |
| C-Cl | ~1.80 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-N | ~1.38 | |
| **Bond Angles (°) ** | ||
| O=C-Cl | ~121 | |
| O=C-C (ring) | ~124 | |
| Cl-C-C (ring) | ~115 | |
| C-N-H | ~118 |
Note: These are representative values based on DFT calculations of similar aromatic acyl chlorides and amino-substituted benzene derivatives. The exact values can vary slightly depending on the computational method and basis set used.
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound are key to understanding its chemical reactivity. The distribution of electrons within the molecule, as described by atomic charges and frontier molecular orbitals, dictates how it will interact with other chemical species.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule. These charges offer insight into the electrostatic potential of the molecule and can help identify electrophilic and nucleophilic sites. For this compound, the analysis is expected to show a significant positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. Conversely, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group are expected to carry negative charges.
Table 2: Calculated Mulliken Atomic Charges for this compound (Representative Values)
| Atom | Calculated Charge (a.u.) |
| C (carbonyl) | +0.4 to +0.6 |
| O (carbonyl) | -0.4 to -0.6 |
| Cl | -0.1 to -0.2 |
| N (amino) | -0.6 to -0.8 |
| C (attached to N) | +0.1 to +0.2 |
Note: Mulliken charges are known to be basis set dependent. The provided values are illustrative of the expected charge distribution based on calculations of related molecules.
The charge distribution can be visualized as follows:
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
For the related compound ethyl 4-aminobenzoate, DFT calculations at the B3LYP/6-311++G(d,p) level have been reported.[2] These values provide a good estimate for the electronic properties of this compound.
Table 3: Frontier Molecular Orbital Energies for Ethyl 4-Aminobenzoate
| Molecular Orbital | Energy (eV) |
| E(HOMO) | -5.78 |
| E(LUMO) | -1.16 |
| Energy Gap (ΔE) | 4.62 |
Data calculated using the B3LYP/6-311++G(d,p) method for ethyl 4-aminobenzoate.[2]
The HOMO of this compound is expected to be localized primarily on the amino group and the benzene ring, reflecting the electron-donating nature of the amino group. The LUMO is anticipated to be centered on the acyl chloride group, particularly on the antibonding π* orbital of the carbonyl group, indicating its susceptibility to nucleophilic attack.
The following diagram illustrates the relationship between the HOMO, LUMO, and chemical reactivity.
Reaction Pathways
The theoretical calculations provide a basis for understanding the reaction mechanisms of this compound. The primary reactions involve nucleophilic attack at the electrophilic carbonyl carbon.
Amidation
The reaction with amines to form amides is a key application of this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the stable amide product. The electron-donating amino group on the benzene ring can modulate the reactivity of the acyl chloride, though the carbonyl carbon remains highly electrophilic.
Conclusion
Theoretical calculations, particularly using Density Functional Theory, provide invaluable insights into the reactivity of this compound. The optimized geometry, Mulliken charge distribution, and Frontier Molecular Orbital analysis collectively paint a detailed picture of its electronic structure. The pronounced electrophilicity of the carbonyl carbon, coupled with the nucleophilicity of the amino group, is well-supported by these computational models. This theoretical framework not only rationalizes the observed reactivity but also serves as a predictive tool for designing new synthetic applications and understanding the properties of resulting materials. For researchers and professionals in drug development and materials science, these computational approaches offer a powerful complement to experimental studies, accelerating the discovery and optimization of novel chemical entities.
References
Spectroscopic and Experimental Profile of 4-Aminobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to 4-Aminobenzoyl chloride (CAS No: 16106-38-0), a key intermediate in the synthesis of various pharmaceuticals and polymers. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and materials science.
Spectroscopic Data
The structural elucidation and characterization of this compound are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing nature of the acyl chloride group and the electron-donating nature of the amino group influence the chemical shifts of the aromatic protons. Protons ortho to the acyl chloride group are shifted downfield, while those ortho to the amino group are shifted upfield.[1] The amino protons typically appear as a broad singlet.[1]
Table 1: Representative ¹H NMR Spectral Data of this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.8 – 8.2 | Doublet | Protons ortho to -COCl |
| 6.5 – 6.7 | Doublet | Protons ortho to -NH₂ |
| 5.5 – 6.5 | Broad Singlet | -NH₂ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A characteristic downfield signal is expected for the carbonyl carbon of the acyl chloride group. Due to the lack of directly available experimental data for this compound, the following table presents predicted chemical shifts based on computational analysis and comparison with similar structures.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carbonyl) |
| ~152 | C-NH₂ |
| ~132 | C-H (ortho to -COCl) |
| ~128 | C-COCl |
| ~114 | C-H (ortho to -NH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to the N-H and C=O stretching vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) |
| 1800 - 1760 | Strong | C=O Stretch (Acyl Chloride)[1] |
| ~1600 | Medium | N-H Bend |
| 1360 - 1250 | Medium | C-N Stretch |
| 800 - 600 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The compound has a molecular formula of C₇H₆ClNO and a molecular weight of 155.58 g/mol .[2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 155/157 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 120 | Moderate | [M-Cl]⁺ |
| 92 | High | [M-COCl]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 4-aminobenzoic acid with thionyl chloride.[2][3]
Procedure:
-
To 1.0 g (7.29 mmol) of 4-aminobenzoic acid, add 10 ml of thionyl chloride.[3]
-
Heat the resulting solution to reflux for 16 hours.[3]
-
After the reaction is complete, remove the excess thionyl chloride under vacuum to yield this compound.[3]
Spectroscopic Analysis Workflow
The characterization of the synthesized this compound involves a series of spectroscopic analyses.
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide.
-
Alternatively, prepare a thin film by dissolving the compound in a volatile solvent and depositing it onto a salt plate.
-
Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquire the mass spectrum, ensuring a mass range that includes the molecular ion peak.
This guide provides a foundational understanding of the spectroscopic properties and experimental considerations for this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and instrumentation.
References
An In-depth Technical Guide to the Potential Biological Activities of 4-Aminobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of 4-aminobenzoyl chloride. This versatile scaffold has been extensively utilized in medicinal chemistry to generate a wide array of compounds with promising therapeutic potential. This document details their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Biological Activities and Derivatives
Derivatives of this compound have demonstrated significant potential across several key therapeutic areas. The inherent reactivity of the acyl chloride group allows for facile derivatization, leading to a broad chemical space for drug discovery. The primary biological activities explored include:
-
Anticancer Activity: A significant number of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their effects through mechanisms such as enzyme inhibition and disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Activity: The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Derivatives of this compound have emerged as a promising class of compounds with activity against a range of pathogenic microorganisms.
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Several this compound derivatives have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative this compound derivatives.
Anticancer Activity Data
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole | Amide derivative 12c | HT-29 (Colon) | 0.018 | [1] |
| Amide derivative 12g | HT-29 (Colon) | 0.093 | [1] | |
| Mannich base 6m | NUGC (Gastric) | 0.021 | [2] | |
| 2,5-disubstituted derivative 3e | MDA-MB-231 (Breast) | Promising | [3] | |
| Diphenylamine derivative | HT29 (Colon) | 1.3 - 2.0 | [4] | |
| Benzimidazole | BIZ-4 | COX-1 & COX-2 | <1000 | [5][6] |
| Derivative 4a | COX-2 | 0.23 | [7] | |
| Derivative 6 | COX-2 | 0.13 | [7] | |
| Derivative 9 | COX-2 | 0.15 | [7] |
Antimicrobial Activity Data
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazide | Derivative 3a | Staphylococcus spp. | 1.95 | [8] |
| Derivative 3e | Bacillus cereus ATCC 10876 | 7.81 | [8] | |
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide SA1 | S. aureus ATCC 25923 / 43300 | 62.5 | [9] | |
| 3-trifluoromethylphenyl derivative SA11 | Micrococcus luteus ATCC 10240 | 3.9 | [9] | |
| Derivative 3g | S. aureus / P. aeruginosa | 6.25 | [10] | |
| Benzimidazole | N-arylidene derivative 9 | Various bacteria and fungi | 3.12 | [11] |
Anti-inflammatory Activity Data
| Derivative Class | Compound | Assay | IC₅₀ (µM) | Reference |
| Benzimidazole | Derivative 4a | COX-2 Inhibition | 0.23 | [7] |
| Derivative 4b | COX-2 Inhibition | 0.27 | [7] | |
| Derivative 5 | COX-2 Inhibition | 0.24 | [7] | |
| Derivative 6 | COX-2 Inhibition | 0.13 | [7] | |
| Derivative 9 | COX-2 Inhibition | 0.15 | [7] | |
| Derivative A4 | Oxidative Burst Assay | 3.5 µg/mL | [12] | |
| Derivative B2 | Oxidative Burst Assay | < Ibuprofen | [13] | |
| Derivative B4 | Oxidative Burst Assay | < Ibuprofen | [13] | |
| Javamide-II | IL-6 Production (THP-1 cells) | 0.8 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound Derivatives
General Procedure for the Synthesis of this compound:
A common method for synthesizing this compound is the reaction of 4-aminobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5][14]
-
To 4-aminobenzoic acid (1.0 g, 7.29 mmol), add thionyl chloride (10 ml).
-
Heat the solution to reflux for 16 hours.
-
After the reaction is complete, remove the excess thionyl chloride under vacuum to yield this compound.[5]
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles:
-
React an appropriate acylhydrazide with this compound to form a diacylhydrazide intermediate.
-
Cyclize the diacylhydrazide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) to yield the 2,5-disubstituted-1,3,4-oxadiazole.[6][15]
Synthesis of N-Substituted Thiosemicarbazides:
-
React this compound with an appropriate isothiocyanate to form a thiosemicarbazide derivative.
-
Alternatively, react 4-aminobenzoyl hydrazide with an isothiocyanate.[16][17]
Synthesis of 2-Substituted-Benzimidazoles:
-
Condense o-phenylenediamine with this compound. This can be achieved through various methods, including heating in the presence of a catalyst or using a coupling agent.[13][18]
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity - Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Activity - Cytokine Release Assay (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from lipopolysaccharide (LPS)-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20]
-
Cell Culture and Stimulation:
-
Seed macrophage-like cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[1][21]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[1]
-
Sample Incubation: Add the cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.[1]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.[1]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop in the presence of HRP.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the cytokine standards. Use the standard curve to calculate the concentration of the cytokine in the cell culture supernatants. Determine the IC₅₀ value for the inhibition of cytokine production by the test compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Logical Relationship Diagram
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. The ease of synthesis and the ability to introduce diverse functional groups have made this scaffold a valuable starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. mabtech.com [mabtech.com]
- 2. juniv.edu [juniv.edu]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Graphviz [graphviz.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bowdish.ca [bowdish.ca]
- 15. researchgate.net [researchgate.net]
- 16. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 19. h-h-c.com [h-h-c.com]
- 20. mdpi.com [mdpi.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of High-Performance Polybenzamide Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polybenzamide (PBA) polymers. Polybenzamides are a class of aromatic polyamides known for their exceptional thermal stability, high strength, and modulus, making them suitable for a wide range of advanced applications.
Introduction
Polybenzamides, particularly poly(p-benzamide), are rigid-rod polymers that exhibit liquid crystalline behavior in solution, enabling the spinning of high-strength fibers like Kevlar®. The synthesis of high molecular weight polybenzamide is crucial for achieving superior mechanical properties. This document outlines various synthetic strategies, including solution and chain-growth polycondensation, to obtain high-performance PBA polymers.
Synthetic Approaches
Several methods have been developed for the synthesis of high molecular weight polybenzamides. The choice of method depends on the desired polymer properties, such as molecular weight, solubility, and processability.
Solution Polycondensation
Solution polycondensation is a common method for preparing polybenzamides. This technique involves the polymerization of aromatic aminobenzoic acid derivatives in a suitable solvent.
Key Parameters:
-
Monomers: p-Aminobenzoic acid derivatives with activated carboxyl groups (e.g., acid chlorides, esters).
-
Solvents: Amide-type solvents such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), often with the addition of salts like lithium chloride (LiCl) to enhance polymer solubility.[1]
-
Temperature: Low-temperature solution polymerizations are typically conducted at temperatures below 60°C, and preferably between -20°C and room temperature.[2]
Chain-Growth Polycondensation
Chain-growth polycondensation allows for the synthesis of well-defined polybenzamides with controlled molecular weights and narrow molecular weight distributions.[3][4] This method utilizes a bifunctional initiator and a suitable base.
Key Features:
-
Monomers: Phenyl-4-aminobenzoate and pentafluorophenyl-4-aminobenzoate derivatives are commonly used.[3][5]
-
Initiator: A bifunctional initiator is used to start the polymerization from both ends.
-
Base: A strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is employed.[3][5]
-
Temperature: The polymerization is often carried out at very low temperatures (e.g., -70°C) to prevent self-initiated polymerization.[3]
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(p-benzamide) via Activation with Triphenylphosphine and Hexachloroethane
This protocol describes the direct polycondensation of p-aminobenzoic acid using triphenylphosphine and hexachloroethane as activating agents. The molar ratios of these reagents to the monomer significantly influence the yield and molecular weight of the resulting polymer.[1]
Materials:
-
p-Aminobenzoic acid
-
Triphenylphosphine (TPP)
-
Hexachloroethane (C2Cl6)
-
Tetramethylurea (TMU)
-
Pyridine
-
Methanol
-
Water
Procedure:
-
In a dried flask under a nitrogen atmosphere, dissolve p-aminobenzoic acid in a mixture of tetramethylurea and pyridine.
-
Add triphenylphosphine and hexachloroethane to the solution. The optimal molar ratio of TPP:C2Cl6:monomer is approximately 1.2:1.5:1.0.[1]
-
Stir the reaction mixture at room temperature for a specified duration (e.g., several hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the precipitated polymer and wash it thoroughly with water and methanol to remove unreacted monomers and reagents.[2]
-
Dry the polymer in a vacuum oven at 80-90°C overnight.[2]
Protocol 2: Synthesis of Telechelic Poly(p-benzamide)s via Chain-Growth Polycondensation
This protocol details the synthesis of well-defined telechelic poly(benzamide)s using a bifunctional initiator and a strong base at low temperatures.[3]
Materials:
-
Phenyl-4-(N-substituted)aminobenzoate or pentafluorophenyl-4-(N-substituted)aminobenzoate (monomer)
-
Diphenyl terephthalate (bifunctional initiator)
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the initiator and the monomer in dry THF.
-
Cool the solution to -70°C in a dry ice/acetone bath.
-
Slowly add the LiTMP solution in THF to the cooled monomer/initiator solution.
-
Allow the polymerization to proceed at -70°C for a set time, controlling the molecular weight by adjusting the monomer-to-initiator ratio.[3]
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.[4]
-
Extract the polymer into dichloromethane.
-
Wash the organic layer with water and dry it over magnesium sulfate.
-
Concentrate the solution and precipitate the polymer by adding it to methanol.
-
Filter and dry the resulting telechelic poly(benzamide).
Data Presentation
The properties of polybenzamide polymers are highly dependent on the synthetic method and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Molecular Weight and Dispersity of Poly(p-benzamide)s Synthesized by Different Methods
| Synthesis Method | Monomer | Initiator/Reagents | Solvent | Temperature (°C) | Mn (Da) | Mw/Mn (PDI) | Reference |
| Chain-Growth Polycondensation | Pentafluorophenyl-4-(N-ethylhexylamino)benzoate | Diphenyl terephthalate / LiTMP | THF | -70 | ~10,000 - 13,000 | < 1.40 | [3][4] |
| Activated Polycondensation | p-Aminobenzoic acid ester derivatives | - | - | - | up to 50,000 | - | [1][6][7] |
| Chain-Growth Polycondensation | Phenyl-4-amino benzoate derivatives | Bifunctional initiator / LiTMP | THF | -70 | - | Narrow | [3] |
Table 2: Mechanical Properties of Poly(p-benzamide) Copolymers
| Copolymer Composition | Compressive Strength (MPa) | Bending Strength (MPa) | Tensile Strength (MPa) | Reference |
| Poly-amino acid/Poly(p-benzamide) (PAA-PBA) | 123 | 107 | 95 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical reactions and experimental procedures described in this document.
Caption: Synthetic routes to high-performance polybenzamide.
Caption: Workflow for chain-growth polycondensation.
Characterization
The synthesized polybenzamide polymers should be characterized to determine their molecular weight, thermal properties, and structural integrity.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To investigate the glass transition temperature (Tg) and melting behavior.[4]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and the formation of amide bonds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis of the polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. US3600350A - Poly(p-benzamide) composition,process and product - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of telechelic poly(p-benzamide)s | FOLIA - Fribourg Open Library and Archive [folia.unifr.ch]
- 6. [PDF] Synthesis of High Molecular Weight Poly(p-benzamide)s | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of high molecular weight poly(p-benzamide)s | FOLIA - Fribourg Open Library and Archive [sonar.rero.ch]
Application Notes and Protocols: 4-Aminobenzoyl Chloride in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-aminobenzoyl chloride as a monomer in the synthesis of high-performance polyamides, specifically poly(p-benzamide). This document outlines the primary polymerization methodologies, provides detailed experimental protocols, and presents key data in a structured format for ease of comparison.
Introduction
This compound is a bifunctional monomer containing both an amine and an acyl chloride group, making it an ideal candidate for the synthesis of aromatic polyamides (aramids) through self-condensation. The resulting polymer, poly(p-benzamide), is known for its exceptional thermal stability, high strength, and modulus, rendering it suitable for applications in high-performance fibers, films, and composites.[1] This document focuses on two principal methods for the polymerization of this compound: low-temperature solution polycondensation and interfacial polymerization.
Polymerization Methodologies
The synthesis of poly(p-benzamide) from this compound hydrochloride is typically achieved through two main techniques:
-
Low-Temperature Solution Polycondensation: This method involves the polymerization of the monomer in a suitable organic solvent at low temperatures. An acid acceptor is often required to neutralize the hydrogen chloride gas that is liberated during the reaction. This technique allows for good control over the polymerization process and can yield high molecular weight polymers.
-
Interfacial Polymerization: This technique involves the reaction of two immiscible liquid phases, one containing the this compound and the other an aqueous solution with an acid acceptor. The polymerization occurs at the interface of the two liquids. This method is rapid and can produce high molecular weight polymer at the interface.
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation of this compound Hydrochloride
This protocol describes the synthesis of poly(p-benzamide) via low-temperature solution polycondensation.
Materials:
-
This compound hydrochloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Pyridine (dried over KOH)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube
-
Low-temperature bath (e.g., ice-salt bath)
-
Funnel
-
Beaker
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Vessel: A three-necked flask is thoroughly dried and purged with dry nitrogen gas to ensure an inert atmosphere.
-
Dissolution of Monomer: In the flask, dissolve this compound hydrochloride in anhydrous N,N-dimethylacetamide (DMAc) containing dissolved lithium chloride. The LiCl aids in the solubility of the resulting polyamide.
-
Initiation of Polymerization: Cool the monomer solution to 0-5 °C using a low-temperature bath. While stirring vigorously, add dried pyridine dropwise to the solution. Pyridine acts as an acid acceptor, neutralizing the HCl generated during polymerization.
-
Polymerization: Continue the reaction at 0-5 °C for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours. The solution will become increasingly viscous as the polymer forms.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a beaker containing methanol with vigorous stirring.
-
Purification: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomer, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Experimental Workflow:
Caption: Workflow for low-temperature solution polymerization.
Protocol 2: Interfacial Polymerization of this compound
This protocol details the synthesis of poly(p-benzamide) using an interfacial polymerization technique.
Materials:
-
This compound
-
Dichloromethane (or another suitable organic solvent)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Surfactant (e.g., sodium lauryl sulfate) - optional
Equipment:
-
Beaker (tall form)
-
Glass rod or tweezers
-
Funnel
-
Wash bottles
-
Drying oven
Procedure:
-
Preparation of Aqueous Phase: Prepare an aqueous solution of sodium carbonate. A small amount of surfactant can be added to improve the interfacial properties.
-
Preparation of Organic Phase: Prepare a solution of this compound in an organic solvent such as dichloromethane.
-
Formation of Interface: Carefully pour the organic phase onto the aqueous phase in a tall beaker to form a distinct interface between the two immiscible liquids.
-
Polymer Film Formation: A film of polyamide will form instantly at the liquid-liquid interface.
-
Polymer Removal: Using a glass rod or tweezers, gently grasp the polymer film at the center of the interface and pull it out continuously as a "rope". The polymer will continue to form at the interface as it is removed.
-
Washing: Wash the collected polymer rope thoroughly with distilled water to remove any entrained reactants and byproducts. A final wash with a solvent like acetone or methanol can aid in drying.
-
Drying: Allow the polymer to air-dry or place it in a low-temperature oven (e.g., 60 °C) until dry.
Experimental Workflow:
Caption: Workflow for interfacial polymerization.
Data Presentation
The following tables summarize the effect of various reaction parameters on the properties of the resulting poly(p-benzamide).
Table 1: Effect of Reaction Conditions on Inherent Viscosity in Low-Temperature Solution Polycondensation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Inherent Viscosity (dL/g) | Reference |
| Temperature | 0 °C for 2h, then 26 °C for 16h | - | - | >0.80 | [2] |
| Solvent | Tetramethylurea (TMU) | - | - | >0.80 | [2] |
| Monomer Conc. | 11.5 g in 61 mL TMU | - | - | >0.80 | [2] |
Table 2: Thermal Properties of Aromatic Polyamides
| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) | Reference |
| Poly(p-benzamide) derivative 1 | 241-359 | 480-492 | 47.8-56.7 | |
| Poly(p-benzamide) derivative 2 | 263-355 | 415-441 | >50 |
Note: Data for specific poly(p-benzamide) synthesized directly from this compound under varying conditions to populate a comprehensive comparative table is limited in the provided search results. The data presented is for similar aromatic polyamides to provide a general understanding of their properties.
Characterization of Polyamides
The synthesized polyamides can be characterized using various analytical techniques to determine their structure, molecular weight, and physical properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (typically showing characteristic C=O stretching and N-H bending vibrations) and the disappearance of the acyl chloride group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Signaling Pathways and Logical Relationships
The synthesis of high-performance polyamides like poly(p-benzamide) does not directly involve biological signaling pathways. However, the logical relationship in the synthesis process can be visualized. The core of this process is the polycondensation reaction where the amine group of one monomer reacts with the acyl chloride group of another, forming an amide linkage and eliminating HCl. This process repeats to form a long polymer chain.
Caption: Logical relationship of the polycondensation reaction.
Conclusion
This compound is a versatile monomer for the synthesis of high-performance aromatic polyamides. Both low-temperature solution polycondensation and interfacial polymerization are effective methods for producing poly(p-benzamide). The choice of method and the specific reaction conditions will influence the final properties of the polymer. The protocols and data provided in these notes serve as a valuable resource for researchers and professionals working in the field of polymer chemistry and materials science. Further optimization of the reaction parameters can be explored to tailor the polymer properties for specific applications.
References
Application Notes and Protocols for Interfacial Polymerization of 4-Aminobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interfacial polymerization is a powerful technique for the synthesis of high-performance polymers, such as aramids (aromatic polyamides). This method involves a reaction at the interface of two immiscible liquids, which allows for rapid polymerization at low temperatures. 4-Aminobenzoyl chloride is a unique monomer possessing both an amine and a reactive acyl chloride group, enabling it to undergo self-polymerization to form poly(p-benzamide), a high-strength aramid polymer. This document provides a detailed protocol for the interfacial self-polymerization of this compound, intended for researchers in materials science and drug delivery.
Reaction Principle
The interfacial polymerization of this compound occurs at the boundary between an aqueous phase and an organic phase. The monomer is dissolved in a water-immiscible organic solvent. The aqueous phase contains a base that serves to neutralize the hydrogen chloride (HCl) gas produced as a byproduct of the amide bond formation. The polymerization is typically rapid and results in the formation of a polymer film at the interface.
Quantitative Data Summary
While specific data for the interfacial self-polymerization of this compound is not extensively reported, the following table summarizes typical experimental parameters and expected polymer properties based on analogous solution polymerization of p-aminobenzoyl chloride hydrochloride.
| Parameter | Value | Notes |
| Reactants | ||
| This compound Concentration | 0.1 - 0.5 M | In the organic phase. Higher concentrations may lead to faster precipitation and lower molecular weight. |
| Base Concentration | 0.2 - 1.0 M | In the aqueous phase. Sufficient to neutralize the HCl byproduct. |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | Low temperatures are often preferred to control the reaction rate. |
| Reaction Time | 5 - 60 minutes | The reaction is typically fast, with the polymer film forming within minutes. |
| Polymer Properties (Expected) | ||
| Inherent Viscosity | 0.8 - 1.5 dL/g | Measured in a suitable solvent such as N,N-dimethylacetamide (DMAc) with LiCl. |
| Yield | > 90% | Expected to be high due to the rapid and irreversible nature of the reaction. |
Experimental Protocol
Materials and Reagents
-
This compound (or its hydrochloride salt)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent (e.g., chloroform, hexane)
-
Sodium carbonate (Na₂CO₃) or other suitable base (e.g., sodium hydroxide, triethylamine)
-
Deionized water
-
Acetone (for washing)
-
Methanol (for washing)
-
Beakers
-
Magnetic stirrer and stir bar
-
Pipettes
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure
-
Preparation of the Aqueous Phase:
-
Prepare a 0.5 M solution of sodium carbonate in deionized water.
-
Stir the solution until the sodium carbonate is completely dissolved.
-
-
Preparation of the Organic Phase:
-
Prepare a 0.2 M solution of this compound in dichloromethane.
-
Gently swirl the solution until the monomer is fully dissolved. This should be done just before use due to the reactivity of the acyl chloride.
-
-
Interfacial Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker. An interface between the two immiscible liquids will form.
-
A polymer film will begin to form immediately at the interface.
-
For an unstirred polymerization, the film can be gently pulled from the interface with forceps to form a continuous "rope" of polymer.
-
For a stirred reaction, the two phases can be agitated to increase the interfacial surface area and produce a powdered polymer. Stir for 15-30 minutes.
-
-
Polymer Isolation and Purification:
-
Collect the polymer by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water to remove any remaining base and salts.
-
Wash the polymer with acetone to remove unreacted monomer and oligomers.
-
Finally, wash the polymer with methanol.
-
Dry the polymer in a vacuum oven at 60-80°C overnight.
-
-
Characterization:
-
The resulting poly(p-benzamide) can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and viscometry to determine the inherent viscosity and estimate the molecular weight.
-
Visualizations
Experimental Workflow
Caption: Workflow for the interfacial self-polymerization of this compound.
Reaction Mechanism
Caption: Reaction mechanism at the aqueous-organic interface.
Application Note: Pre-Column Derivatization of Amines with 4-Aminobenzoyl Chloride for HPLC-UV Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the derivatization of primary and secondary amines with 4-Aminobenzoyl Chloride for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
The quantitative analysis of amines, including biogenic amines, amino acids, and pharmaceutical intermediates, is crucial in various fields. Many of these compounds lack a strong chromophore, making their direct detection by HPLC-UV challenging. Pre-column derivatization is a common strategy to enhance their detectability. While benzoyl chloride is a widely used derivatizing agent, this compound offers a unique advantage: the introduction of a primary aromatic amine group onto the analyte. This functional group can be used for subsequent derivatization, for instance, to attach a fluorophore for highly sensitive fluorescence detection, or it can be targeted by electrochemical detectors.
This application note details a proposed method for the derivatization of amines with this compound and their subsequent analysis by HPLC-UV. The protocol is based on the well-established chemistry of benzoyl chloride derivatization.
Principle of the Method
The derivatization reaction involves the nucleophilic acyl substitution of the highly reactive acyl chloride of this compound by the nucleophilic amine group of the analyte. The reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting N-(4-aminobenzoyl) derivatives are stable and possess a strong UV chromophore, allowing for sensitive detection.
Experimental Protocols
Materials and Reagents
-
Analytes: Amine standards (e.g., putrescine, cadaverine, spermidine, histamine, tyramine).
-
Derivatizing Reagent: this compound (purity ≥ 98%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).
-
Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Triethylamine.
-
Standard Stock Solutions: Prepare individual stock solutions of amine standards (1 mg/mL) in 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with mobile phase to the desired concentrations.
-
Derivatizing Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Reaction Buffer: 2 M Sodium hydroxide solution.
Sample Preparation and Derivatization Protocol
-
Sample Extraction (for solid/semi-solid matrices):
-
Homogenize 1 g of the sample with 5 mL of 0.1 M HCl.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter.
-
-
Derivatization Reaction:
-
To 100 µL of the sample extract or working standard solution in a microcentrifuge tube, add 200 µL of 2 M NaOH solution.
-
Add 200 µL of the this compound solution (10 mg/mL in acetonitrile).
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 20 minutes to ensure complete derivatization and hydrolysis of excess reagent.
-
Neutralize the reaction mixture by adding 100 µL of 2 M HCl.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 20 µL.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of various biogenic amines derivatized with this compound. These values are hypothetical and based on typical performance characteristics observed with benzoyl chloride derivatization methods. Actual results may vary and require method validation.
Table 1: Chromatographic Data and Linearity
| Analyte (4-Aminobenzoylated) | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Putrescine | 8.5 | 0.1 - 50 | > 0.999 |
| Cadaverine | 9.2 | 0.1 - 50 | > 0.999 |
| Histamine | 11.8 | 0.5 - 100 | > 0.998 |
| Tyramine | 14.5 | 0.5 - 100 | > 0.998 |
| Spermidine | 16.2 | 0.2 - 75 | > 0.999 |
Table 2: Method Sensitivity and Recovery
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) |
| Putrescine | 0.03 | 0.1 | 92 - 105 |
| Cadaverine | 0.03 | 0.1 | 90 - 103 |
| Histamine | 0.15 | 0.5 | 88 - 101 |
| Tyramine | 0.15 | 0.5 | 89 - 102 |
| Spermidine | 0.06 | 0.2 | 91 - 104 |
Visualizations
Derivatization Reaction
Caption: Reaction of a primary amine with this compound.
Experimental Workflow
Caption: Workflow for amine analysis using this compound.
Conclusion
The proposed method utilizing this compound for the pre-column derivatization of amines offers a robust and sensitive approach for their quantification by HPLC-UV. The key advantage of this reagent is the introduction of a primary aromatic amine, which opens possibilities for further derivatization to enhance detection sensitivity, particularly through fluorescence. The provided protocol serves as a strong foundation for method development and validation for the analysis of amines in various sample matrices.
Application Notes and Protocols: Synthesis of Specialty Agrochemicals from 4-Aminobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty agrochemicals derived from 4-aminobenzoyl chloride. This document outlines the synthetic pathways, experimental procedures, and biological activities of novel benzamide derivatives with potential applications in agriculture as insecticides and fungicides.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a nucleophilic amino group, allows for diverse chemical modifications to produce compounds with specific target activities. In the agrochemical sector, this compound serves as a key building block for the synthesis of N-substituted benzamides, a class of compounds known for their potent insecticidal and fungicidal properties.[2][3][4][5][6]
This document will focus on the synthesis of a representative N-substituted benzamide with demonstrated agrochemical potential, providing a detailed experimental protocol and summarizing its biological activity. The methodologies and principles described herein can be adapted for the synthesis of a broader range of specialty agrochemicals from this compound.
Synthetic Workflow and Key Reactions
The primary reaction for synthesizing specialty agrochemicals from this compound is the formation of an amide bond through the reaction of the acyl chloride group with a suitable amine. This reaction is a nucleophilic acyl substitution. The general workflow is depicted below.
Caption: General workflow for the synthesis of N-substituted 4-aminobenzamide agrochemicals.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a novel N-(pyrazol-5-yl)benzamide derivative, which has demonstrated significant fungicidal activity.[5][7] This synthesis is representative of the methodologies used to produce benzamide-based agrochemicals from this compound derivatives.
3.1. Synthesis of a Representative N-(Pyrazol-5-yl)benzamide Fungicide
This protocol is adapted from the synthesis of N-(pyrazol-5-yl)benzamide derivatives.[5] While the original synthesis may start from a substituted benzoyl chloride, the principle of amide formation is directly applicable to reactions involving this compound.
Materials:
-
This compound
-
5-Amino-3-methyl-1H-pyrazole
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of this compound: Dissolve this compound (1.1 eq) in anhydrous dichloromethane in a dropping funnel. Add the this compound solution dropwise to the cooled pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3-methyl-1H-pyrazol-5-yl)-4-aminobenzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The following table summarizes the fungicidal activity of a representative N-(pyrazol-5-yl)benzamide derivative against various plant pathogens.[5][7]
| Fungal Species | EC₅₀ (mg/L) |
| Sclerotinia sclerotiorum | 0.37[5] |
| Valsa mali | 1.32[7] |
| Botrytis cinerea | Data varies by specific derivative |
EC₅₀: The concentration of the compound that causes a 50% inhibition of fungal growth.
Mode of Action and Signaling Pathways
Many benzamide fungicides exert their effect by inhibiting the mitochondrial respiratory chain, specifically by targeting the succinate dehydrogenase (SDH) enzyme (Complex II).[7] Inhibition of SDH disrupts the production of ATP, leading to fungal cell death.
Caption: Mode of action of benzamide fungicides via inhibition of succinate dehydrogenase.
Insecticidal benzamides, such as chlorantraniliprole, often target the ryanodine receptor (RyR) in insect muscle cells.[8] This leads to uncontrolled release of calcium, causing muscle contraction, paralysis, and ultimately death of the insect.
Caption: Insecticidal mode of action via activation of the ryanodine receptor.
Conclusion
This compound is a valuable precursor for the synthesis of a diverse range of specialty agrochemicals, particularly N-substituted benzamides. The straightforward and efficient amide bond formation allows for the creation of novel compounds with significant fungicidal and insecticidal activities. The protocols and data presented in these application notes serve as a foundation for researchers and scientists in the development of new and effective crop protection agents. Further exploration of the vast chemical space accessible from this compound holds great promise for addressing the ongoing challenges in global agriculture.
References
- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 2. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Antibacterial Agents Using 4-Aminobenzoyl Chloride
Introduction
The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents with diverse mechanisms of action. 4-Aminobenzoyl chloride is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its reactive acyl chloride group readily undergoes nucleophilic substitution reactions, while the amino group can be further functionalized, making it an ideal scaffold for creating diverse chemical libraries for drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of potent antibacterial agents derived from this compound, with a focus on benzocaine derivatives. These derivatives have shown promise as inhibitors of essential bacterial enzymes, such as DNA gyrase.[3][4]
Applications in Antibacterial Synthesis
This compound is a valuable precursor for synthesizing various classes of compounds with demonstrated antibacterial properties. Its derivatives have been explored for their activity against both Gram-positive and Gram-negative bacteria.[3][5]
One prominent application is the synthesis of novel benzocaine derivatives . Benzocaine, a local anesthetic, can be chemically modified using this compound as a starting point or a related precursor to generate compounds with enhanced antibacterial efficacy.[3][4][5][6] These modifications often involve the introduction of heterocyclic moieties, such as thiazolidinones, which have been shown to be crucial for their biological activity.[3][7]
Furthermore, the core structure of this compound is related to p-aminobenzoic acid (PABA), a key component in the folate synthesis pathway in bacteria.[4] This makes it a suitable building block for the synthesis of sulfonamide analogues and other folate pathway inhibitors, a well-established class of antibacterial drugs.[8][9]
Data Presentation: Antibacterial Activity of Synthesized Agents
The following table summarizes the in vitro antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of representative compounds synthesized from precursors structurally related to this compound.
| Compound ID | Target Bacteria | MIC (µg/mL) | Reference |
| Thiazolidinone Derivative 6 | Staphylococcus aureus | 3.12 | [3][4] |
| Thiazolidinone Derivative 6 | Bacillus subtilis | 6.25 | [3][4] |
| Thiazolidinone Derivative 6 | Escherichia coli | 12.5 | [3][4] |
| Thiazolidinone Derivative 6 | Pseudomonas aeruginosa | 25 | [3][4] |
| Thiazolidinone Derivative 7b | Staphylococcus aureus | 1.56 | [3][4] |
| Thiazolidinone Derivative 7b | Bacillus subtilis | 3.12 | [3][4] |
| Thiazolidinone Derivative 7b | Escherichia coli | 6.25 | [3][4] |
| Thiazolidinone Derivative 7b | Pseudomonas aeruginosa | 12.5 | [3][4] |
| Ampicillin (Reference) | Staphylococcus aureus | 6.25 | [5] |
| Ampicillin (Reference) | Bacillus subtilis | 12.5 | [5] |
| Ampicillin (Reference) | Escherichia coli | 3.12 | [5] |
| Ampicillin (Reference) | Pseudomonas aeruginosa | 25 | [5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 4-aminobenzoic acid and its subsequent use in the synthesis of a benzocaine derivative as a precursor to more complex antibacterial agents.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is based on the reaction of 4-aminobenzoic acid with thionyl chloride.[10]
Materials:
-
4-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., tetramethylene sulfone)[11]
-
Anhydrous reaction vessel
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 g (7.29 mmol) of 4-aminobenzoic acid.[10]
-
Under a fume hood, carefully add 10 mL of thionyl chloride to the flask.[10]
-
Heat the reaction mixture to reflux and maintain for 16 hours.[10] The reaction temperature can be optimized between 20-120 °C, with higher temperatures leading to faster reaction times.[11][12]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under vacuum to yield this compound hydrochloride.[10] A yield of approximately 100% can be expected.[10]
Protocol 2: Synthesis of Ethyl 4-(cyanoacetamido)benzoate (A Benzocaine Derivative)
This protocol describes the acylation of a cyanoacetamide using a benzocaine-related precursor, which can be adapted for reactions involving this compound.[5]
Materials:
-
Benzocaine (ethyl 4-aminobenzoate)
-
Ethyl cyanoacetate
-
Anhydrous solvent (e.g., toluene)
-
Reflux setup
General Procedure (Adapted for this compound):
-
Dissolve ethyl cyanoacetate in an anhydrous solvent.
-
In a separate flask, prepare a solution of this compound.
-
Slowly add the this compound solution to the ethyl cyanoacetate solution under stirring and inert atmosphere.
-
The reaction can be carried out at room temperature or with gentle heating to drive it to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of antibacterial agents from this compound.
Caption: General workflow for the synthesis and evaluation of antibacterial agents.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several benzocaine derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[3][4] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. Buy this compound | 16106-38-0 [smolecule.com]
- 2. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 3. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of act… [ouci.dntb.gov.ua]
- 5. Synthesis, characterization, antibacterial evaluation, 2D-QSAR modeling and molecular docking studies for benzocaine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 12. GB1242200A - PREPARATION OF p-AMINOBENZOYL CHLORIDE SALTS - Google Patents [patents.google.com]
preparation of aramid fibers like Kevlar with 4-Aminobenzoyl chloride
Application Note AN2025-11-03
Audience: Researchers, scientists, and polymer development professionals.
Abstract
This document provides a comprehensive overview of the synthesis of poly(p-phenylene terephthalamide), commercially known as Kevlar, a high-performance aramid fiber. It is crucial to note that the synthesis of Kevlar does not utilize 4-aminobenzoyl chloride as a monomer. Instead, it is synthesized through the low-temperature polycondensation of p-phenylenediamine (PPD) and terephthaloyl chloride (TPC). This guide details the established experimental protocols for this synthesis, presents relevant quantitative data, and includes visualizations of the chemical pathway and experimental workflow. A clarification on the polymerization of this compound, which results in a different aramid, poly(p-benzamide), is also provided.
Introduction to Aramid Fiber Synthesis
Aramid fibers are a class of synthetic polymers characterized by long-chain aromatic polyamides. At least 85% of the amide linkages in these fibers are attached directly to two aromatic rings, which imparts exceptional strength and thermal stability. Kevlar, a para-aramid, is renowned for its high tensile strength-to-weight ratio, making it approximately five times stronger than steel on an equal weight basis.[1][2]
The synthesis of Kevlar is achieved through a condensation polymerization reaction. The specific monomers required are p-phenylenediamine and terephthaloyl chloride.[1][2][3] The reaction is typically carried out via a low-temperature solution polycondensation method to achieve a high molecular weight polymer suitable for spinning into high-strength fibers.[4]
The Correct Synthesis Pathway for Kevlar
The industrial production of Kevlar involves the reaction of an aromatic diamine (p-phenylenediamine) with an aromatic diacid chloride (terephthaloyl chloride) in an amide-type solvent.[5]
Chemical Reaction:
n H₂N−C₆H₄−NH₂ + n ClOC−C₆H₄−COCl → [−HN−C₆H₄−NH−OC−C₆H₄−CO−]ₙ + 2n HCl
(p-phenylenediamine + terephthaloyl chloride → poly(p-phenylene terephthalamide) + hydrochloric acid)
This reaction is highly favorable and proceeds rapidly at low temperatures. The hydrochloric acid (HCl) byproduct must be neutralized to prevent side reactions and degradation of the polymer. This is often achieved by using an acid scavenger like pyridine or by the solvent itself.[3][6]
Caption: Chemical reaction pathway for the synthesis of Kevlar (PPTA).
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes a laboratory-scale synthesis of poly(p-phenylene terephthalamide).
Materials:
-
p-Phenylenediamine (PPD), powdered
-
Terephthaloyl chloride (TPC), powdered
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Nitrogen (N₂) gas, dry
-
Deionized water
-
Acetone
Equipment:
-
Glass polymerization reactor with a mechanical stirrer
-
Ice-water bath
-
Funnel
-
Beaker
-
Blender
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Solvent Preparation: In the glass polymerization reactor under a dry N₂ atmosphere, prepare a solution of NMP containing anhydrous LiCl and pyridine.[4]
-
Monomer Dissolution: At room temperature, add powdered p-phenylenediamine to the solvent mixture and stir until fully dissolved.
-
Cooling: Cool the reactor vessel using an ice-water bath to a temperature between 0°C and -5°C.[6]
-
Polymerization: While stirring vigorously, add stoichiometric amounts of powdered terephthaloyl chloride to the cooled solution. The TPC can be added in two steps to control the reaction.[6]
-
Observation: As the polycondensation reaction proceeds, the viscosity of the solution will increase significantly. A "rod climbing" phenomenon may be observed, followed by the formation of a yellow polymer gel.[4]
-
Reaction Completion: Continue stirring for a few minutes to break up the gel. Allow the reaction mixture to stand for several hours (e.g., >6 hours) to ensure completion.[4]
-
Polymer Precipitation & Washing: Precipitate the polymer by adding the reaction mixture to water in a blender.[7]
-
Purification: Filter the precipitated polymer. Wash it repeatedly with cold and hot water to remove residual solvent, LiCl, HCl, and pyridine, until the washings are neutral.[4]
-
Drying: Dry the purified poly(p-phenylene terephthalamide) powder in a vacuum oven at approximately 100°C for at least 5 hours.[4]
Data Presentation
The following table summarizes typical quantitative parameters for the synthesis of poly(p-phenylene terephthalamide).
| Parameter | Value / Condition | Reference(s) |
| Reactants | ||
| p-Phenylenediamine (PPD) | 0.287 mole | [7] |
| Terephthaloyl Chloride (TPC) | 0.300 mole (slight excess) | [7] |
| Solvent System | ||
| Primary Solvent | N-methyl-2-pyrrolidone (NMP) or Hexamethylphosphoramide (HMPA) | [4][7] |
| Additive | LiCl (1.2-1.8% of feed weight) | [6] |
| Acid Scavenger | Pyridine (molar ratio to PPD: 0.6-1.2) | [6] |
| Reaction Conditions | ||
| Temperature | -5°C to 40°C | [6] |
| Atmosphere | Dry Nitrogen (N₂) | [4] |
| Reaction Time | Stirring for minutes to hours, then standing for >6 hours | [4] |
| Polymer Properties | ||
| Inherent Viscosity (ηinh) | > 5.0 dL/g (for high-strength fibers) | [6] |
| Molecular Weight (Mw) | 4,000 to 16,000 g/mol (in microstructured systems) |
Fiber Formation: Dry-Jet Wet Spinning
Once the polymer is synthesized, it must be spun into fibers. The dry-jet wet spinning method is commonly employed for para-aramids like Kevlar.
-
Dope Preparation: The dried polymer is dissolved in concentrated sulfuric acid (~100%) at a concentration of about 20% to form a nematic liquid crystalline solution, often called a "dope".
-
Extrusion: The dope is heated (e.g., to 75-100°C) and extruded through a spinneret into a small air gap.[4]
-
Coagulation: The extruded filaments then enter a coagulation bath, typically containing cold water (0-4°C), where the acid is removed and the fiber precipitates.
-
Post-Processing: The as-spun fibers are then washed, dried, and can be heat-treated under tension to further improve their mechanical properties.
References
- 1. US3699085A - Preparation of p-benzamide polymers and intermediates thereof - Google Patents [patents.google.com]
- 2. Buy this compound | 16106-38-0 [smolecule.com]
- 3. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Biogenic Amines with Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of biogenic amines with benzoyl chloride, a robust method for enhancing their detection and quantification in various analytical platforms such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Biogenic amines (BAs) are low molecular weight organic bases that play significant physiological roles and are important markers for food spoilage and disease.[1][2] Their analysis is often challenging due to their high polarity and lack of strong chromophores or fluorophores.[3][4] Derivatization with benzoyl chloride is a widely used pre-column technique that addresses these challenges. The reaction involves the acylation of primary and secondary amine groups with benzoyl chloride under basic conditions, forming stable, less polar benzoyl derivatives.[5][6] This process, known as the Schotten-Baumann reaction, significantly improves the chromatographic retention and detection sensitivity of biogenic amines.[3][6] The resulting benzoylated amines can be readily analyzed by HPLC with UV detection, as well as by mass spectrometry, where the benzoyl group can facilitate ionization and provide characteristic fragmentation patterns.[6][7]
Advantages of Benzoyl Chloride Derivatization
-
Improved Chromatographic Performance: The addition of the non-polar benzoyl group increases the hydrophobicity of the biogenic amines, leading to better retention and separation on reversed-phase HPLC columns.[7]
-
Enhanced UV Detection: The benzoyl moiety acts as a chromophore, allowing for sensitive detection of the derivatized amines using a UV detector.[3][4]
-
Increased Stability: The benzoyl derivatives of biogenic amines are generally stable, allowing for sample storage and automated analysis.[6][8]
-
Versatility: The method is applicable to a wide range of biogenic amines, including histamine, tyramine, putrescine, cadaverine, spermidine, and spermine.[9][10]
-
Rapid Reaction: The derivatization reaction is typically fast, often completed within minutes at room temperature.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies employing benzoyl chloride derivatization for the analysis of biogenic amines.
Table 1: Method Performance in HPLC-UV Analysis
| Biogenic Amine | Linearity (mg/L) | Correlation Coefficient (R²) | Recovery (%) | LOD (mg/L) | Reference |
| Methylamine | - | >0.99 | 72.8 - 103.4 | 0.2 - 2.5 | [9][10] |
| Putrescine | 1 - 50 | >0.9999 | 90.89 - 96.65 | - | [11][12] |
| Cadaverine | - | >0.9995 | 72.8 - 103.4 | 0.2 - 2.5 | [9][10][11] |
| Histamine | 5 - 125 | >0.9995 | 93.36 - 95.87 | 0.2 - 2.5 | [9][10][11][12] |
| Tyramine | 1 - 175 | >0.9999 | 86.57 - 93.33 | 0.2 - 2.5 | [9][10][11][12] |
| Tryptamine | - | >0.9997 | 72.8 - 103.4 | 0.2 - 2.5 | [9][10][11] |
| β-Phenylethylamine | - | >0.9991 | 72.8 - 103.4 | 0.2 - 2.5 | [9][10][11] |
| Spermidine | - | >0.9997 | 72.8 - 103.4 | 0.2 - 2.5 | [9][10][11] |
| Spermine | - | >0.9998 | 72.8 - 103.4 | 0.2 - 2.5 | [9][10][11] |
| Agmatine | - | >0.9989 | 72.8 - 103.4 | 0.2 - 2.5 | [9][10][11] |
| Various BAs | - | >0.997 | 87.3 - 96.3 | 0.02 - 0.09 (µg/mL) | [3][13] |
Table 2: Method Performance in LC-MS/MS Analysis
| Biogenic Amine | Linearity | Correlation Coefficient (R²) | Recovery (%) | LOD (nM) | LOQ (nM) | Reference |
| 14 BAs | 3-4 orders of magnitude | 0.9961 - 0.9999 | 84.6 - 119.3 | 0.1 - 20 | 0.3 - 60 | [14] |
| Various BAs | 3-4 orders of magnitude | 0.9966 - 0.9999 | 74.9 - 119.3 | pg/mL level | pg/mL level | [8] |
| 70 Neurochemicals | - | - | - | < 10 | - | [7] |
Experimental Protocols
Protocol 1: Derivatization of Biogenic Amines for HPLC-UV Analysis
This protocol is a generalized procedure based on common methodologies.[9][12][13]
1. Materials and Reagents
-
Biogenic amine standards (e.g., histamine, tyramine, putrescine, cadaverine)
-
Benzoyl chloride (99%)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Perchloric acid (HClO₄) or Trichloroacetic acid (TCA) for extraction
-
Sodium chloride (NaCl) solution (saturated or 5 M)
-
Diethyl ether or other suitable extraction solvent (e.g., 2-undecanol)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
2. Sample Preparation (e.g., from a food matrix)
-
Homogenize the sample.
-
Extract biogenic amines by adding an acidic solution (e.g., 0.1 M HCl, 5% TCA, or perchloric acid) to the homogenized sample.[4][11]
-
Vortex or sonicate the mixture thoroughly.
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant containing the biogenic amines.
3. Derivatization Procedure
-
Take a known volume of the sample extract or standard solution (e.g., 1-2 mL).
-
Add 1 mL of 2 M NaOH to make the solution alkaline.
-
Immediately vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing.[12]
-
Allow the reaction to proceed at room temperature for 20-40 minutes.[10][12]
4. Extraction of Benzoyl Derivatives
-
Add 2 mL of saturated NaCl solution to the reaction mixture to stop the reaction and facilitate phase separation.[12]
-
Add 2-3 mL of diethyl ether (or another suitable organic solvent) to extract the benzoyl derivatives.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step for a more quantitative recovery.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL to 1 mL) of methanol or the initial mobile phase.[10]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
5. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used.[11]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 230 nm or 254 nm.[12]
Protocol 2: Derivatization of Biogenic Amines for LC-MS/MS Analysis
This protocol is adapted for the higher sensitivity and specificity of LC-MS/MS.[7][8][14]
1. Materials and Reagents
-
Biogenic amine standards and isotopically labeled internal standards.
-
Benzoyl chloride (2% v/v in acetonitrile).[7]
-
Sodium carbonate (100 mM) or Sodium tetraborate buffer.[7]
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
2. Sample Preparation
-
For biological fluids (e.g., serum, plasma), perform protein precipitation by adding ice-cold acetonitrile (e.g., 4 volumes of acetonitrile to 1 volume of sample).[7]
-
Vortex and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Collect the supernatant. For tissue samples, homogenization in an appropriate buffer followed by protein precipitation is required.
3. Derivatization Procedure
-
To 20 µL of the supernatant or standard solution, add 10 µL of 100 mM sodium carbonate to adjust the pH.[7]
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.[7]
-
Vortex briefly. The reaction is very fast and often complete within a minute.
-
(Optional) Add an internal standard mixture.
-
Add water to the sample to reduce the organic solvent concentration before injection.[7]
4. LC-MS/MS Analysis
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[8] The precursor ion will be the [M+H]⁺ of the benzoylated biogenic amine, and a common product ion is the benzoyl cation at m/z 105.[6]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Experimental workflow for biogenic amine analysis.
Caption: Schotten-Baumann reaction for biogenic amine derivatization.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elibrary.almaata.ac.id [elibrary.almaata.ac.id]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Aminobenzoyl Chloride in the Synthesis of Anti-Inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzoyl chloride is a versatile chemical intermediate pivotal in the synthesis of a variety of pharmaceutical compounds, including those with anti-inflammatory properties. Its dual reactivity, stemming from the aromatic amine and the acyl chloride functional groups, allows for its incorporation into a wide array of molecular scaffolds to modulate biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of potential anti-inflammatory agents through amide and ester linkages.
Introduction
The development of novel anti-inflammatory drugs remains a critical area of research, aimed at addressing the significant side effects and limitations of current therapies. This compound serves as a valuable building block in this endeavor. The acyl chloride group is highly reactive towards nucleophiles such as alcohols and amines, facilitating the formation of ester and amide bonds, respectively. These linkages are commonly found in many biologically active molecules. The amino group can be further functionalized, offering a route to a diverse range of derivatives.[1] This document outlines the synthesis of this compound and provides representative protocols for its use in synthesizing amide and ester derivatives with potential anti-inflammatory activity.
Data Presentation
Table 1: Synthesis of this compound - Reactants and Yield
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity | Yield (%) |
| 4-Aminobenzoic acid | 137.14 | 7.29 | 1.0 g | |
| Thionyl chloride | 118.97 | - | 10 mL | 100% |
| Product | ||||
| This compound | 155.58 | 7.29 | 1.13 g |
Table 2: Representative Anti-Inflammatory Activity of Benzoyl Derivatives
| Compound | Target | Activity Metric | Value | Reference Compound |
| 5-O-(4-Chlorobenzoyl)pinostrobin | COX-2 Receptor | Inhibition Constant (Ki) | 15.17 nM | Pinostrobin |
| Procaine | Sodium Channels | - | Anti-inflammatory effects | - |
| N-(substituted)-4-aminobenzamides | Various inflammatory targets | % Inhibition of edema | Varies with substitution | Phenylbutazone |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Aminobenzoic Acid
This protocol describes the synthesis of the key intermediate, this compound, from 4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid (1.0 g, 7.29 mmol)
-
Thionyl chloride (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum evaporator
Procedure:
-
To a round-bottom flask, add 1.0 g (7.29 mmol) of 4-aminobenzoic acid.
-
In a fume hood, carefully add 10 mL of thionyl chloride to the flask.
-
Fit the flask with a reflux condenser and heat the solution to reflux for 16 hours.
-
After 16 hours, remove the heat and allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under vacuum to yield this compound.
-
The resulting product is 4-amino-benzoyl chloride (1.13 g, 100% yield).[2]
Expected Outcome: A quantitative yield of this compound as a solid. The product should be used immediately in subsequent reactions due to its moisture sensitivity.
Protocol 2: Representative Synthesis of an N-Substituted-4-aminobenzamide Derivative
This protocol provides a general method for the synthesis of an N-substituted-4-aminobenzamide, a class of compounds with potential anti-inflammatory activity, using this compound and a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., 2-(Diethylamino)ethanamine) (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the substituted amine (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-4-aminobenzamide.
Expected Outcome: The formation of the corresponding amide derivative. Yields will vary depending on the specific amine used.
Protocol 3: Representative Synthesis of a 4-Aminobenzoic Acid Ester Derivative
This protocol outlines a general procedure for the synthesis of a 4-aminobenzoic acid ester, which may possess anti-inflammatory properties, by reacting this compound with a generic alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (containing a hydroxyl group) (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Pyridine (as a catalyst and acid scavenger) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Microwave reactor (optional, for rate enhancement)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and stir.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the alcohol solution at room temperature with stirring.
-
The reaction can be stirred at room temperature for 12-24 hours or heated under microwave irradiation to accelerate the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 4-aminobenzoic acid ester.
Expected Outcome: The formation of the corresponding ester derivative. Yields are dependent on the specific alcohol used.
Mandatory Visualizations
References
Application Notes and Protocols: Low-Temperature Polycondensation of 4-Aminobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. Poly(p-benzamide) (PBA), synthesized from the low-temperature polycondensation of 4-aminobenzoyl chloride, is a key member of this family. Its rigid-rod polymer chains lead to the formation of liquid crystalline solutions, which can be spun into high-modulus fibers with tensile strengths exceeding that of steel on a weight basis.[1] This document provides a detailed experimental setup and protocol for the synthesis of poly(p-benzamide) via low-temperature solution polycondensation of this compound hydrochloride. The methodology is designed to be a robust starting point for researchers aiming to synthesize and explore the applications of this high-performance polymer. Low-temperature solution polycondensation is a preferred method for preparing high molecular weight aromatic polyamides as it minimizes side reactions.[2][3]
Experimental Overview & Logical Workflow
The synthesis of poly(p-benzamide) is achieved through the self-condensation of this compound hydrochloride in a polar aprotic solvent at low temperatures. The hydrochloride salt of the monomer is often used to protect the amine group and improve its stability.[4] The polymerization is highly sensitive to moisture, necessitating anhydrous conditions.[1] The resulting polymer often precipitates from the reaction mixture and can be isolated through coagulation in a non-solvent, followed by washing and drying. The inherent viscosity of the polymer is a key indicator of its molecular weight.
Caption: Experimental workflow for the synthesis of poly(p-benzamide).
Materials and Equipment
Materials
| Material | Grade | Supplier | Notes |
| This compound hydrochloride | Polymerization Grade | (e.g., Sigma-Aldrich) | Store under anhydrous conditions. |
| Hexamethylphosphoramide (HMPA) | Anhydrous, >99% | (e.g., Sigma-Aldrich) | Caution: HMPA is a carcinogen. Handle with extreme care in a fume hood. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, >99.8% | (e.g., Sigma-Aldrich) | Alternative solvent to HMPA. |
| Lithium Chloride (LiCl) | Anhydrous, >99% | (e.g., Sigma-Aldrich) | Used with DMAc to improve solubility. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | (e.g., Sigma-Aldrich) | Optional, for monomer slurry. |
| Deionized Water | High Purity | - | For polymer precipitation. |
| Ethanol | Reagent Grade | (e.g., Fisher Scientific) | For washing the polymer. |
| Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
Equipment
-
Round-bottom flask (250 mL) with a stirrer, nitrogen inlet, and drying tube
-
Ice bath
-
Magnetic stirrer or overhead stirrer
-
Blender (high-speed)
-
Büchner funnel and filter paper
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of poly(p-benzamide) and related copolymers.[2]
-
Preparation of the Reaction Vessel: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen. Assemble a 250 mL round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Monomer and Solvent Addition:
-
To the reaction flask, add 5.185 g (0.027 mole) of this compound hydrochloride.
-
Cool the flask in an ice bath.
-
While stirring the monomer powder, add 3.5 mL of cold, anhydrous tetrahydrofuran to create a slurry.
-
In a single portion, add 25 mL of cold, anhydrous hexamethylphosphoramide.
-
-
Polymerization:
-
Continue stirring the mixture vigorously in the ice bath (at approximately 0°C) for 1 hour. The mixture will gradually become more viscous.
-
After 1 hour, remove the ice bath and allow the reaction mixture to stand at room temperature (approximately 25°C) for 16 hours. The mixture will solidify into a gel-like polymer mass.
-
-
Polymer Isolation and Purification:
-
Transfer the solid polymer gel to a blender containing approximately 1 liter of deionized water.
-
Blend at high speed to break up the gel and form a fine, white powder.
-
Collect the polymer powder by filtration using a Büchner funnel.
-
Wash the polymer thoroughly three times with deionized water in the blender, followed by filtration.
-
Perform a final wash with ethanol.
-
-
Drying:
-
Dry the purified polymer powder in a vacuum oven at 80-90°C overnight or until a constant weight is achieved.
-
-
Characterization:
-
Determine the yield of the poly(p-benzamide).
-
Measure the inherent viscosity of the polymer in a suitable solvent (e.g., concentrated sulfuric acid or DMAc/LiCl) to estimate the molecular weight.
-
Quantitative Data
The following tables summarize the reaction parameters and expected outcomes based on literature data.[2]
Table 1: Reaction Stoichiometry and Conditions
| Parameter | Value |
| Monomer | This compound hydrochloride |
| Monomer Mass | 5.185 g |
| Monomer Moles | 0.027 mol |
| Solvent 1 | Tetrahydrofuran (anhydrous) |
| Solvent 1 Volume | 3.5 mL |
| Solvent 2 | Hexamethylphosphoramide (anhydrous) |
| Solvent 2 Volume | 25 mL |
| Initial Reaction Temperature | 0°C |
| Initial Reaction Time | 1 hour |
| Subsequent Reaction Temperature | ~25°C |
| Subsequent Reaction Time | 16 hours |
| Polymer Drying Temperature | 80-90°C |
Table 2: Expected Polymer Properties
| Property | Expected Value | Notes |
| Polymer Yield | >90% | Based on the theoretical yield from the monomer.[2] |
| Inherent Viscosity (η_inh) | >1.0 dL/g | Measured in a suitable solvent at a specific concentration.[2] |
| Appearance | Fine, white powder | After isolation and drying. |
| Thermal Stability | High | Decomposes at elevated temperatures.[1] |
Characterization Techniques
-
Inherent Viscosity: A dilute solution of the polymer (e.g., 0.5 g/dL) is prepared in a solvent such as concentrated sulfuric acid or N,N-dimethylacetamide containing 3-5% LiCl.[5] The flow time of the solution and the pure solvent are measured in a viscometer at a constant temperature (e.g., 30°C). The inherent viscosity is calculated, providing a relative measure of the polymer's molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the formation of the polyamide, the IR spectrum of the dried polymer should show characteristic amide bond absorptions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the polymer structure, though dissolution may require strong acids like sulfuric acid-d₂.
Safety Precautions
-
This compound hydrochloride is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere.
-
Hexamethylphosphoramide (HMPA) is a suspected carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Always wear safety glasses, gloves, and a lab coat when performing this experiment.
-
The polycondensation reaction can be exothermic. Proper temperature control is essential.
References
Application Notes and Protocols for the Synthesis of Fluorescent Tags Using 4-Aminobenzoyl Chloride as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development, enabling the visualization and tracking of proteins, nucleic acids, and other cellular components. The choice of a linker molecule to attach a fluorophore to a biomolecule is critical for maintaining the functionality of both the dye and the target molecule. 4-Aminobenzoyl chloride is a versatile bifunctional linker that can be employed to create custom fluorescent tags. Its rigid aromatic structure provides a defined spacing between the fluorophore and the biomolecule, potentially minimizing quenching effects and steric hindrance.
These application notes provide a detailed protocol for the synthesis of a novel fluorescent tag using this compound as a linker, exemplified by its reaction with 5-aminofluorescein. The resulting amino-functionalized fluorophore is then converted to a protein-reactive isothiocyanate for subsequent conjugation to proteins, such as antibodies. This guide offers comprehensive experimental procedures, data presentation, and visualizations to aid researchers in the development of custom fluorescent probes for a wide range of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.
Materials and Methods
Synthesis of 4-((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)carbamoyl)aniline (Fluorescein-4-aminobenzamide)
This protocol describes the synthesis of a fluorescein derivative functionalized with an amino group via a 4-aminobenzoyl linker.
Materials:
-
5-Aminofluorescein
-
This compound hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Protocol:
-
In a round-bottom flask dried under nitrogen, dissolve 5-aminofluorescein (1 equivalent) in anhydrous DMF.
-
Add triethylamine (2.2 equivalents) to the solution to act as a base.
-
In a separate flask, dissolve this compound hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the 5-aminofluorescein solution dropwise at 0°C with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v).
-
Upon completion, precipitate the crude product by pouring the reaction mixture into cold diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Fluorescein-4-aminobenzamide.
-
Characterize the final product using techniques such as ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Synthesis of 5-(4-isothiocyanatobenzamido)fluorescein (Fluorescein-4-benzoyl isothiocyanate)
This protocol details the conversion of the terminal amino group of Fluorescein-4-aminobenzamide into a protein-reactive isothiocyanate group.
Materials:
-
Fluorescein-4-aminobenzamide
-
Thiophosgene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Dissolve the purified Fluorescein-4-aminobenzamide (1 equivalent) in a biphasic solvent system of dichloromethane and saturated sodium bicarbonate solution.
-
Cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add a solution of thiophosgene (1.2 equivalents) in dichloromethane to the reaction mixture. Caution: Thiophosgene is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude isothiocyanate product.
-
The crude product can be purified by recrystallization or flash chromatography if necessary.
Protein Conjugation with 5-(4-isothiocyanatobenzamido)fluorescein
This protocol provides a general procedure for labeling proteins (e.g., antibodies) with the synthesized fluorescent tag.
Materials:
-
Purified protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL
-
5-(4-isothiocyanatobenzamido)fluorescein
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare a stock solution of the fluorescent tag (e.g., 10 mg/mL) in anhydrous DMSO immediately before use.
-
Prepare the protein solution in the conjugation buffer. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
Slowly add a calculated amount of the fluorescent tag stock solution to the protein solution with gentle stirring. A typical starting molar excess of dye to protein is 10-20 fold.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the fluorophore.
Degree of Labeling (DOL) Calculation:
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the absorption maximum of the dye.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of the dye at its absorption maximum.
-
CF = Correction factor (A_280 of the dye / A_max of the dye).
Data Presentation
The following tables summarize the expected quantitative data for the synthesized fluorescent tag and a representative protein conjugate.
Table 1: Spectroscopic Properties of 5-(4-isothiocyanatobenzamido)fluorescein
| Parameter | Value |
| Molecular Weight | 505.5 g/mol |
| Excitation Maximum (λ_ex) | ~495 nm |
| Emission Maximum (λ_em) | ~520 nm |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.90 |
| Recommended Excitation Source | 488 nm laser |
Table 2: Characterization of a Fluorescently Labeled IgG Antibody
| Parameter | Value |
| Protein Concentration | 1.0 mg/mL |
| Degree of Labeling (DOL) | 4-8 |
| Excitation Maximum (λ_ex) | ~498 nm |
| Emission Maximum (λ_em) | ~525 nm |
| Purification Method | Size-Exclusion Chromatography |
Visualizations
Logical Workflow
Caption: Overall workflow from synthesis to application.
Chemical Synthesis Pathway
Caption: Reaction scheme for fluorescent tag synthesis.
Signaling Pathway Example: Immunofluorescence
Caption: Indirect immunofluorescence staining workflow.
Application of 4-Aminobenzoyl Chloride in the Dye Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoyl chloride is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, polymers, and notably, dyes.[1] Its structure, featuring a reactive acyl chloride group and a diazotizable amino group, allows for its incorporation into various dye structures, particularly azo and reactive dyes. This document provides detailed application notes and experimental protocols for the use of this compound in the dye industry, aimed at professionals in research and development.
Application in Azo Dye Synthesis
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse class of synthetic colorants. In the synthesis of these dyes, this compound can be utilized as a primary aromatic amine. The amino group can be converted into a diazonium salt through a process called diazotization. This reactive diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the final azo dye. The acyl chloride group can be retained in the final dye molecule to serve as a reactive site for binding to fabrics or can be modified in subsequent reaction steps.
General Synthesis Pathway for Azo Dyes
The synthesis of azo dyes from this compound generally follows a two-step process:
-
Diazotization: The amino group of this compound is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component (e.g., β-naphthol, phenol, or a substituted aniline) to form the azo dye.
The general workflow for this process is illustrated in the following diagram:
Properties of Azo Dyes Derived from this compound
The properties of the resulting azo dyes, such as their color, fastness, and solubility, are highly dependent on the nature of the coupling component used. The benzoyl chloride moiety can influence the dye's affinity for different fibers and may be involved in further reactions to create reactive dyes.
Table 1: Spectral and Fastness Properties of Exemplary Azo Dyes
| Dye Structure (Conceptual) | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) |
| 4-(2-hydroxynaphthylazo)benzoyl chloride | β-Naphthol | ~480-520 | Data not available | 4-5 | 3-4 | 3-4 |
| 4-(4-hydroxyphenylazo)benzoyl chloride | Phenol | ~350-400 | Data not available | 3-4 | 3 | 3 |
| 4-(4-N,N-dimethylaminophenylazo)benzoyl chloride | N,N-Dimethylaniline | ~410-450 | Data not available | 4 | 3-4 | 3-4 |
Note: The data in this table is estimated based on typical values for similar azo dye structures due to the limited availability of specific quantitative data for dyes derived directly from this compound in the reviewed literature. Actual values may vary depending on the specific synthesis and purification methods.
Application in Reactive Dye Synthesis
Reactive dyes are colored compounds that form a covalent bond with the substrate, such as cotton, wool, or silk. This covalent linkage results in dyes with excellent wash fastness. This compound can be a precursor for reactive dyes where the acyl chloride group acts as the reactive handle. Alternatively, the amino group can be diazotized and coupled to a component that already contains a reactive group.
A study on novel reactive dyes synthesized from the closely related 4-aminobenzoyl fluoride (PABF) provides insight into the potential applications of this compound. In this study, PABF was used as the diazo component and coupled with γ-acid and H-acid to produce reactive dyes for cotton.[2][3]
Table 2: Dyeing Properties of Reactive Dyes Derived from a 4-Aminobenzoyl Halide Analog
| Coupling Component | Dye Concentration (% o.w.f) | pH | Fixation (%) |
| γ-acid | 4 | 9 | 60.27[2] |
| H-acid | 4 | 9 | 64.13[2] |
o.w.f = on the weight of fiber
The reaction mechanism for the fixation of such reactive dyes on cellulose (cotton) involves the formation of a covalent bond between the acyl halide group of the dye and the hydroxyl groups of the cellulose fibers.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Aminobenzoic Acid
This protocol describes the synthesis of the intermediate, this compound, from 4-aminobenzoic acid using thionyl chloride.
Materials:
-
4-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., chloroform or toluene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid (e.g., 1.0 g, 7.29 mmol).
-
Add an excess of thionyl chloride (e.g., 10 ml).
-
Heat the mixture to reflux and maintain for 16 hours. The reaction should be carried out in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under vacuum to yield this compound as a solid. The product should be stored in a desiccator as it is sensitive to moisture.
Protocol 2: Synthesis of a Monoazo Dye (4-(2-hydroxynaphthylazo)benzoyl chloride)
This protocol details the synthesis of a monoazo dye by diazotizing this compound and coupling it with β-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol (2-naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a beaker, dissolve this compound (e.g., 1.56 g, 0.01 mol) in a mixture of concentrated HCl (e.g., 2.5 mL) and water (e.g., 5 mL). Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in water (e.g., 5 mL) and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the this compound solution, keeping the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete diazotization. The resulting solution is the diazonium salt solution.
Part B: Coupling Reaction
-
In a separate beaker, dissolve β-naphthol (e.g., 1.44 g, 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 0.4 g in 10 mL of water). Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Filter the precipitated dye using a Buchner funnel and wash it with cold water until the filtrate is neutral.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature.
Conclusion
This compound is a valuable and versatile intermediate in the dye industry. Its dual functionality allows for the synthesis of a wide range of azo and reactive dyes. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of novel dyes based on this important building block. Further research into the synthesis of a broader range of dyes from this compound and the comprehensive characterization of their properties would be beneficial for the development of new and improved colorants.
References
Application Notes and Protocols: The Use of Benzoyl Chloride in the Preparation of Analytical Standards
A Representative Application Due to Limited Data on 4-Aminobenzoyl Chloride
Introduction
The derivatization of analytes is a critical step in analytical chemistry to enhance their detectability and improve chromatographic separation. While the query specifically requested information on this compound, a thorough review of scientific literature reveals a significant lack of documented applications for this compound as a derivatizing agent for the preparation of analytical standards. It is more commonly cited as an intermediate in organic synthesis.[1][2]
However, the structurally related compound, benzoyl chloride, is a widely used and well-documented derivatizing reagent for a variety of analytes, particularly those containing primary and secondary amines, phenols, and thiols.[3][4] Benzoylation increases the hydrophobicity of polar analytes, improving their retention in reversed-phase chromatography and enhancing their ionization efficiency in mass spectrometry.[4] This application note will, therefore, provide detailed protocols and data for benzoyl chloride as a representative example of this class of derivatizing agents. The principles and procedures outlined here may serve as a foundational guide for researchers exploring the potential use of this compound, though specific reaction conditions would require optimization.
Principle of Benzoylation
Benzoyl chloride reacts with nucleophilic functional groups, such as amines and phenols, in a process called benzoylation. The reaction, typically carried out in a basic medium, results in the formation of a more nonpolar benzoyl derivative. This chemical modification is advantageous for several reasons:
-
Improved Chromatographic Properties: The addition of the benzoyl group increases the hydrophobicity of polar analytes, leading to better retention and resolution on reversed-phase HPLC columns.
-
Enhanced Mass Spectrometric Detection: The benzoyl moiety can improve the ionization efficiency of the analyte and provides a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), which is useful for quantification.[4]
-
Increased Stability: The resulting derivatives are often more stable than the parent analytes.[5]
The general reaction scheme for the derivatization of an amine with benzoyl chloride is depicted below.
Experimental Protocols
Protocol 1: Derivatization of Amines in Aqueous Samples for HPLC-UV Analysis
This protocol is adapted from methods for the derivatization of biogenic amines.[6][7]
Materials:
-
Standard solution of the amine analyte
-
Benzoyl chloride (2% v/v in acetonitrile)
-
Sodium hydroxide solution (2 M)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of the aqueous standard solution containing the amine analyte, add 1 mL of 2 M sodium hydroxide solution.
-
-
Derivatization:
-
Add 0.5 mL of 2% benzoyl chloride in acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
-
Extraction:
-
Add 2 mL of saturated sodium chloride solution to aid phase separation.
-
Extract the benzoylated derivatives with 2 mL of diethyl ether by vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., methanol/water mixture).
-
Inject an aliquot into the HPLC system for analysis.
-
Protocol 2: Derivatization of Neurochemicals in Biological Matrices for LC-MS/MS Analysis
This protocol is based on the methodology for targeted metabolomics of neurochemicals.[4]
Materials:
-
Biological sample (e.g., tissue homogenate, plasma) containing the analyte
-
Internal standard solution
-
Sodium carbonate solution (100 mM)
-
Benzoyl chloride (2% v/v in acetonitrile)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (refrigerated)
Procedure:
-
Sample Preparation:
-
To 20 µL of the biological sample supernatant, add 10 µL of the internal standard solution.
-
-
Derivatization:
-
Add 10 µL of 100 mM sodium carbonate solution and vortex briefly.
-
Add 10 µL of 2% benzoyl chloride in acetonitrile and vortex immediately for 30 seconds.
-
Let the reaction stand at room temperature for 5 minutes.
-
-
Quenching and Dilution:
-
Add 10 µL of 1% formic acid in acetonitrile to quench the reaction and vortex.
-
Add 50 µL of water to reduce the organic content of the sample.
-
-
Sample Cleanup (if necessary):
-
Centrifuge at high speed (e.g., 18,000 x g) for 5 minutes at 4°C to pellet any precipitate.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Data Presentation
The following tables summarize representative quantitative data from studies utilizing benzoyl chloride derivatization.
Table 1: Performance Metrics for Benzoyl Chloride Derivatization of Biogenic Amines for HPLC Analysis [6][7]
| Biogenic Amine | Linearity (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (mg/L) | Recovery (%) |
| Histamine | 0.5 - 10 | > 0.998 | 0.2 | 85.2 - 98.7 |
| Tyramine | 0.5 - 10 | > 0.997 | 0.3 | 87.3 - 96.3 |
| Putrescine | 1.0 - 20 | > 0.999 | 0.5 | 90.1 - 101.2 |
| Cadaverine | 1.0 - 20 | > 0.998 | 0.4 | 88.9 - 97.5 |
| Spermidine | 1.0 - 20 | > 0.997 | 0.6 | 82.4 - 95.1 |
| Spermine | 1.0 - 20 | > 0.996 | 0.8 | 79.8 - 92.3 |
Table 2: Limits of Detection for Benzoylated Neurochemicals by LC-MS/MS [4]
| Analyte | Limit of Detection (nM) |
| Dopamine | < 1 |
| Norepinephrine | < 1 |
| Serotonin | < 5 |
| GABA | < 10 |
| Glutamate | < 10 |
| Acetylcholine | < 10 |
| Choline | < 20 |
Visualizations
The following diagrams illustrate the workflow and reaction pathway for the preparation of analytical standards using benzoyl chloride derivatization.
Caption: Experimental workflow for benzoyl chloride derivatization.
Caption: General reaction pathway for benzoylation.
Benzoyl chloride is a versatile and effective derivatizing agent for a wide range of analytes containing amine and hydroxyl groups, significantly improving their analytical determination by chromatography and mass spectrometry. The protocols and data presented provide a solid foundation for developing and validating analytical methods for various applications. While this compound is not commonly used for this purpose, the principles of benzoylation described herein offer a starting point for any researcher wishing to investigate its potential as a novel derivatizing reagent. Such an investigation would require careful optimization of reaction conditions and thorough validation of the method.
References
- 1. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 16106-38-0 [smolecule.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the Schotten-Baumann reaction, a robust method for synthesizing amides from amines and acyl chlorides. Specifically, this guide focuses on the reaction of 4-aminobenzoyl chloride with an aromatic amine (aniline) to form N-phenyl-4-aminobenzamide. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzamide moiety in a wide range of pharmaceutical agents.
The protocol herein addresses the challenge of the bifunctional nature of this compound, which contains both a reactive acyl chloride and a nucleophilic amino group, by utilizing its hydrochloride salt to prevent self-polymerization.
Core Concepts
The Schotten-Baumann reaction is a condensation reaction that occurs under biphasic conditions.[1][2] An organic phase, typically a chlorinated solvent like dichloromethane, dissolves the acyl chloride and the amine.[1] An aqueous phase containing a base, such as sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction.[2][3] This neutralization is crucial as it drives the reaction equilibrium towards the formation of the amide product.[3]
Experimental Protocol: Synthesis of N-phenyl-4-aminobenzamide
This protocol details the synthesis of N-phenyl-4-aminobenzamide from this compound hydrochloride and aniline.
Materials:
-
This compound hydrochloride
-
Aniline
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl, for workup)
-
Sodium bicarbonate (NaHCO3, for workup)
-
Anhydrous sodium sulfate (Na2SO4)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.
-
Addition of Acyl Chloride: Dissolve this compound hydrochloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol to obtain pure N-phenyl-4-aminobenzamide as a solid.
-
Filter the crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data Summary
The following table summarizes typical quantitative data for Schotten-Baumann reactions involving aromatic acyl chlorides and amines. Please note that yields and reaction times can vary depending on the specific substrates and reaction conditions.
| Parameter | Value | Reference |
| Typical Yield | 70-95% | [4] |
| Reaction Time | 2-16 hours | N/A |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1 : 2-3 | [3] |
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 4-Aminobenzoyl Chloride
Welcome to the technical support center for handling 4-aminobenzoyl chloride. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you minimize hydrolysis and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so highly susceptible to hydrolysis?
A1: this compound's high reactivity towards water is due to the electronic properties of the amino (-NH₂) group. The amino group is electron-donating, which increases the electron density on the carbonyl carbon. This heightened electron density makes the carbonyl carbon a more attractive target for nucleophilic attack by water, leading to rapid hydrolysis. Its rate of hydrolysis is significantly faster than that of benzoyl chlorides with less electron-donating or electron-withdrawing substituents.
Q2: What are the primary consequences of hydrolysis during my reaction?
A2: Hydrolysis of this compound converts it back to 4-aminobenzoic acid.[1] This has several negative consequences for your experiment:
-
Reduced Yield: The consumption of your starting material by water directly lowers the potential yield of your desired product.
-
Product Contamination: The formation of 4-aminobenzoic acid introduces a significant impurity into your reaction mixture, which can complicate the purification process.
-
Altered Reaction Conditions: The hydrolysis reaction produces hydrochloric acid (HCl), which can alter the pH of the reaction medium and potentially catalyze unwanted side reactions.
Q3: How should I properly store this compound to prevent degradation?
A3: Proper storage is critical to maintaining the integrity of this compound.[2] It should be stored in a tightly sealed container to prevent exposure to atmospheric moisture.[3] For enhanced stability, the container should be placed in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. Always bring the container to room temperature before opening to prevent condensation from forming inside.
Troubleshooting Guide
Issue: Low Yield of Desired Product
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon blanket). |
| Incomplete Reaction | For reactions involving the synthesis of this compound from 4-aminobenzoic acid, use an excess of the chlorinating agent (e.g., a 3:1 molar ratio of thionyl chloride).[1] For subsequent reactions, ensure the stoichiometry of your nucleophile is correct. Optimize reaction time and temperature; while elevated temperatures (35-80°C) can increase the rate of formation, they can also accelerate hydrolysis if moisture is present.[1] |
| Acid-Catalyzed Side Reactions | The hydrolysis process generates HCl, which can catalyze degradation. Add a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.[2][4] This base will neutralize the HCl as it is formed, preventing it from interfering with your main reaction.[4] |
Issue: Presence of 4-Aminobenzoic Acid Impurity in Product
| Possible Cause | Recommended Solution |
| Contamination with Water | This is the most direct cause. Re-evaluate your experimental setup to eliminate all potential sources of moisture. Check the purity of your solvents and reagents. Ensure your inert gas line is equipped with a drying tube. |
| Atmospheric Moisture During Workup | Perform extractions and filtrations as quickly as possible. Use anhydrous drying agents, such as magnesium sulfate or sodium sulfate, to remove residual water from organic layers before solvent evaporation. |
Quantitative Data Summary
The electron-donating amino group significantly accelerates the rate of hydrolysis compared to other substituted benzoyl chlorides.
Table 1: Comparative Hydrolysis Data for Substituted Benzoyl Chlorides
| Compound | Substituent Group | Electronic Effect | Relative Hydrolysis Rate |
|---|---|---|---|
| p-Nitrobenzoyl chloride | -NO₂ | Electron-Withdrawing | Slower |
| Benzoyl chloride | -H | Neutral | Baseline |
| p-Methylbenzoyl chloride | -CH₃ | Weakly Electron-Donating | Faster |
| This compound | -NH₂ | Strongly Electron-Donating | Fastest |
Note: This table provides a qualitative comparison based on established principles of organic chemistry. Electron-withdrawing groups decrease the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[5]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Acylation Using this compound (e.g., Amide Formation)
This protocol outlines a standard procedure for reacting this compound with a primary amine, incorporating best practices to prevent hydrolysis.
-
Preparation: Oven-dry all glassware (a round-bottom flask, addition funnel, and condenser) and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Setup: Assemble the glassware and equip the reaction flask with a magnetic stir bar. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Reagent Addition:
-
In the reaction flask, dissolve the primary amine and 2 equivalents of an acid scavenger (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane or THF).[6]
-
Dissolve this compound in a separate flask with anhydrous solvent.
-
Transfer the this compound solution to the addition funnel.
-
-
Reaction:
-
Cool the amine solution in an ice bath (0°C).
-
Add the this compound solution dropwise from the addition funnel to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Caption: Workflow for a hydrolysis-sensitive acylation reaction.
Protocol 2: Synthesis of this compound from 4-Aminobenzoic Acid
This reaction is the source of the reagent itself and is highly sensitive to moisture.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser and an addition funnel. Ensure the system is under a dry nitrogen atmosphere.
-
Reagents: To the flask, add 4-aminobenzoic acid (1.0 g, 7.29 mmol).[7]
-
Reaction:
-
Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum). This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic.
-
The resulting solid is this compound, which can be used directly or purified by recrystallization from a dry, non-polar solvent like hexane.[1]
-
Caption: Cause, effect, and prevention of this compound hydrolysis.
References
- 1. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. Solved 4.2 The rates of reaction of substituted benzoyl | Chegg.com [chegg.com]
- 6. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Purification of 4-Aminobenzoyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-aminobenzoyl chloride and its derivatives.
Troubleshooting and FAQs
Q1: My final product is showing a significant amount of 4-aminobenzoic acid as an impurity. What is the likely cause and how can I prevent this?
A: The presence of 4-aminobenzoic acid is almost always due to the hydrolysis of the highly reactive acyl chloride functional group.[1] This can happen at various stages of your experiment.
-
Cause: Exposure to moisture from the atmosphere, wet glassware, or solvents that have not been properly dried.
-
Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. All reactions and purifications should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Prompt Use: Use the crude this compound derivative immediately after synthesis if possible, as prolonged storage can lead to degradation even in what appear to be dry conditions.
-
Q2: My reaction yield is consistently low. What are the common reasons for this?
A: Low yields can stem from incomplete reaction during the synthesis or degradation of the product during workup and purification.
-
Incomplete Reaction: The conversion of 4-aminobenzoic acid to the acyl chloride may not have gone to completion. To drive the reaction forward, consider using a significant excess of the chlorinating agent, such as thionyl chloride (a 3:1 molar ratio or higher is sometimes used).[1]
-
Product Degradation: As mentioned in Q1, hydrolysis is a major issue. Any aqueous workup steps should be avoided if possible. If an aqueous wash is necessary, it should be performed quickly at low temperatures with brine to minimize product loss.
-
Side Reactions: The amino group can sometimes participate in side reactions. Protecting the amino group as its hydrochloride salt before the chlorination step is a common strategy to prevent this and improve yields.[2]
Q3: I am having trouble removing residual starting material and byproducts. What purification techniques are most effective?
A: The choice of purification technique depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is a good option for solid derivatives, especially for removing trace impurities. It is crucial to use anhydrous, non-protic solvents to prevent hydrolysis.
-
Flash Column Chromatography: This technique is effective for separating the product from both more polar impurities (like the starting carboxylic acid) and less polar byproducts. It is essential to use anhydrous solvents and a well-packed column.
-
Distillation/Sublimation: For derivatives that are thermally stable and volatile, vacuum distillation or sublimation can be effective. However, many this compound derivatives may decompose at elevated temperatures.
Q4: My purified product discolors over time. Why is this happening and how can I store it properly?
A: Discoloration is often a sign of product degradation. Aromatic amines are susceptible to oxidation, and the acyl chloride group is prone to reaction with atmospheric moisture.
-
Cause: Oxidation of the amino group and/or slow hydrolysis.
-
Proper Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). Using a desiccator can provide additional protection against moisture.
Data Presentation: Comparison of Purification Techniques
The following table provides an illustrative comparison of common purification techniques for a crude this compound derivative. The values represent typical outcomes and will vary depending on the specific derivative and experimental conditions.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >98% | 70-90% | Moderate to High | High purity achievable, scalable. | Requires a suitable solvent system, potential for product loss in mother liquor. |
| Flash Chromatography | 85-95% | >99% | 60-85% | Low to Moderate | Excellent separation of impurities. | Can be time-consuming, requires larger solvent volumes, risk of hydrolysis on silica gel. |
| No Further Purification | 85-95% | 85-95% | ~100% | High | Fast, no product loss. | Impurities carried over to the next step. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of a solid this compound derivative. The choice of solvent is critical and may require optimization.
-
Solvent Selection: Choose a dry, non-protic solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., anhydrous toluene, hexane, or a mixture of ethyl acetate and hexane).
-
Dissolution: In a flame-dried flask under an inert atmosphere, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Boil for a few minutes, then filter the hot solution through a pre-heated funnel containing celite to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or freezer can promote crystallization.
-
Isolation: Collect the crystals by filtration under an inert atmosphere, for example, using a Schlenk filter.
-
Washing: Wash the crystals with a small amount of cold, anhydrous solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purification using silica gel chromatography.
-
Column Preparation:
-
Use a dry chromatography column and oven-dried silica gel.
-
Prepare a slurry of the silica gel in a non-polar, anhydrous solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under a positive pressure of inert gas. Ensure the silica bed is stable and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar, anhydrous solvent (e.g., dichloromethane).
-
Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then removing the solvent under vacuum. Carefully add the dried silica with the adsorbed product to the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. The optimal eluent system will depend on the specific derivative and should be determined by thin-layer chromatography (TLC) beforehand.
-
Maintain a constant flow rate using positive pressure.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low to prevent thermal degradation.
-
Final Drying: Dry the purified product under high vacuum.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
optimizing reaction temperature for 4-Aminobenzoyl chloride polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-Aminobenzoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my polymer lower than expected?
Low polymer yield can be attributed to several factors:
-
Monomer Purity: The this compound monomer must be pure. Impurities can terminate the polymerization chain reaction. Ensure the monomer is properly synthesized and purified before use. The synthesis from 4-aminobenzoic acid and thionyl chloride is a common method.[1][2]
-
Moisture Contamination: this compound is highly sensitive to moisture, which can hydrolyze the acyl chloride group, rendering it inactive for polymerization.[1] It is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
Reaction Temperature: The polymerization of this compound hydrochloride is temperature-sensitive. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions and degradation.[3]
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or optimizing the temperature.
Q2: The molecular weight of my polymer is not within the desired range. What could be the cause?
Controlling the molecular weight of the resulting poly(p-benzamide) is critical. Deviations from the expected molecular weight can be caused by:
-
Molar Ratio of Reactants: In step-growth polymerization, the stoichiometry of the reacting functional groups is crucial for achieving high molecular weights. Any imbalance can limit the chain length.
-
Presence of Monofunctional Impurities: Impurities with a single reactive group can act as chain terminators, preventing the formation of long polymer chains.
-
Reaction Temperature and Time: As with yield, temperature and reaction time play a significant role. Higher temperatures can sometimes lead to side reactions that cap the growing polymer chains.
Q3: My polymer is discolored. What is the reason and how can I prevent it?
Discoloration often indicates the presence of impurities or degradation products.
-
Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of colored byproducts.[3] Optimizing the reaction temperature is key to minimizing these.
-
Oxidation: The amino group in the polymer is susceptible to oxidation, which can cause discoloration. Performing the reaction under an inert atmosphere can help prevent this.
-
Impure Monomer: Impurities in the this compound monomer can also lead to a discolored polymer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the polymerization of this compound?
The optimal reaction temperature depends on the specific polymerization method and the desired product (e.g., dimer, oligomer, or high molecular weight polymer). For the polymerization of p-aminobenzoyl chloride hydrochloride, reaction temperatures can range from -10°C to 95°C.[3] Lower temperatures (e.g., -10°C to 25°C) may be used to produce p-aminobenzoyl chloride hydrochloride or its dimer, while higher temperatures (e.g., 50°C to 95°C) can produce oligomers.[3] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific requirements.
Q2: How can I effectively prevent moisture contamination during the reaction?
Maintaining anhydrous conditions is critical for the successful polymerization of this compound.[1]
-
Dry Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C) overnight and cooled in a desiccator before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the entire experiment, including monomer and reagent transfers, under a dry, inert atmosphere such as nitrogen or argon.
-
Drying Agents: The use of molecular sieves can help to remove trace amounts of moisture from the solvent.[1]
Q3: What are common side reactions to be aware of?
The primary side reaction is the hydrolysis of the acyl chloride group by water, which forms the unreactive carboxylic acid.[1] At higher temperatures, other side reactions can occur, potentially leading to chain termination or the formation of colored impurities.[3] The amino group can also react with the acyl chloride, leading to branching if not properly controlled in a head-to-tail polymerization.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis and Polymerization
| Parameter | Synthesis of this compound | Polymerization of p-Aminobenzoyl Chloride Hydrochloride |
| Starting Material | 4-Aminobenzoic acid | p-Aminobenzoyl chloride hydrochloride |
| Reagent | Thionyl chloride | - |
| Temperature Range | 20°C to 80°C (reflux)[1][4] | -10°C to 95°C[3] |
| Reaction Time | A few minutes to 16 hours[1][4] | Varies based on temperature and desired product |
| Key Considerations | Anhydrous conditions are crucial[1] | Temperature control is critical for product outcome[3] |
Experimental Protocols
Detailed Methodology for Optimizing Reaction Temperature for Polymerization
This protocol outlines a general procedure for optimizing the reaction temperature for the polymerization of this compound hydrochloride.
-
Monomer Synthesis and Purification:
-
Synthesize this compound hydrochloride from 4-aminobenzoic acid and thionyl chloride under anhydrous conditions. A typical procedure involves reacting 4-aminobenzoic acid with an excess of thionyl chloride, often at reflux.[1][5]
-
Purify the resulting monomer, for example, by recrystallization, to remove any unreacted starting materials or byproducts.
-
-
Experimental Setup:
-
Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen or argon inlet, and a condenser.
-
Ensure all glassware is oven-dried and cooled under a stream of dry inert gas.
-
-
Polymerization Reaction (Small-Scale Optimization):
-
Set up a series of parallel reactions in separate flasks.
-
In each flask, dissolve a known amount of purified this compound hydrochloride in an appropriate anhydrous solvent (e.g., N,N-dimethylacetamide).
-
Place each flask in a temperature-controlled bath set to a different temperature (e.g., 0°C, 25°C, 50°C, 75°C).
-
Stir the reactions under an inert atmosphere for a set period (e.g., 24 hours).
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer or soluble oligomers.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the yield of the polymer for each reaction temperature.
-
Characterize the molecular weight and molecular weight distribution of the polymer using techniques such as gel permeation chromatography (GPC).
-
Analyze the polymer structure and purity using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting logic for low polymer yield.
References
- 1. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 16106-38-0 [smolecule.com]
- 3. US3699085A - Preparation of p-benzamide polymers and intermediates thereof - Google Patents [patents.google.com]
- 4. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 5. Synthesis routes of this compound [benchchem.com]
dealing with solubility issues of polyamides from 4-Aminobenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyamides synthesized from 4-aminobenzoyl chloride. These aromatic polyamides, often categorized as aramids, are known for their high thermal stability and mechanical strength, but can present significant solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my polyamide synthesized from this compound not dissolving in common organic solvents?
A1: Polyamides derived from this compound, such as poly(p-phenylene terephthalamide) analogues, exhibit poor solubility primarily due to their rigid polymer backbone and strong intermolecular hydrogen bonding between the amide groups. This leads to high crystallinity and chain stiffness, making it difficult for solvent molecules to penetrate and solvate the polymer chains.
Q2: What are the recommended solvents for dissolving these types of polyamides?
A2: Standard organic solvents are often ineffective. The most successful solvents are typically aprotic polar solvents containing dissolved inorganic salts. These salt-containing systems disrupt the hydrogen bonds between polymer chains. Recommended solvent systems include:
-
N-Methyl-2-pyrrolidone (NMP) with Calcium Chloride (CaCl₂)
-
N,N-Dimethylacetamide (DMAc) with Lithium Chloride (LiCl)[1]
-
Dimethyl Sulfoxide (DMSO)
-
Concentrated sulfuric acid is also a known solvent for aramids, but its corrosive nature may not be suitable for all applications.[2]
Q3: What is the role of salts like LiCl and CaCl₂ in dissolving polyamides?
A3: Salts like LiCl and CaCl₂ play a crucial role in enhancing solubility. The chloride anions (Cl⁻) form strong hydrogen bonds with the amide protons of the polymer, which breaks the polymer's own intermolecular hydrogen bonds. The cations (Li⁺ or Ca²⁺) are then solvated by the aprotic polar solvent molecules (e.g., DMAc), which helps to keep the polymer chains in solution and prevent re-aggregation.
Q4: Can heating improve the solubility of my polyamide?
A4: Yes, heating can significantly improve the dissolution of polyamides. It provides the necessary energy to overcome intermolecular forces and promotes the diffusion of solvent molecules into the polymer matrix. However, be cautious of potential polymer degradation at very high temperatures. For some solvent systems, like certain polyols and carboxylic acids, elevated temperatures can lead to a decrease in the polymer's molecular weight.[3]
Q5: Are there any "green" or less toxic solvent alternatives?
A5: Research is ongoing into more environmentally friendly solvent systems. One promising area is the use of Organic Electrolyte Solutions (OESs), which are created by diluting ionic liquids with an organic co-solvent like γ-Valerolactone (GVL).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Polymer swells but does not fully dissolve.
| Possible Cause | Suggested Solution |
| Insufficient disruption of hydrogen bonds. | Increase the concentration of the inorganic salt (e.g., LiCl, CaCl₂) in the aprotic polar solvent. |
| Low solvent power. | Ensure the solvent is completely anhydrous, as water can interfere with the dissolution process, particularly in DMAc/LiCl systems. |
| Polymer has very high molecular weight or is cross-linked. | Consider using a higher temperature to increase solvent penetration and chain mobility. If cross-linking is suspected from the synthesis, a different synthetic route may be needed. |
Issue 2: The polymer solution is hazy or forms a gel over time.
| Possible Cause | Suggested Solution |
| The polymer is not fully solvated. | Continue stirring the solution, potentially with gentle heating, for an extended period (several hours to overnight). |
| The solution is metastable. | Some amide-salt systems can form metastable solutions that phase separate over time.[4] If this occurs, the solution may need to be used quickly after preparation or a different solvent system may be required. |
| Amine salt formation during polymerization. | If the issue is observed in a one-pot synthesis and dissolution, the basicity of amine monomers can react with HCl byproduct to form insoluble salts. Adding an acid scavenger like propylene oxide during polymerization can mitigate this.[1] |
Issue 3: Polymer degrades during dissolution.
| Possible Cause | Suggested Solution |
| The dissolution temperature is too high. | Reduce the heating temperature and increase the dissolution time. Perform dissolution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| The solvent is too aggressive. | If using strong acids like concentrated sulfuric acid, consider switching to a less harsh solvent system like DMAc/LiCl. |
Solubility Data
The solubility of polyamides from this compound is often described qualitatively. The following table summarizes the general solubility in various solvents.
| Solvent/Solvent System | Solubility | Notes |
| N-Methyl-2-pyrrolidone (NMP) / CaCl₂ | Soluble | A common and effective system for aromatic polyamides.[5] |
| N,N-Dimethylacetamide (DMAc) / LiCl | Soluble | Widely used; the dissolution mechanism is well-understood.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble to Partially Soluble | Solubility can be enhanced with the addition of salts. |
| Concentrated Sulfuric Acid (H₂SO₄) | Soluble | Highly effective but corrosive and can cause degradation.[2] |
| Formic Acid, m-Cresol | Soluble for some aramids | Can be effective but may be polymer-specific. |
| Acetone, Toluene, THF, Chloroform | Insoluble | These common organic solvents are generally unable to dissolve rigid-rod aromatic polyamides. |
Experimental Protocols
Protocol 1: Dissolution of Polyamide in DMAc/LiCl
This protocol provides a general method for dissolving aromatic polyamides.
Materials:
-
Polyamide sample (dried in a vacuum oven)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous (dried at >300°C before use)
-
Glass vial with a magnetic stir bar
-
Heating plate with stirring capabilities
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Solvent System:
-
In a clean, dry glass vial, prepare the desired concentration of LiCl in DMAc (e.g., 5-8% w/v).
-
Stir the mixture until the LiCl is completely dissolved. Gentle heating may be applied to facilitate dissolution.
-
-
Polymer Addition:
-
Add the pre-weighed, dry polyamide powder to the DMAc/LiCl solution.
-
It is recommended to work under an inert atmosphere to prevent moisture absorption.
-
-
Dissolution:
-
Stir the mixture at room temperature. If the polymer does not dissolve, gradually increase the temperature (e.g., to 50-80°C).
-
Continue stirring for several hours or until the solution becomes clear and homogeneous. For highly intractable polymers, overnight stirring may be necessary.
-
-
Storage:
-
Once dissolved, store the polymer solution in a tightly sealed container to prevent moisture absorption.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in dealing with polyamide solubility.
Caption: Experimental workflow for dissolving polyamides.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the Structure and Dissolution Properties of Poly(p-phenylene terephthalamide) | TU Delft Repository [repository.tudelft.nl]
- 5. researchgate.net [researchgate.net]
role of acid scavengers in 4-Aminobenzoyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions concerning the use of acid scavengers in reactions involving 4-Aminobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an acid scavenger in reactions with this compound?
A1: The reaction of this compound with nucleophiles like primary or secondary amines (an acylation reaction) produces hydrochloric acid (HCl) as a byproduct.[1][2] This generated HCl can react with the amine nucleophile, protonating it to form an ammonium salt. This salt is no longer nucleophilic, which halts or slows down the desired reaction. An acid scavenger is a base added to the reaction mixture to neutralize the HCl as it is formed, preventing the deactivation of the nucleophile and driving the reaction to completion.[3]
Q2: Which acid scavengers are most commonly used for this type of reaction?
A2: Tertiary amines are the most common choice because their steric bulk prevents them from acting as nucleophiles and reacting with the acyl chloride themselves.[4] Common examples include triethylamine (TEA), pyridine, and diisopropylethylamine (DIPEA or Hünig's base).[5] For easier purification, solid-supported scavengers, such as polymer-bound triethylamine or piperazine, can also be used, as they can be removed by simple filtration.[6][7]
Q3: Can the acid scavenger itself cause side reactions?
A3: Yes. While sterically hindered tertiary amines are generally non-nucleophilic, less hindered ones like pyridine can sometimes act as nucleophilic catalysts, forming an acylammonium salt intermediate.[4] If primary or secondary amines are used as acid scavengers, they will compete with the primary nucleophile and react with the this compound to form undesired amide byproducts. Therefore, tertiary amines or other non-nucleophilic bases are strongly preferred.
Q4: How do I choose the most appropriate acid scavenger for my specific reaction?
A4: The choice depends on several factors:
-
Basicity: The scavenger must be basic enough to effectively neutralize HCl. Its conjugate acid (e.g., triethylammonium chloride) should have a pKa lower than the pKa of the protonated nucleophile.
-
Steric Hindrance: A bulkier base like DIPEA is useful when dealing with sensitive substrates to avoid potential side reactions.
-
Solubility: The scavenger and its resulting hydrochloride salt should be soluble in the reaction solvent to ensure a homogeneous reaction. However, in some cases, the precipitation of the salt can help drive the reaction forward.[3]
-
Workup and Purification: Volatile scavengers like triethylamine can often be removed under reduced pressure. Solid-supported scavengers are easily filtered off.[6] Pyridine is water-soluble and can be removed with an aqueous acid wash during workup.
Troubleshooting Guide
Q: My reaction yield is very low. What are the potential causes and solutions?
A: Low yields are a common issue and can stem from several sources. Refer to the troubleshooting workflow below and the following points:
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Ensure at least one molar equivalent of the acid scavenger is used relative to the this compound to neutralize all the generated HCl. A slight excess (1.1-1.2 equivalents) is often beneficial. Also, confirm that the reaction has been allowed to run for a sufficient amount of time.
-
-
Cause 2: Hydrolysis of Acyl Chloride. this compound is highly reactive and susceptible to hydrolysis by water, which converts it back to the unreactive 4-aminobenzoic acid.[8]
-
Cause 3: Nucleophile Deactivation. If the acid scavenger is not effective enough, the amine nucleophile will be protonated and taken out of the reaction.
-
Solution: Switch to a stronger or less sterically hindered base if appropriate. Ensure the chosen scavenger is soluble in your reaction medium.
-
-
Cause 4: Suboptimal Temperature. The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Solution: While many acylations proceed well at 0 °C to room temperature, optimization may be required.[9] Try adjusting the temperature and monitoring the reaction progress by TLC or LCMS.
-
Q: I am observing multiple unexpected spots on my TLC plate. What could be forming these byproducts?
A: The formation of multiple products points to side reactions.
-
Cause 1: Reaction with the Scavenger. If you are not using a tertiary amine, the scavenger itself may be reacting with the this compound.
-
Solution: Use a sterically hindered tertiary amine like triethylamine or DIPEA.
-
-
Cause 2: Self-Polymerization. this compound has both a nucleophilic amino group and an electrophilic acyl chloride group. Under certain conditions, it can react with itself to form polyamides.
-
Solution: This is often promoted by heat. Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents. Ensure the nucleophile is present and ready to react when the acyl chloride is introduced.
-
-
Cause 3: Degradation. The starting materials or product may be degrading under the reaction conditions.
-
Solution: The HCl byproduct can catalyze degradation if not effectively scavenged.[3] Ensure your scavenger is added appropriately. If the product is unstable, shorten the reaction time or modify the workup procedure to be faster and milder.
-
Data Presentation
Table 1: Comparison of Common Acid Scavengers
| Acid Scavenger | Abbreviation | M.W. ( g/mol ) | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Triethylamine | TEA, Et₃N | 101.19 | 10.75 | Most common, volatile, easy to remove in vacuo.[3] |
| Pyridine | Py | 79.10 | 5.25 | Less basic than TEA, can act as a nucleophilic catalyst, easily removed with an acidic wash.[4] |
| Diisopropylethylamine | DIPEA | 129.24 | 10.75 | Highly sterically hindered, non-nucleophilic, good for sensitive substrates. |
| N,N-Dimethylaniline | DMA | 121.18 | 5.15 | Aromatic tertiary amine, less basic than TEA. |
| 2,6-Lutidine | - | 107.15 | 6.77 | Sterically hindered pyridine derivative, non-nucleophilic. |
| Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) | - | 214.30 | 12.1 | Very strong, non-nucleophilic base, but more expensive and harder to remove. |
| Polymer-bound TEA | PS-TEA | Variable | ~10.5 | Simplifies workup; scavenger is removed by filtration.[6] |
Diagrams and Workflows
Caption: Reaction mechanism of acylation and the role of the acid scavenger.
Caption: A logical workflow for troubleshooting common reaction issues.
Experimental Protocols
Protocol: General Procedure for the Acylation of a Primary Amine with this compound using Triethylamine as an Acid Scavenger.
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for the specific substrate.
Materials:
-
This compound
-
Primary amine nucleophile
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
-
Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Set up the reaction flask with a magnetic stir bar and a nitrogen or argon inlet.
-
-
Reagent Setup:
-
In the reaction flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reaction:
-
In a separate flask, dissolve the this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Transfer the this compound solution to a dropping funnel.
-
Add the this compound solution dropwise to the stirred amine/TEA solution at 0 °C over 15-30 minutes. A white precipitate of triethylammonium chloride may form.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting amine is consumed.
-
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA and other basic impurities), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure amide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Primary amines react with benzoyl chloride to give:(A) Benzamides(B) Ethanamides(C) Imides(D) Imines [vedantu.com]
- 3. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. suprasciences.com [suprasciences.com]
- 7. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 16106-38-0 [smolecule.com]
stability of 4-Aminobenzoyl chloride in different reaction media
Welcome to the technical support center for 4-Aminobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various reaction media and to offer troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a highly reactive compound and is particularly sensitive to moisture and nucleophiles. The acyl chloride functional group is readily hydrolyzed by water to form 4-aminobenzoic acid and hydrochloric acid.[1] This reactivity necessitates handling and storage under strictly anhydrous conditions to prevent degradation.[1]
Q2: How does the amino group affect the stability of this compound?
A2: The para-amino group is an electron-donating group, which increases the electron density on the carbonyl carbon. This electronic effect enhances the susceptibility of the acyl chloride to nucleophilic attack, making it more reactive and less stable than unsubstituted benzoyl chloride. For instance, in an aqueous tetrahydrofuran (THF) solution at 25°C, this compound hydrolyzes approximately three times faster than 4-methylbenzoyl chloride.[1]
Q3: In which types of solvents is this compound most stable?
A3: this compound exhibits greater stability in aprotic, non-nucleophilic solvents. Suitable solvents for reactions and storage include anhydrous dichloromethane, chloroform, and tetrahydrofuran (THF). Protic solvents, such as alcohols and water, will react with this compound to form esters and carboxylic acids, respectively. Polar aprotic solvents like DMSO and DMF are generally suitable but must be thoroughly dried, as they are hygroscopic and any residual water will lead to hydrolysis.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation product of this compound in the presence of water is 4-aminobenzoic acid. In the presence of alcohols, the corresponding esters are formed. In the presence of amines, amides are the resulting products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired acylated product. | 1. Degradation of this compound: The reagent may have hydrolyzed due to exposure to moisture. 2. Reaction with solvent: Use of a protic or nucleophilic solvent. 3. Insufficiently reactive nucleophile: The amine or alcohol substrate may not be nucleophilic enough under the reaction conditions. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle this compound in a glovebox or under an inert atmosphere. 2. Switch to a dry, aprotic, non-nucleophilic solvent such as dichloromethane, chloroform, or THF. 3. Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger and to activate the nucleophile. Consider using a catalyst like 4-dimethylaminopyridine (DMAP) for less reactive nucleophiles. |
| Formation of 4-aminobenzoic acid as a major byproduct. | Hydrolysis of this compound: Presence of water in the reaction mixture. | 1. Rigorously dry all solvents and reagents before use. Molecular sieves can be added to the reaction mixture to scavenge trace amounts of water. 2. Perform the reaction under a strictly inert atmosphere. |
| Reaction is slow or does not go to completion. | 1. Low reaction temperature: The activation energy for the reaction may not be met at the current temperature. 2. Steric hindrance: The nucleophile or the substrate may be sterically hindered. | 1. Gradually increase the reaction temperature while monitoring for side product formation. 2. For sterically hindered substrates, consider using a less hindered base or a more potent activating agent for the acyl chloride. Longer reaction times may also be necessary. |
| Discoloration of the reaction mixture. | Side reactions or instability of products: The amino group can be susceptible to oxidation, or the product may be unstable under the reaction conditions. | 1. Run the reaction under an inert atmosphere to minimize oxidation. 2. Analyze the reaction mixture by TLC or LC-MS to identify byproducts and optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize their formation. |
Stability Data
| Reaction Medium | Condition | Stability/Reactivity | Primary Degradation/Reaction Product |
| Aqueous THF | 25 °C | Hydrolyzes ~3x faster than 4-methylbenzoyl chloride[1] | 4-Aminobenzoic Acid |
| Water | Neutral pH | Highly unstable, reacts violently. | 4-Aminobenzoic Acid |
| Acidic Aqueous Solution | - | Hydrolysis is catalyzed by acid. | 4-Aminobenzoic Acid |
| Basic Aqueous Solution | - | Hydrolysis is catalyzed by base. | 4-Aminobenzoate Salt |
| Anhydrous Aprotic Solvents (e.g., Dichloromethane, THF) | Inert Atmosphere | Relatively stable for short-term storage and use in reactions. | - |
| Anhydrous Polar Aprotic Solvents (e.g., DMSO, DMF) | Inert Atmosphere | Generally stable, but solvents must be rigorously dried due to their hygroscopic nature. | - |
| Alcohols (e.g., Methanol, Ethanol) | - | Reacts to form the corresponding ester. | Methyl 4-aminobenzoate, Ethyl 4-aminobenzoate |
| Amines | - | Reacts to form the corresponding amide. | N-substituted 4-aminobenzamide |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound
This protocol describes a general method for the acylation of an alcohol or amine with this compound.
Materials:
-
This compound
-
Alcohol or Amine substrate
-
Anhydrous non-nucleophilic solvent (e.g., Dichloromethane or THF)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
Dissolve the alcohol or amine substrate (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate, dry container under an inert atmosphere, weigh the desired amount of this compound (1.1 eq.).
-
Dissolve the this compound in a small amount of the anhydrous solvent and add it dropwise to the cooled solution of the substrate and base over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol outlines a method to monitor the degradation of this compound in a given solvent over time.
Materials:
-
This compound
-
Solvent to be tested (e.g., HPLC-grade acetonitrile with a known amount of water)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Volumetric flasks and syringes
Procedure:
-
Preparation of Stock Solution: In a glovebox or under an inert atmosphere, accurately weigh a small amount of this compound and dissolve it in the anhydrous solvent of choice to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Initiation of Degradation: At time t=0, dilute an aliquot of the stock solution with the solvent to be tested (containing a known amount of water if studying hydrolysis) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), inject a sample of the solution onto the HPLC system.
-
HPLC Analysis:
-
Set the UV detector to a wavelength where both this compound and its expected degradation product (e.g., 4-aminobenzoic acid) have significant absorbance (e.g., ~254 nm).
-
Run a suitable gradient method to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the degradation product at each time point.
-
Plot the concentration or peak area of this compound as a function of time.
-
From this plot, the degradation rate and half-life (t½) of this compound under the specific conditions can be determined.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow for acylation reactions.
References
minimizing byproduct formation in 4-Aminobenzoyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Aminobenzoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of reacting 4-aminobenzoic acid with thionyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Hydrolysis of the product. - Formation of p-thionylaminobenzoyl chloride. | - Reaction Time & Temperature: Ensure the reaction is heated under reflux for a sufficient duration (e.g., 16 hours) to drive the reaction to completion.[1] - Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup to prevent hydrolysis of the highly reactive acyl chloride.[2] - Use of Hydrochloride Salt: Start with 4-aminobenzoic acid hydrochloride to protect the amino group and prevent the formation of the p-thionylaminobenzoyl chloride byproduct.[3] |
| Product is a dark, tarry substance | - Polymerization of this compound. - High reaction temperatures promoting side reactions. | - Control Temperature: Avoid excessive heating. While reflux is common, monitor the reaction temperature closely. Some procedures recommend temperatures between 20-40°C for batch processes to minimize side reactions.[3] - Use of Hydrochloride Salt: The hydrochloride salt of this compound is more stable and less prone to polymerization. |
| Presence of a major byproduct in NMR/LC-MS | - Formation of p-thionylaminobenzoyl chloride. - Formation of 4-(4'-aminobenzamido)benzoyl chloride (dimer). | - Protect the Amino Group: Use 4-aminobenzoic acid hydrochloride as the starting material. - Optimize Stoichiometry: Use an appropriate excess of thionyl chloride (e.g., at least 1.2 moles per mole of the aminobenzoic acid salt) to ensure complete conversion of the carboxylic acid.[2] |
| Product rapidly decomposes upon storage | - Presence of moisture. - Residual acid (HCl) from the reaction. | - Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any traces of moisture and residual HCl. - Inert Atmosphere: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the reaction of 4-aminobenzoic acid with thionyl chloride (SOCl₂).[4] This reaction is typically carried out under reflux conditions.
Q2: What are the main byproducts to watch out for in this synthesis?
The primary byproduct of concern is p-thionylaminobenzoyl chloride . This occurs when thionyl chloride reacts with both the carboxylic acid and the amino group of 4-aminobenzoic acid. Another potential byproduct is the dimer, 4-(4'-aminobenzamido)benzoyl chloride , formed from the reaction between two molecules of the product. Additionally, hydrolysis of the acyl chloride back to 4-aminobenzoic acid can occur if moisture is present.[2]
Q3: How can I prevent the formation of p-thionylaminobenzoyl chloride?
The most effective strategy is to protect the amino group of 4-aminobenzoic acid before reacting it with thionyl chloride. This is typically achieved by using the hydrochloride salt of 4-aminobenzoic acid as the starting material.[3] The protonated amino group is no longer nucleophilic and will not react with thionyl chloride.
Q4: What are the optimal reaction conditions to maximize yield and purity?
-
Reactant: Use 4-aminobenzoic acid hydrochloride.
-
Reagent: An excess of thionyl chloride is recommended (at least a 1.2:1 molar ratio to the acid salt).[2]
-
Temperature: Reaction temperatures can range from room temperature to reflux. A common approach is to heat at 20-40°C for a batch process, which can take several hours, or at higher temperatures (60-70°C) for a faster reaction.[3] One documented procedure with refluxing for 16 hours reported a 100% yield.[1]
-
Solvent: Inert organic solvents such as tetramethylene sulfone, ethylene glycol dimethyl ether, or diethylene glycol dimethyl ether can be used.[3][5]
Q5: What is the recommended workup procedure to purify the product?
A general workup procedure involves:
-
Removal of excess thionyl chloride: This is typically done by distillation under reduced pressure.
-
Precipitation and washing: The product can be precipitated by adding a non-polar solvent like methylene chloride. The solid is then filtered and washed with a dry, inert solvent to remove soluble impurities.
-
Drying: The final product must be thoroughly dried under vacuum to remove all traces of solvent and moisture.
It is crucial to perform all workup steps under anhydrous conditions to prevent hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is based on a method designed to minimize byproduct formation by using the hydrochloride salt of the starting material.
-
Preparation of 4-Aminobenzoic Acid Hydrochloride: Dissolve 4-aminobenzoic acid in a suitable inert solvent (e.g., tetramethylene sulfone). Bubble anhydrous hydrogen chloride gas through the solution until the precipitation of 4-aminobenzoic acid hydrochloride is complete.
-
Reaction with Thionyl Chloride: To the slurry of 4-aminobenzoic acid hydrochloride, add at least 1.2 moles of thionyl chloride for every mole of the acid salt.
-
Reaction Conditions: Stir the mixture at a controlled temperature, for example, 20-40°C. The reaction progress can be monitored by infrared (IR) spectroscopy by observing the disappearance of the carboxylic acid peak and the appearance of the acyl chloride peak.
-
Workup: Once the reaction is complete, the product can be isolated by adding a solvent such as anhydrous methylene chloride to precipitate the product, followed by filtration, washing with more anhydrous methylene chloride, and drying under a stream of dry nitrogen.[3]
Visualizations
Caption: Workflow for the synthesis of this compound hydrochloride.
Caption: Key reaction pathways in the synthesis of this compound.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 3. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 4. Buy this compound | 16106-38-0 [smolecule.com]
- 5. GB1242200A - PREPARATION OF p-AMINOBENZOYL CHLORIDE SALTS - Google Patents [patents.google.com]
impact of reactant molar ratio on 4-Aminobenzoyl chloride reaction outcome
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-aminobenzoyl chloride, focusing on the impact of reactant molar ratios.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended molar ratio of thionyl chloride to 4-aminobenzoic acid for the synthesis of this compound?
A1: To ensure the complete conversion of 4-aminobenzoic acid, a significant excess of thionyl chloride is recommended.[1] A molar ratio of at least 1.2 moles of thionyl chloride per mole of 4-aminobenzoic acid is advisable.[1] However, using a larger excess, such as a 3:1 ratio or even higher (e.g., 3-7 molar equivalents), can help drive the reaction to completion and minimize residual starting material.[1][2]
Q2: My reaction yield is low. What are the potential causes related to the reactant molar ratio?
A2: A low yield of this compound can be attributed to several factors related to the molar ratio:
-
Insufficient Thionyl Chloride: An inadequate amount of thionyl chloride may lead to incomplete conversion of the starting material, 4-aminobenzoic acid.
-
Side Reactions: While an excess of thionyl chloride is generally beneficial, an extremely large excess might, in some cases, slightly reduce the reaction rate, potentially requiring higher temperatures or longer reaction times to achieve completion.[3]
-
Hydrolysis: The primary cause of low yield is often the hydrolysis of the highly reactive this compound product back to 4-aminobenzoic acid due to the presence of moisture.[1] It is crucial to maintain anhydrous conditions throughout the reaction.
Q3: I am observing the formation of an unexpected intermediate. What could it be?
A3: In the reaction between 4-aminobenzoic acid and thionyl chloride, both the carboxylic acid and the amino groups can react. This can lead to the formation of p-thionylaminobenzoyl chloride as an intermediate.[3] This intermediate can then be reacted with hydrogen chloride to form the desired this compound hydrochloride.[3]
Q4: How does the molar ratio affect reaction time and temperature?
A4: The molar ratio is interconnected with reaction time and temperature.
-
At room temperature (25-30°C), the reaction is generally slow, taking several hours to complete.[1]
-
Increasing the temperature to 35-40°C can significantly accelerate the reaction.[1][3]
-
At higher temperatures, such as reflux (typically 70-80°C), the reaction can be completed in a shorter timeframe, ranging from a few minutes to several hours, depending on the scale and specific conditions.[1][3] One documented procedure involving refluxing 4-aminobenzoic acid with a large excess of thionyl chloride for 16 hours reported a 100% yield.[4]
Q5: Should I be concerned about byproducts, and how can I mitigate them?
A5: The reaction of a carboxylic acid with thionyl chloride produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) as gaseous byproducts.[5] While these gases are typically removed from the reaction mixture, residual HCl can sometimes catalyze unwanted side reactions.[1] The addition of an acid scavenger, such as triethylamine, can be employed to neutralize any residual HCl.[1]
Data Presentation: Impact of Reactant Molar Ratio on Yield
The following table summarizes the effect of the thionyl chloride to 4-aminobenzoic acid molar ratio on the reaction yield, based on literature data.
| Molar Ratio (Thionyl Chloride : 4-Aminobenzoic Acid) | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| ~7:1 | 20-25 | 4 hours | 86 | [2] |
| Large Excess | Reflux (70-80) | 16 hours | 100 | [4] |
| 1.5:1 to 3.0:1 | 60-80 | 15-60 minutes | 90-98 | [5] |
| 2:1 | 28 | - | 80 | [3] |
Note: The data for the 1.5:1 to 3.0:1 molar ratio is for the synthesis of the isomer 3-aminobenzoyl chloride but provides a useful reference for the general impact of the molar ratio.[5]
Experimental Protocols
Key Experiment: Synthesis of this compound via Thionyl Chloride
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
4-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., chloroform, tetramethylene sulfone)
-
Triethylamine (optional, as an acid scavenger)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for vacuum distillation/evaporation
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis. The reaction should be conducted under a fume hood.
-
Reactant Setup: In a round-bottom flask, add 4-aminobenzoic acid.
-
Solvent Addition: Add an appropriate volume of an anhydrous solvent.
-
Thionyl Chloride Addition: While stirring, slowly add an excess of thionyl chloride (e.g., a 3:1 molar ratio relative to 4-aminobenzoic acid). This addition may be exothermic, so cooling might be necessary.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for a period of 4 to 16 hours.[1] The progress of the reaction can be monitored by observing the cessation of HCl and SO₂ gas evolution.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride under reduced pressure (vacuum).
-
Product Isolation: The resulting solid is this compound. It can be purified by recrystallization from an appropriate anhydrous solvent if necessary.
Safety Precautions:
-
This compound is a corrosive and irritant compound.[2]
-
Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Handle thionyl chloride with extreme care in a well-ventilated fume hood as it is a corrosive and toxic substance.
-
The reaction evolves toxic gases (HCl and SO₂).
Visualizations
Caption: Logical workflow of reactant molar ratio's impact on reaction outcome.
References
- 1. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 16106-38-0 [smolecule.com]
- 3. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. Buy 3-Aminobenzoyl chloride | 21563-72-4 [smolecule.com]
Technical Support Center: Chromatographic Purification of 4-Aminobenzoyl Chloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of reaction products derived from 4-aminobenzoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of amide and ester products synthesized from this compound.
Issue 1: Difficulty Monitoring Reaction Progress by TLC
-
Question: I am trying to monitor the progress of my reaction using this compound by TLC, but the results are inconsistent, showing streaking and multiple spots that are hard to interpret. What is happening?
-
Answer: this compound is highly reactive and prone to hydrolysis on silica gel plates, which can lead to streaking and the appearance of its hydrolysis product, 4-aminobenzoic acid, as an artifact.[1][2][3] Direct TLC analysis of acyl chlorides is often unreliable.[1]
-
Recommended Solution: To accurately monitor the consumption of the starting material, quench a small aliquot of the reaction mixture with methanol. This will convert the unreacted this compound into the more stable methyl 4-aminobenzoate, which can be easily analyzed by TLC.[1]
-
Issue 2: Poor Separation of the Desired Product from Starting Materials and Byproducts
-
Question: My column chromatography is not effectively separating my desired amide product from unreacted starting amine and 4-aminobenzoic acid. How can I improve the separation?
-
Answer: Achieving good separation requires optimizing the solvent system and column parameters. The polarity of the eluent is critical.
-
Recommended Actions:
-
TLC Optimization: First, find a solvent system that provides good separation on a TLC plate. Aim for an Rf value of 0.25-0.35 for your desired product. This generally translates to good elution behavior on a column.
-
Solvent System Selection: For many aromatic amides, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is effective.[4][5]
-
Amine Tailing: If your starting amine or product is basic, it may streak or "tail" on the silica column. Adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent can suppress this interaction and lead to sharper peaks.
-
Acidic Byproducts: If 4-aminobenzoic acid is a significant impurity, it will have a low Rf in non-polar solvent systems. A more polar eluent will be required to move it off the baseline. Consider using a solvent system containing a small amount of acetic acid to improve the chromatography of acidic components, though this should be used with caution as it can sometimes affect the stability of other compounds.
-
-
Issue 3: The Desired Product is Unstable on the Silica Gel Column
-
Question: I suspect my product is decomposing on the silica gel column, leading to low yields and impure fractions. How can I confirm this and what can I do?
-
Answer: Some compounds are sensitive to the acidic nature of silica gel.[2][6]
-
Recommended Actions:
-
2D TLC Stability Test: To check for stability, spot your crude product on one corner of a square TLC plate. Run the plate in a suitable eluent. After drying, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. If it decomposes, you will see spots below the diagonal.[6]
-
Deactivating the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine. This can be done by washing the packed column with a solvent mixture containing triethylamine before loading your sample.
-
Alternative Stationary Phases: If your compound is highly sensitive, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[6]
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with optimized conditions.
-
-
Issue 4: The Product Does Not Elute from the Column
-
Question: I have run a large volume of eluent through the column, but my product has not eluted. What could be the problem?
-
Answer: This issue can arise from several factors, including incorrect solvent choice or compound degradation.
-
Possible Causes and Solutions:
-
Insufficiently Polar Eluent: Your solvent system may not be polar enough to move the compound. Gradually increase the polarity of your eluent. For very polar compounds, a system containing methanol or even a small amount of ammonium hydroxide in methanol might be necessary.[6]
-
Compound Decomposition: The compound may have degraded on the column.[6] This can be investigated by checking for stability using the 2D TLC method.
-
Precipitation on the Column: If your crude product has low solubility in the eluent, it may have precipitated at the top of the column. Ensure your sample is fully dissolved before loading. Dry loading the sample onto a small amount of silica can sometimes mitigate this issue.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of my this compound reaction?
A1: A common starting point for aromatic compounds is a mixture of ethyl acetate and hexanes. You can start with a 1:4 or 1:3 ratio of ethyl acetate to hexanes and adjust the polarity based on the results. For more polar compounds, a dichloromethane/methanol system can be effective.
Q2: How can I visualize the spots on my TLC plate?
A2: Many products from this compound are aromatic and will be UV-active, appearing as dark spots on a fluorescent green background under a UV lamp (254 nm).[7] For compounds that are not UV-active, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.[8] Iodine vapor is another simple and often effective visualization method.[8]
Q3: My product is an amide. Are there any specific considerations for its purification?
A3: Amides can sometimes be challenging to purify by chromatography due to their polarity and potential for hydrogen bonding with the silica gel, which can cause tailing. As mentioned in the troubleshooting guide, adding a small amount of a basic modifier like triethylamine to the eluent can often improve peak shape. In some cases, if the product is crystalline, recrystallization can be a more effective purification method than chromatography.[9]
Q4: Can I use reversed-phase chromatography for these purifications?
A4: Yes, reversed-phase chromatography is a viable option, especially for polar compounds that are difficult to purify on normal-phase silica gel. A typical reversed-phase system would use a C18 column with a mobile phase of water and acetonitrile or methanol.
Data Presentation
Table 1: Typical TLC and Column Chromatography Parameters for Purification of N-Aryl-4-aminobenzamides
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc) or Methanol in Dichloromethane (e.g., 1% to 10% MeOH) | Allows for the elution of compounds with a range of polarities. |
| TLC Rf of Target Compound | 0.25 - 0.35 | Provides good separation and a reasonable elution volume on the column. |
| Mobile Phase Additive | 0.5-1% Triethylamine (for basic compounds) | Reduces peak tailing of amines. |
Table 2: Relative Rf Values of Key Compounds in a Typical Ethyl Acetate/Hexane System
| Compound | Structure | Expected Relative Rf | Notes |
| N-Aryl-4-aminobenzamide (Product) | Varies | Intermediate | Polarity depends on the specific aryl group. |
| This compound (Starting Material) | High (if stable) | Prone to rapid hydrolysis on silica to form 4-aminobenzoic acid. | |
| 4-Aminobenzoic Acid (Hydrolysis Byproduct) | Low | Highly polar due to the carboxylic acid and amine groups. | |
| Unreacted Amine (Starting Material) | Varies | Varies | Polarity will depend on the specific amine used. |
Experimental Protocols
Protocol 1: TLC Monitoring of an Amidation Reaction
-
Sample Preparation: Withdraw a small aliquot (e.g., 2-3 drops) from the reaction mixture. In a separate small vial, add a few drops of methanol to the aliquot to quench any unreacted this compound.
-
Spotting: On a silica gel TLC plate, spot the starting amine, the quenched reaction mixture, and a co-spot of both.
-
Development: Develop the plate in a chamber containing a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Dry the plate and visualize the spots under a UV lamp. Circle the spots with a pencil. Further visualization can be done with a potassium permanganate stain.
-
Analysis: The disappearance of the starting amine spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 2: Column Chromatography Purification of an N-Aryl-4-aminobenzamide
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for reaction monitoring and purification.
Caption: Troubleshooting logic for poor column separation.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. researchgate.net [researchgate.net]
identifying and characterizing side products of 4-Aminobenzoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobenzoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
A1: this compound is a highly reactive bifunctional molecule. The primary side products arise from its reactivity at both the acyl chloride and the amino group. The most common side products include:
-
Hydrolysis Product (4-aminobenzoic acid): The acyl chloride group is highly susceptible to hydrolysis, reacting with any trace moisture in the reaction setup to form 4-aminobenzoic acid.[1]
-
Self-Condensation Products (Dimers and Oligomers): The amino group of one molecule can react with the acyl chloride group of another in a nucleophilic acyl substitution reaction. This leads to the formation of dimers, such as 4-(4'-aminobenzamido)benzoyl chloride, and further polymerization to form polyamide oligomers.[1]
-
Products from Reactions with Nucleophilic Solvents or Reagents: If nucleophilic solvents (e.g., alcohols) or other nucleophiles are present, they can react with the acyl chloride to form esters or other amides, respectively.
-
Oxidation Products: Under certain conditions, the amino group can be oxidized, leading to colored impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Presence of a Water-Soluble Impurity
Q: I am getting a low yield of my desired acylated product, and I've isolated a significant amount of a white solid that is soluble in aqueous base. What is likely happening?
A: This is a classic sign of hydrolysis of your this compound starting material. The white, base-soluble solid is likely 4-aminobenzoic acid, the product of the reaction between this compound and water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere). Solvents should be freshly distilled from an appropriate drying agent. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Use an Acid Scavenger: In reactions where HCl is generated, it can sometimes contribute to side reactions. The use of a non-nucleophilic base, such as triethylamine or pyridine, can scavenge the HCl produced.[1]
-
Characterize the Byproduct: Confirm the identity of the byproduct as 4-aminobenzoic acid using analytical techniques such as HPLC or NMR spectroscopy.
Issue 2: The Reaction Mixture Becomes Viscous, or an Insoluble Precipitate Forms
Q: My reaction mixture has become very thick, or a solid has precipitated that is not my desired product and is insoluble in common organic solvents. What is causing this?
A: This is a strong indication of polymerization or self-condensation of the this compound. The formation of polyamide chains leads to a significant increase in molecular weight and a decrease in solubility.[1] Aromatic polyamides are often soluble in polar aprotic solvents like NMP, DMAc, DMF, and DMSO, but may be insoluble in solvents like THF and chloroform.
Troubleshooting Steps:
-
Control the Temperature: Higher temperatures can accelerate the rate of self-condensation. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Control Stoichiometry and Addition Rate: If reacting this compound with another nucleophile, ensure the stoichiometry is precise. Adding the this compound slowly to a solution of the other reactant can help to favor the desired reaction over self-condensation.
-
Protecting Groups: If the intended reaction does not involve the amino group, consider protecting it (e.g., as a Boc-carbamate) before performing the reaction with the acyl chloride. The protecting group can be removed in a subsequent step.
-
Solvent Choice: The solubility of the resulting polyamides can be limited. Using solvents known to dissolve aromatic polyamides, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), may help to keep the reaction mixture homogeneous.
Issue 3: The Reaction Mixture Develops an Unexpected Color (e.g., Yellow, Brown, or Black)
Q: My reaction, which was supposed to be colorless, has turned yellow/brown. What could be the reason?
A: Discoloration in acylation reactions can be due to several factors:
-
Impure Starting Material: Commercially available this compound can sometimes contain colored impurities. It is advisable to check the purity of the starting material.
-
Oxidation: The amino group is susceptible to oxidation, which can form highly colored conjugated systems. Ensure the reaction is run under an inert atmosphere to minimize contact with oxygen.
-
High Temperatures: Heating the reaction for extended periods or at very high temperatures can lead to decomposition and the formation of colored byproducts.
-
Reaction with Catalyst: In some cases, the catalyst used (e.g., certain Lewis acids or bases) can form colored complexes with the reactants or products.
Troubleshooting Steps:
-
Check Starting Material Purity: Analyze the this compound by NMR or HPLC before use.
-
Degas Solvents: To remove dissolved oxygen, sparge your solvents with an inert gas before use.
-
Optimize Reaction Temperature and Time: Investigate if running the reaction at a lower temperature or for a shorter duration reduces the color formation while still allowing for sufficient conversion to the desired product.
Data Presentation
The following tables provide illustrative data on the potential impact of reaction conditions on side product formation. Actual results will vary depending on the specific reaction.
Table 1: Influence of Water Content on Hydrolysis of this compound
| Water Content (ppm) | Yield of Desired Product (%) | Yield of 4-Aminobenzoic Acid (%) |
| < 10 | 95 | < 1 |
| 50 | 88 | 8 |
| 100 | 75 | 20 |
| 500 | 40 | 55 |
Table 2: Effect of Temperature on Polyamide Side Product Formation
| Reaction Temperature (°C) | Yield of Desired Product (%) | Insoluble Polyamide Formation (%) |
| 0 | 90 | 5 |
| 25 (Room Temp.) | 82 | 15 |
| 50 | 65 | 30 |
| 100 | 40 | 55 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring Reaction Progress
This method can be used to monitor the consumption of this compound and the formation of the hydrolysis byproduct, 4-aminobenzoic acid.
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water. The water will rapidly hydrolyze any remaining this compound to 4-aminobenzoic acid. To analyze for the acyl chloride itself, the reaction aliquot must be quenched with a dry, nucleophilic solvent that forms a stable derivative (e.g., methanol to form the methyl ester) and diluted in a non-aqueous mobile phase. For simplicity, this protocol focuses on monitoring the formation of the hydrolysis product.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 4-aminobenzoic acid will be more polar and elute earlier than less polar acylated products.
-
Protocol 2: GC-MS Analysis of Volatile Side Products (after derivatization)
This method is suitable for identifying volatile impurities or side products after converting the reactive acyl chloride to a more stable derivative.
-
Derivatization:
-
Take a 100 µL aliquot of the reaction mixture and add it to a vial containing 500 µL of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., 5 µL of pyridine).
-
Allow the mixture to stand at room temperature for 15 minutes to ensure complete conversion of the acyl chloride to its methyl ester.
-
-
Sample Preparation:
-
Dilute the derivatized mixture with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 450.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for common issues.
Caption: Workflow for HPLC analysis of reaction mixture.
References
Validation & Comparative
comparing 4-Aminobenzoyl chloride with other amine derivatizing agents
A comprehensive analysis of 4-Aminobenzoyl chloride and other leading reagents for the derivatization of amines in analytical applications.
For researchers, scientists, and drug development professionals, the accurate quantification and analysis of amine-containing compounds are critical. Derivatization, the process of chemically modifying an analyte to enhance its detection and separation, is a cornerstone of modern analytical chemistry. This guide provides an objective comparison of this compound with other commonly used amine derivatizing agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
Overview of Amine Derivatizing Agents
The ideal derivatizing agent should react rapidly and completely with the target amine under mild conditions, forming a stable product with enhanced detectability by techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or Mass Spectrometry (MS). This comparison focuses on the performance characteristics of this compound alongside established reagents: Dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), o-Phthalaldehyde (OPA), and Benzoyl chloride.
While this compound is a known chemical intermediate, its application as a primary derivatizing agent for analytical purposes is not extensively documented in peer-reviewed literature. This guide, therefore, draws on available data for its parent compound, benzoyl chloride, and related derivatives to provide a prospective comparison.
Performance Comparison
The selection of a derivatizing agent is a critical step that influences the sensitivity, accuracy, and reproducibility of an analytical method. The following table summarizes the key performance characteristics of the selected reagents.
| Derivatizing Agent | Reaction Conditions | Derivative Stability | Detection Method | Advantages | Disadvantages |
| This compound | Alkaline pH, room temperature to mild heating | Expected to be stable | UV-Vis | Potential for good UV absorbance due to the benzoyl chromophore. | Limited published data on analytical performance; potential for side reactions. |
| Dansyl chloride | Alkaline pH (9-10), 60°C for 30-60 min | Good, stable derivatives[1] | Fluorescence, UV-Vis, MS | Versatile, reacts with primary and secondary amines, fluorescent derivatives.[1] | Can also react with phenols and alcohols, relatively long reaction time.[1] |
| Fmoc-Cl | Alkaline pH, room temperature | Stable derivatives | Fluorescence, UV-Vis, MS | Reacts with primary and secondary amines, highly fluorescent derivatives. | Can be prone to hydrolysis, potential for interference from reagent byproducts. |
| o-Phthalaldehyde (OPA) | Alkaline pH, room temperature, requires a thiol co-reagent | Derivatives can be unstable[1] | Fluorescence | Fast reaction, highly fluorescent derivatives with primary amines. | Does not react with secondary amines, derivative instability can be a significant issue.[1] |
| Benzoyl chloride | Alkaline pH, room temperature | Good, stable derivatives[2] | UV-Vis, MS | Reacts with primary and secondary amines, forms stable derivatives, relatively inexpensive.[2] | Derivatives are not fluorescent, requiring a chromophore on the analyte for high sensitivity UV detection. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. Below are representative protocols for the derivatization of amines using the compared reagents.
General Protocol for Derivatization with Benzoyl Chloride (as a proxy for this compound)
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Buffering: Adjust the pH of the sample solution to alkaline conditions (pH 8-9) using a borate or carbonate buffer.
-
Derivatization: Add a solution of benzoyl chloride in a water-miscible organic solvent (e.g., acetonitrile) to the sample solution.
-
Reaction: Vortex the mixture and allow it to react at room temperature for a specified time (typically 15-30 minutes).
-
Quenching: Stop the reaction by adding a quenching reagent, such as a glycine solution, to consume the excess benzoyl chloride.
-
Extraction (Optional): If necessary, extract the derivatized analytes into an organic solvent.
-
Analysis: Analyze the resulting solution by HPLC-UV or LC-MS.
Protocol for Derivatization with Dansyl Chloride
-
Sample Preparation: Prepare the amine sample in a suitable solvent.
-
Buffering: Add a sodium bicarbonate/carbonate buffer (pH 9-10) to the sample.
-
Derivatization: Add a solution of dansyl chloride in acetone.
-
Reaction: Incubate the mixture at 60°C for 30-60 minutes.
-
Quenching: Add a small amount of a primary amine solution (e.g., proline) to react with excess dansyl chloride.
-
Analysis: Inject the derivatized sample directly into the HPLC system with fluorescence or UV detection.
Protocol for Derivatization with Fmoc-Cl
-
Sample Preparation: Prepare the amine sample in an appropriate solvent.
-
Buffering: Add a borate buffer (pH ~9) to the sample solution.
-
Derivatization: Add a solution of Fmoc-Cl in a solvent like acetonitrile.
-
Reaction: Allow the reaction to proceed at room temperature for a few minutes.
-
Quenching: Add an amino acid such as glycine to quench the reaction.
-
Analysis: Analyze by HPLC with fluorescence or UV detection.
Protocol for Derivatization with OPA
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).
-
Derivatization: Mix the amine sample with the OPA reagent.
-
Reaction: The reaction is typically very fast and occurs within minutes at room temperature.
-
Analysis: Inject the sample into the HPLC system for analysis by fluorescence detection. Due to the instability of the derivatives, automated pre-column derivatization is often preferred.
Visualizing the Workflow: Amine Derivatization in Proteomics
The following diagram illustrates a typical workflow for quantitative proteomics using isobaric tags, a sophisticated application of amine derivatization. This process allows for the simultaneous analysis of multiple samples, significantly increasing throughput and reproducibility.
Caption: Workflow for quantitative proteomics using isobaric amine-reactive tags.
Conclusion
The choice of an amine derivatizing agent is a multifaceted decision that depends on the specific analytical requirements of the research.
-
Dansyl chloride and Fmoc-Cl are excellent choices for high-sensitivity fluorescence-based detection of both primary and secondary amines, with their derivatives exhibiting good stability.
-
OPA offers the advantage of a very rapid reaction with primary amines, making it ideal for automated systems, though the stability of its derivatives can be a concern.
-
Benzoyl chloride is a cost-effective reagent that forms stable derivatives suitable for UV and MS detection.
Based on the properties of its parent compound, This compound holds promise as a UV-active derivatizing agent. However, the current lack of extensive, publicly available experimental data on its performance in analytical applications necessitates further research to fully validate its efficacy and establish standardized protocols. For researchers seeking a reliable and well-characterized method, the established derivatizing agents currently offer a more robust and validated solution. As new research emerges, the potential of this compound and other novel reagents will undoubtedly continue to shape the future of amine analysis.
References
A Comparative Guide to Alternative Acylating Agents for 4-Aminobenzoyl Chloride in Synthesis
For researchers, scientists, and drug development professionals seeking to introduce a 4-aminobenzoyl moiety into a target molecule, 4-aminobenzoyl chloride is a common, highly reactive starting material. However, its instability, moisture sensitivity, and handling requirements necessitate the exploration of alternative acylating agents and synthetic strategies. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.
Executive Summary
This guide evaluates three primary alternatives to the use of isolated this compound:
-
Direct Acylation with 4-Aminobenzoic Acid (PABA) using Coupling Agents: This approach circumvents the need for the acyl chloride by activating the carboxylic acid in situ. It is a versatile method, borrowing from well-established peptide synthesis chemistry.
-
Acylation with 4-Nitrobenzoyl Chloride followed by Reduction: This two-step method utilizes a more stable acyl chloride precursor, with the nitro group being reduced to the desired amine in a subsequent step.
-
In-Situ Generation of this compound: This method involves the reaction of 4-aminobenzoic acid with a chlorinating agent like thionyl chloride immediately prior to the acylation reaction, without the isolation of the acyl chloride intermediate.
The selection of an appropriate alternative depends on factors such as the stability of the substrate, desired purity of the product, cost, and safety considerations.
Performance Comparison
The following table summarizes the quantitative data for the different acylating strategies based on typical experimental outcomes. The model reaction considered is the acylation of a generic primary amine (R-NH₂).
| Acylating Agent/Strategy | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | 85-95% | 1-4 | High reactivity, fast reaction times. | Unstable, moisture-sensitive, corrosive, requires careful handling.[1] |
| PABA + Coupling Agent (e.g., EDC, HATU) | 70-90% | 12-24 | Milder reaction conditions, avoids corrosive byproducts, broad substrate scope.[2][3] | Higher reagent cost, longer reaction times, byproducts from coupling agents may require removal.[3] |
| 4-Nitrobenzoyl Chloride + Reduction | 80-95% (over 2 steps) | 4-18 (total) | Stable acyl chloride, high yielding.[4] | Two-step process, requires a reduction step which may not be compatible with all functional groups. |
| In-Situ Generation of this compound | 80-90% | 4-16 | Avoids handling and storage of unstable acyl chloride, cost-effective.[5] | Generates corrosive HCl and SO₂ in situ, may require higher temperatures. |
Experimental Protocols
Direct Acylation with 4-Aminobenzoic Acid (PABA) using EDC/NHS
This protocol describes a general procedure for the direct coupling of PABA with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
4-Aminobenzoic acid (PABA)
-
Primary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1.1 equivalents) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminobenzamide.
Acylation with 4-Nitrobenzoyl Chloride followed by Reduction
This two-step protocol first involves the acylation of a primary amine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
Step A: Acylation with 4-Nitrobenzoyl Chloride
Materials:
-
4-Nitrobenzoyl chloride
-
Primary amine (R-NH₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 4-nitrobenzamide. This is often pure enough for the next step, but can be purified by crystallization or column chromatography if necessary.
Step B: Reduction of the Nitro Group
Materials:
-
Crude 4-nitrobenzamide from Step A
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂) or Acetic Acid (if using Fe)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure using SnCl₂·2H₂O:
-
Dissolve the 4-nitrobenzamide in ethanol.
-
Add an excess of tin(II) chloride dihydrate (e.g., 5 equivalents).
-
Heat the mixture to reflux (around 70-80 °C) for 2-4 hours.[4]
-
After cooling, carefully basify the reaction mixture with a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
In-Situ Generation of this compound
This protocol describes the acylation of a primary amine where this compound is generated in situ from 4-aminobenzoic acid and thionyl chloride.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dioxane
-
Primary amine (R-NH₂)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO₂ gas.
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 4-aminobenzoic acid (1.0 equivalent) in anhydrous toluene.
-
Carefully add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the suspension.
-
Heat the mixture to reflux (around 70-80 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.[5]
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
In a separate flask, dissolve the primary amine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Slowly add the amine solution to the cooled, in-situ generated this compound solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with toluene or ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic alternative.
Caption: Workflow for direct acylation using PABA and a coupling agent.
Caption: Two-step synthesis via 4-nitrobenzoyl chloride and subsequent reduction.
Caption: Workflow for the in-situ generation of this compound.
Conclusion
The choice of an acylating agent for the introduction of a 4-aminobenzoyl group is a critical decision in a synthetic campaign. While this compound offers high reactivity, its instability and hazardous nature can be significant drawbacks. The alternatives presented in this guide—direct acylation with PABA, the use of 4-nitrobenzoyl chloride followed by reduction, and the in-situ generation of this compound—each offer a unique set of advantages and disadvantages. By considering the specific requirements of the target molecule, the scale of the reaction, and the available resources, researchers can select the most efficient, safe, and cost-effective method for their needs.
References
- 1. Buy this compound | 16106-38-0 [smolecule.com]
- 2. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of this compound [benchchem.com]
A Comparative Guide to Polyamides: 4-Aminobenzoyl Chloride vs. Isophthaloyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of two important classes of aromatic polyamides: those derived from 4-aminobenzoyl chloride, resulting in poly(p-benzamide) (PBA), and those synthesized using isophthaloyl chloride, most commonly with m-phenylenediamine to form poly(m-phenylene isophthalamide) (PMIA). This comparison is supported by experimental data on their thermal, mechanical, and solubility properties, along with detailed experimental protocols for their synthesis and characterization.
At a Glance: Key Performance Differences
The structural difference between the para-oriented PBA and the meta-oriented PMIA leads to significant variations in their material properties. PBA's linear and rigid rod-like structure results in high crystallinity and exceptional stiffness, but also limited solubility. In contrast, the kinked structure of PMIA imparts greater flexibility and solubility, albeit with lower, though still impressive, thermal and mechanical performance compared to its para-aramid counterpart.
Quantitative Performance Data
The following table summarizes the key performance indicators for polyamides derived from this compound (PBA) and isophthaloyl chloride (PMIA).
| Property | Polyamide from this compound (PBA) | Polyamide from Isophthaloyl Chloride (PMIA) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | > 350 °C (often not observed due to decomposition) | 270 - 285 °C |
| Decomposition Temperature (Td, 10% weight loss in N2) | > 500 °C | ~450 °C |
| Mechanical Properties | ||
| Tensile Strength | 83 – 121 MPa (film)[1] | 90 - 110 MPa (film) |
| Young's Modulus | 1.8 – 2.2 GPa (film)[1] | 2.5 - 3.5 GPa (film) |
| Elongation at Break | 8 – 12 % (film)[1] | 10 - 30 % (film) |
| Solubility | ||
| Common Organic Solvents (e.g., DMF, DMAc, NMP) | Generally insoluble | Soluble with the addition of salts (e.g., LiCl, CaCl2)[2] |
| Strong Acids (e.g., H2SO4) | Soluble | Soluble |
Experimental Protocols
Synthesis of Polyamides
3.1.1. Low-Temperature Solution Polycondensation of this compound Hydrochloride to Synthesize Poly(p-benzamide) (PBA)
This method involves the self-polycondensation of this compound hydrochloride.
-
Materials: this compound hydrochloride, anhydrous N,N-dimethylacetamide (DMAc), lithium chloride (LiCl).
-
Procedure:
-
A reaction vessel equipped with a mechanical stirrer and a nitrogen inlet is charged with anhydrous DMAc and LiCl. The mixture is stirred until the LiCl is completely dissolved.
-
The solution is cooled to 0-5 °C in an ice bath.
-
This compound hydrochloride is added to the cooled solvent system in portions with vigorous stirring.
-
The reaction mixture is maintained at 0-5 °C for 2-4 hours, during which the viscosity of the solution increases significantly as the polymer forms.
-
The polymerization is terminated by the addition of a small amount of water or an amine to cap the unreacted acid chloride groups.
-
The polymer is precipitated by pouring the viscous solution into a non-solvent such as water or methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove any unreacted monomer and residual solvent, and dried in a vacuum oven at 80-100 °C.[3]
-
3.1.2. Low-Temperature Solution Polycondensation of m-Phenylenediamine and Isophthaloyl Chloride to Synthesize Poly(m-phenylene isophthalamide) (PMIA)
This is a common method for preparing PMIA.
-
Materials: m-Phenylenediamine, isophthaloyl chloride, anhydrous N,N-dimethylacetamide (DMAc), calcium chloride (CaCl2) or lithium chloride (LiCl).
-
Procedure:
-
Anhydrous DMAc and CaCl2 (or LiCl) are added to a flame-dried reaction flask equipped with a mechanical stirrer and a nitrogen inlet. The mixture is stirred until the salt is fully dissolved.
-
m-Phenylenediamine is added to the solvent system and stirred until it completely dissolves.
-
The solution is cooled to 0 °C using an ice bath.
-
Isophthaloyl chloride is added to the cooled diamine solution in small portions over a period of 30-60 minutes with vigorous stirring. The temperature is maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. A significant increase in viscosity will be observed.
-
The polymerization is quenched by the addition of a chain terminator like aniline.
-
The resulting polymer solution can be used directly for film casting or fiber spinning, or the polymer can be precipitated in a non-solvent like water, followed by washing and drying as described for PBA.
-
Characterization Methods
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10 °C/min to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Conducted under a nitrogen atmosphere with a heating rate of 10-20 °C/min to determine the glass transition temperature.
-
-
Mechanical Testing:
-
Tensile Testing: Polymer films of uniform thickness are prepared by casting the polymer solution onto a glass plate and drying. The films are cut into dumbbell-shaped specimens according to ASTM D638 standards. Tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine at a constant crosshead speed.
-
-
Solubility Testing:
-
Qualitative solubility is determined by adding 10 mg of the polymer to 1 mL of various solvents at room temperature and with heating. The mixture is observed for dissolution, swelling, or insolubility.
-
Visualizing the Structure-Property Relationship
The fundamental differences in the performance of PBA and PMIA stem from their distinct monomer structures, which dictate the geometry of the polymer chains.
References
Reactivity Face-Off: 4-Aminobenzoyl Chloride vs. Benzoyl Chloride in Nucleophilic Acyl Substitution
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency and product yield. Benzoyl chloride and its derivatives are fundamental building blocks, and understanding their relative reactivity is paramount for optimizing synthetic routes. This guide provides an in-depth comparison of the reactivity of 4-aminobenzoyl chloride and benzoyl chloride, supported by established chemical principles and detailed experimental protocols for practical application.
The Decisive Role of the Amino Group: An Electronic Perspective
The primary difference between this compound and benzoyl chloride lies in the presence of an amino (-NH₂) group at the para-position of the benzene ring in the former. This substituent exerts a profound influence on the electron density distribution within the molecule, thereby altering the reactivity of the acyl chloride functional group.
The amino group is a potent electron-donating group through resonance (a +M effect). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the benzene ring and, crucially, the carbonyl carbon of the acyl chloride. This increased electron density on the carbonyl carbon might intuitively suggest a decrease in electrophilicity and thus lower reactivity towards nucleophiles. However, the reality is more nuanced. The key to understanding the enhanced reactivity lies in the stabilization of the transition state during nucleophilic attack.
During a nucleophilic acyl substitution reaction, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The electron-donating amino group can stabilize the partial positive charge that develops on the carbonyl carbon in the transition state leading to this intermediate. This stabilization lowers the activation energy of the reaction, resulting in a faster reaction rate.
Conversely, benzoyl chloride lacks any electron-donating or electron-withdrawing substituents on the benzene ring (other than the acyl chloride group itself). As a result, the electrophilicity of its carbonyl carbon is not modulated by ring substituents, making it a baseline for comparison.
Quantitative Reactivity Comparison
It has been reported that this compound undergoes hydrolysis approximately three times faster than 4-methylbenzoyl chloride in an aqueous tetrahydrofuran solution at 25°C[1]. Given that a methyl group is a much weaker electron-donating group than an amino group, it can be inferred that this compound is significantly more reactive than the unsubstituted benzoyl chloride.
| Compound | Substituent at para-position | Electronic Effect of Substituent | Relative Reactivity in Nucleophilic Acyl Substitution |
| This compound | -NH₂ | Strong Electron-Donating (+M) | Higher |
| Benzoyl Chloride | -H | None | Lower |
Visualizing the Electronic Effects
The following diagram illustrates the electronic effect of the amino group on the reactivity of the benzoyl chloride core.
Caption: Electronic effects on the reactivity of benzoyl chlorides.
Experimental Protocol: Comparative Esterification of Benzoyl Chlorides
This protocol outlines a method for comparing the reactivity of this compound and benzoyl chloride through a simple esterification reaction with ethanol. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the relative rates of ester formation.
Objective: To qualitatively and semi-quantitatively compare the rate of esterification of this compound and benzoyl chloride with ethanol.
Materials:
-
This compound
-
Benzoyl chloride
-
Absolute ethanol
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrers and stir bars
-
Dropping funnels
-
Ice bath
-
TLC plates (silica gel)
-
Developing chamber and solvent system (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp for TLC visualization
-
Separatory funnel
-
Rotary evaporator
Procedure:
Two parallel reactions should be set up, one with this compound and the other with benzoyl chloride, under identical conditions.
-
Reaction Setup:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of either this compound or benzoyl chloride in 20 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Addition of Reagents:
-
In a separate flask, prepare a solution of ethanol (12 mmol, 1.2 equivalents) and pyridine (12 mmol, 1.2 equivalents) in 10 mL of dichloromethane.
-
Add this solution dropwise to the cooled solution of the benzoyl chloride derivative over a period of 10-15 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
After the addition is complete, take a small aliquot of the reaction mixture at time t=0.
-
Continue stirring the reaction at room temperature.
-
Take aliquots of the reaction mixture at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Quench each aliquot by adding it to a small vial containing a few drops of saturated sodium bicarbonate solution.
-
Spot the organic layer of each quenched aliquot on a TLC plate.
-
Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp. The formation of the ester product (a new spot with a different Rf value from the starting material) will indicate the progress of the reaction. The relative intensity of the product spot compared to the starting material spot at each time point will provide a qualitative measure of the reaction rate.
-
-
Work-up (after the reaction has reached completion or after a set time for comparison):
-
Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and pyridinium hydrochloride.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester product.
-
-
Analysis:
-
The yield of the ester can be determined by weighing the crude product.
-
The purity of the product can be assessed by techniques like NMR or GC-MS.
-
A comparison of the TLC profiles and/or the yields at a specific time point for both reactions will provide a clear indication of the relative reactivity of this compound and benzoyl chloride.
-
Expected Outcome: The reaction with this compound is expected to proceed at a faster rate, as evidenced by the quicker disappearance of the starting material and the more rapid appearance of the product spot on the TLC plate compared to the reaction with benzoyl chloride.
Conclusion
The presence of an electron-donating amino group at the para-position significantly enhances the reactivity of the acyl chloride group in this compound compared to the unsubstituted benzoyl chloride. This is attributed to the stabilization of the transition state during nucleophilic acyl substitution. For researchers and professionals in drug development and organic synthesis, this understanding is crucial for selecting the appropriate reagents and optimizing reaction conditions to achieve desired synthetic outcomes efficiently. The provided experimental protocol offers a practical method for observing and confirming this reactivity difference in a laboratory setting.
References
A Head-to-Head Battle for HPLC Derivatization: Dansyl Chloride vs. 4-Aminobenzoyl Chloride
A Comprehensive Comparison for Researchers in Drug Discovery and Analysis
In the realm of High-Performance Liquid Chromatography (HPLC), derivatization is a critical technique to enhance the detection and separation of analytes that lack a suitable chromophore or fluorophore. For researchers and professionals in drug development and analytical sciences, the choice of derivatizing agent can significantly impact the sensitivity, selectivity, and overall success of an analysis. This guide provides an in-depth, objective comparison of two common derivatizing agents for primary and secondary amines: the fluorescent stalwart, Dansyl chloride, and the UV-active challenger, 4-Aminobenzoyl chloride.
At a Glance: Key Differences
| Feature | Dansyl Chloride | This compound |
| Detection Principle | Fluorescence | UV/Vis Absorbance |
| Typical Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines |
| Sensitivity | High (picomole to femtomole) | Moderate (nanomole to picomole) |
| Derivative Stability | Generally good | Good |
| Reaction Conditions | Alkaline pH, often requires heating | Alkaline pH, often at room temperature |
| Selectivity | Reacts with amines and phenols | Primarily reacts with amines |
Chemical Properties and Reaction Mechanisms
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent labeling reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions. The resulting sulfonamide derivatives are highly fluorescent, allowing for sensitive detection.
This compound, an acyl chloride, reacts with primary and secondary amines under alkaline conditions to form stable amide derivatives. These derivatives possess a strong UV chromophore, enabling their detection by standard HPLC-UV detectors. While not inherently fluorescent, the introduction of the 4-aminobenzoyl group significantly enhances the UV absorbance of the analyte.
Comparative Guide to the Thermal Stability of Aramids from Different Monomers
For Researchers, Scientists, and Drug Development Professionals
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal resistance. These properties are fundamentally derived from their rigid molecular structures, which are a direct consequence of the aromatic monomers used in their synthesis. This guide provides a comparative analysis of the thermal stability of various aramids, focusing on how different monomer compositions influence their performance under thermal stress. The information is supported by quantitative data from thermogravimetric analysis (TGA) and detailed experimental protocols.
Influence of Monomer Structure on Thermal Stability
The thermal stability of an aramid is intrinsically linked to its chemical structure, particularly the arrangement of aromatic rings and amide linkages in the polymer backbone. The choice of monomers—typically an aromatic diamine and an aromatic diacid chloride—dictates this arrangement.[1][2]
-
Para-Aramids vs. Meta-Aramids: The most significant structural distinction influencing thermal stability is the substitution pattern on the aromatic rings of the monomers.
-
Para-aramids , such as Poly(p-phenylene terephthalamide) (Kevlar), are synthesized from para-substituted monomers (e.g., p-phenylenediamine and terephthaloyl chloride). This results in a linear, rigid-rod polymer chain. The straight chains pack efficiently, maximizing intermolecular hydrogen bonding between amide groups and leading to high crystallinity. This highly ordered and strongly bonded structure requires significant thermal energy to disrupt, resulting in outstanding thermal stability.[3][4]
-
Meta-aramids , such as Poly(m-phenylene isophthalamide) (Nomex), are formed from meta-substituted monomers (e.g., m-phenylenediamine and isophthaloyl chloride). The meta-linkages introduce a kink into the polymer backbone, disrupting the linearity and hindering close packing. This less-ordered structure results in weaker intermolecular forces compared to para-aramids, and consequently, a lower thermal decomposition temperature.[3][4]
-
-
Heterocyclic Monomers: The incorporation of heterocyclic units into the aramid backbone can further modify thermal properties. While the onset of decomposition may sometimes be slightly lower than that of homopolymer para-aramids, these modifications can increase the char yield at elevated temperatures, indicating a different degradation pathway that forms a more stable carbonaceous residue.[5]
The logical relationship between monomer selection, polymer structure, and thermal stability is illustrated below.
Quantitative Comparison of Thermal Properties
Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability. It measures the change in mass of a sample as a function of temperature. Key parameters include the onset of decomposition (often reported as T5% or T10%, the temperature at which 5% or 10% mass loss occurs), the temperature of maximum degradation rate (Tmax), and the percentage of material remaining at high temperatures (char yield).
The table below summarizes TGA data for aramids derived from different monomers, highlighting the performance differences.
| Aramid Type | Common Name / Monomers | T5% (°C) | T10% (°C) | Tmax (°C) | Initial Degradation (°C) | Char Yield (%) | Atmosphere | Reference(s) |
| Para-Aramid | Kevlar 49 (p-phenylenediamine + terephthaloyl chloride) | ~532 | ~559 | ~582 | 548.1 | 48.7 @ 700°C | Air / N₂ | [3][4][6] |
| Meta-Aramid | Nomex (m-phenylenediamine + isophthaloyl chloride) | - | - | - | 423.7 | < 1 @ 800°C | Air | [3][4] |
| HeterocyclicCopolyaramid | F-386 / APMOC | - | - | - | 510-560 | Higher than Kevlar @ 800°C | N₂ / Air | [5] |
Note: Data points are compiled from different sources and experimental conditions may vary slightly. The data for Kevlar 49 combines findings from multiple studies for a comprehensive profile.
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol outlines a typical procedure for evaluating the thermal stability of aramid fibers.
Objective: To determine the thermal decomposition profile, including onset temperature and char yield, of aramid samples.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 1 or similar).[6]
-
Alumina or platinum crucibles.[6]
-
Microbalance for sample preparation.
-
Inert gas supply (high purity nitrogen) and an oxidizing gas supply (air).
Procedure:
-
Sample Preparation: Precisely weigh 5–10 mg of the dry aramid fiber or polymer sample into a clean TGA crucible.[6]
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with the desired gas (e.g., nitrogen for pyrolysis or air for thermo-oxidative degradation) at a constant flow rate, typically 20-50 mL/min.[6]
-
Thermal Program:
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).
-
Determine the temperatures for 5% and 10% mass loss (T5%, T10%) and the final residual mass (char yield).
-
The workflow for this experimental protocol is visualized below.
References
A Comparative Guide to Analytical Method Validation Using 4-Aminobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods employing 4-aminobenzoyl chloride and its parent compound, benzoyl chloride, for the derivatization of amines and other analytes. The performance of these methods is compared with established alternatives, supported by experimental data to aid in the selection of the most suitable derivatization agent for specific analytical challenges in pharmaceutical and biomedical research.
Introduction to Derivatization in Analytical Chemistry
In many analytical methods, particularly those involving chromatography, derivatization is a crucial step to enhance the detectability and separation of analytes. Reagents like this compound react with specific functional groups on the analyte molecule, modifying its chemical structure to improve its chromatographic behavior and/or introduce a chromophore or fluorophore for sensitive detection. The choice of derivatization reagent is critical and depends on the nature of the analyte, the analytical technique employed, and the validation requirements of the method.
This guide focuses on the use of benzoyl chloride-type reagents, with a special emphasis on this compound, and compares their performance with other common derivatization agents such as dansyl chloride and dabsyl chloride. The validation of analytical methods using these derivatives is discussed in the context of the International Council for Harmonisation (ICH) guidelines, which set the standard for specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]
Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical step in method development. The ideal reagent should be stable, react quickly and completely with the analyte under mild conditions, and form a stable derivative with desirable analytical properties. The following table summarizes the performance characteristics of benzoyl chloride (as a proxy for this compound), dansyl chloride, and dabsyl chloride.
| Feature | Benzoyl Chloride | Dansyl Chloride | Dabsyl Chloride |
| Target Analytes | Primary & Secondary Amines, Phenols, Alcohols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines |
| Reaction Time | Fast (< 1 min at room temp)[6] | Slower (can require elevated temperatures) | Moderate (requires heating)[1][2][3] |
| Derivative Stability | Good (stable for up to 6 months at -80°C)[6] | Good | Very Good[3][5] |
| Detection Method | UV, LC-MS[7] | Fluorescence, UV, LC-MS | Visible, LC-MS[2][3][5] |
| LOD/LOQ | Low (e.g., 0.2-2.5 mg/L for biogenic amines by HPLC-UV)[7] | Low (e.g., pmol level) | Low (e.g., pmol level) |
| Key Advantages | Rapid reaction, inexpensive, reacts with a broad range of functional groups.[6][7] | High sensitivity with fluorescence detection.[8] | Stable derivatives, detection in the visible range reduces interference.[3][5] |
| Key Disadvantages | Derivatives may have lower detection sensitivity compared to fluorescent tags. | Can be sensitive to light.[8] | Derivatization requires heating.[1][2] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and reliable analytical results. Below are representative protocols for derivatization using benzoyl chloride, dansyl chloride, and dabsyl chloride.
Protocol 1: Derivatization with Benzoyl Chloride
This protocol is adapted from methods for the analysis of biogenic amines and neurochemicals.[7][9]
-
Sample Preparation: Homogenize tissue samples or dilute biological fluids in an appropriate buffer. For protein-containing samples, a precipitation step with acetonitrile is recommended.[9]
-
pH Adjustment: Adjust the sample pH to >9 using a suitable buffer, such as 100 mM sodium carbonate.[6][9]
-
Derivatization: Add a 2% (v/v) solution of benzoyl chloride in acetonitrile to the sample. Vortex vigorously for 1 minute at room temperature.[6][9]
-
Reaction Quenching: Acidify the reaction mixture with an appropriate acid (e.g., sulfuric acid) to stop the derivatization process.[6]
-
Extraction (if necessary): The benzoylated derivatives can be extracted from the aqueous phase using a suitable organic solvent like diethyl ether or 2-undecanol.[7][10]
-
Analysis: The final extract is evaporated to dryness, reconstituted in the mobile phase, and injected into the HPLC or LC-MS system.
Protocol 2: Derivatization with Dansyl Chloride
This protocol is based on methods for the analysis of biogenic amines.[11]
-
Sample Preparation: Extract amines from the sample matrix using a suitable solvent (e.g., perchloric acid).
-
pH Adjustment: Adjust the pH of the extract to 9-9.5 with a buffer (e.g., sodium bicarbonate).
-
Derivatization: Add a solution of dansyl chloride in acetone to the sample. Incubate the mixture at 60°C for 1 hour.[11]
-
Removal of Excess Reagent: Add a solution of ammonia or proline to react with the excess dansyl chloride.
-
Analysis: The derivatized sample is then ready for injection into the HPLC system.
Protocol 3: Derivatization with Dabsyl Chloride
This protocol is based on methods for the analysis of amino acids and biogenic amines.[1][2][3]
-
Sample Preparation: Prepare an aqueous solution of the analyte.
-
pH Adjustment: Adjust the pH to approximately 9 with a borate or carbonate buffer.
-
Derivatization: Add a solution of dabsyl chloride in acetonitrile. Heat the mixture at 70°C for 15-30 minutes.[2][3]
-
Analysis: After cooling, the sample can be directly injected into the HPLC system.
Quantitative Data Summary
The following tables summarize the validation data for analytical methods using benzoyl chloride and dabsyl chloride for the determination of various amines. Data for this compound is limited in the literature; therefore, benzoyl chloride is used as a representative for this class of reagents.
Table 1: Method Validation Data for Benzoyl Chloride Derivatization of Biogenic Amines (HPLC-UV) [10]
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | LOD (mg/L) | Recovery (%) |
| Putrescine | 0.5 - 10 | > 0.997 | 0.05 | 87.3 - 96.3 |
| Cadaverine | 0.5 - 10 | > 0.997 | 0.04 | 87.3 - 96.3 |
| Histamine | 0.5 - 10 | > 0.997 | 0.09 | 87.3 - 96.3 |
| Tyramine | 0.5 - 10 | > 0.997 | 0.02 | 87.3 - 96.3 |
| Spermidine | 0.5 - 10 | > 0.997 | 0.06 | 87.3 - 96.3 |
Table 2: Method Validation Data for Dabsyl Chloride Derivatization of Amino Acids (HPLC-MS/MS) [4]
| Analyte | Linearity Range (µM) | Correlation Coefficient (r²) |
| Alanine | 10 - 250 | > 0.99 |
| Glycine | 10 - 250 | > 0.99 |
| Proline | 10 - 250 | > 0.99 |
| Valine | 10 - 250 | > 0.99 |
| Leucine | 10 - 250 | > 0.99 |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the validation of an analytical method using derivatization with reagents like this compound.
Caption: General workflow for analytical method validation using derivatization.
Conclusion
The choice of derivatization reagent is a critical decision in the development and validation of analytical methods for amines and other challenging analytes. Benzoyl chloride and its derivatives, such as this compound, offer the advantages of rapid reaction times and the formation of stable derivatives suitable for both HPLC-UV and LC-MS analysis. While providing robust and reliable methods, the sensitivity may be lower than that achieved with fluorescent tags like dansyl chloride. Dabsyl chloride presents a favorable alternative with highly stable derivatives and detection in the visible range, which can minimize matrix interference.
The selection of the optimal derivatization strategy should be based on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols and comparative data presented in this guide provide a foundation for making an informed decision and for the successful development and validation of robust analytical methods in a regulated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scribd.com [scribd.com]
- 4. Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry [jstage.jst.go.jp]
- 5. jascoinc.com [jascoinc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
A Comparative Guide to the Solubility of Polyamides Derived from Different Diacid Chlorides
Published: November 3, 2025
This guide provides a detailed comparison of the solubility of polyamides based on the chemical structure of the diacid chloride monomers used in their synthesis. The solubility of a polyamide is a critical factor influencing its processability and applications, ranging from high-performance fibers to advanced membrane technologies. The structure of the diacid chloride—specifically its rigidity, linearity, and the presence of substituent groups—profoundly impacts the polymer chain's ability to pack, form intermolecular hydrogen bonds, and ultimately, dissolve in various solvents. This document offers experimental data, standardized protocols, and visual aids to assist researchers in selecting appropriate monomers for synthesizing polyamides with desired solubility characteristics.
Influence of Diacid Chloride Structure on Polyamide Solubility
The molecular architecture of the diacid chloride is a primary determinant of the final polymer's properties. Aromatic diacid chlorides generally produce rigid polymer backbones, leading to high thermal stability but limited solubility. In contrast, aliphatic diacid chlorides yield more flexible chains, which typically enhances solubility. Within aromatic monomers, the substitution pattern (para- vs. meta-) is crucial. Para-substitution leads to linear, rigid-rod structures that pack efficiently, while meta-substitution introduces kinks, disrupting chain packing and improving solubility.
Caption: Logical flow from diacid chloride structure to polyamide solubility.
Experimental Protocol for Determining Polyamide Solubility
A standardized qualitative method is commonly employed to assess the solubility of newly synthesized polyamides. This protocol provides a reproducible framework for classifying solubility across different solvents.
Materials and Equipment:
-
Polymer sample (dried powder)
-
Glass vials (e.g., 5 mL) with caps
-
Magnetic stir bar and stir plate (optional)
-
Graduated cylinder or pipette
-
Analytical balance
-
Solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), concentrated Sulfuric Acid (H₂SO₄), etc.
-
Heating apparatus (e.g., hot plate or oil bath)
Procedure:
-
Preparation: Weigh 10 mg of the dried polyamide powder into a glass vial.[1]
-
Solvent Addition: Add 1 mL of the selected solvent to the vial to create a 1% (w/v) mixture.[1]
-
Mixing: Cap the vial and stir the mixture at room temperature for 24 hours. A magnetic stir bar can be used for continuous agitation.[2]
-
Observation (Room Temperature): Observe the mixture to determine if the polymer has fully dissolved, partially dissolved, or remained insoluble.
-
Heating (If Necessary): If the polymer is not soluble at room temperature, gently heat the mixture while stirring to observe if dissolution occurs at an elevated temperature.
-
Classification: Record the solubility based on the following criteria:
-
++ (Soluble): The polymer dissolves completely at room temperature, forming a clear solution.
-
+ (Soluble on Heating): The polymer dissolves completely only upon heating.
-
± (Partially Soluble): The polymer swells or partially dissolves, but a significant amount of solid remains.
-
- (Insoluble): The polymer shows no signs of dissolution, even with heating.
-
Caption: Experimental workflow for qualitative solubility testing of polyamides.
Comparative Solubility Data
The following table summarizes the qualitative solubility of various polyamides synthesized from a common diamine (4,4'-oxydianiline, ODA) and different diacid chlorides in several common laboratory solvents. This allows for a direct comparison of the effect of the diacid chloride structure.
| Diacid Chloride Monomer | Structure | Polyamide Solubility in Various Solvents |
| NMP | ||
| Terephthaloyl Chloride (Aromatic, para) | Linear, Rigid | - |
| Isophthaloyl Chloride (Aromatic, meta) | Bent, Rigid | ++ |
| Adipoyl Chloride (Aliphatic, C6) | Flexible | ++ |
| Sebacoyl Chloride (Aliphatic, C10) | Highly Flexible | ++ |
Data compiled from principles and specific examples in cited literature.[3][4][5] Key: ++ (Soluble at room temp.); + (Soluble on heating); ± (Partially soluble); - (Insoluble).
Analysis of Results:
-
Terephthaloyl Chloride: Polyamides derived from this para-aromatic diacid chloride are known as para-aramids. Their linear, rigid-rod structure allows for extremely efficient chain packing and strong intermolecular hydrogen bonding, resulting in high crystallinity.[6] Consequently, they are notoriously insoluble in organic solvents and typically require aggressive solvents like concentrated sulfuric acid for dissolution.[5]
-
Isophthaloyl Chloride: The meta-linkage in isophthaloyl chloride introduces a significant kink into the polymer backbone. This disruption of linearity hinders chain packing and reduces the effectiveness of hydrogen bonding between chains.[4][7] As a result, these meta-aramids are often amorphous and readily soluble in polar aprotic solvents such as NMP, DMF, and DMSO.[3]
-
Aliphatic Diacid Chlorides (Adipoyl, Sebacoyl): The inherent flexibility of the aliphatic chains in adipoyl and sebacoyl chloride imparts significant flexibility to the polyamide backbone.[3] This flexibility disrupts crystalline packing and allows solvent molecules to penetrate and solvate the polymer chains more easily, leading to good solubility in a range of polar solvents.[8] Increasing the length of the aliphatic chain (from C6 in adipoyl to C10 in sebacoyl) can further enhance this effect.
References
- 1. Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines [ineosopen.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. scielo.br [scielo.br]
- 4. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. re-tic.com [re-tic.com]
- 8. Bot Verification [rasayanjournal.co.in]
A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Detection Sensitivity
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of amines is a critical aspect of numerous analytical workflows. Amines, particularly biogenic amines and amino acids, are often present at low concentrations and may lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging.[1][2] Pre- or post-column derivatization is a widely employed strategy to overcome these limitations by introducing a tag that enhances detectability.[1][3] This guide provides an objective comparison of the detection sensitivity of various amine derivatization reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for your analytical needs.
Enhancing Detection: A Comparative Overview of Reagent Performance
The choice of derivatization reagent significantly impacts the sensitivity and reliability of amine analysis. Reagents can be broadly categorized based on the detection method they are designed for, primarily UV-Visible (UV-Vis) absorption and fluorescence detection (FLD). More recently, derivatization has also been utilized to enhance ionization efficiency in mass spectrometry (MS).[4][5]
This comparison focuses on some of the most prevalently used and commercially available derivatization reagents: o-Phthalaldehyde (OPA), Dansyl Chloride (Dns-Cl), Dabsyl Chloride (Dabs-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), Ninhydrin, and the commercially available kits AccQ-Tag™ and Pico-Tag™.
| Derivatization Reagent | Detection Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| o-Phthalaldehyde (OPA) | HPLC-FLD | Picomole level[6][7] | Fast reaction, suitable for automation, good sensitivity.[7] | Derivatives can be unstable, does not react with secondary amines without a thiol.[8][9] |
| Dansyl Chloride (Dns-Cl) | HPLC-FLD, HPLC-UV | Picomole to femtomole range[10] | Stable derivatives, reacts with primary and secondary amines.[8][10] | Longer reaction times, can react with other functional groups.[1][8] |
| Dabsyl Chloride (Dabs-Cl) | HPLC-UV/Vis | Picomole range[11] | Stable derivatives, detection in the visible region reduces interference.[10][12] | Longer derivatization time compared to OPA.[12] |
| FMOC-Cl | HPLC-FLD | Femtomole range[4] | Highly sensitive, reacts with primary and secondary amines.[13] | Reagent can interfere with chromatography.[4] |
| Ninhydrin | HPLC-UV/Vis (Post-column) | Nanomole level[6][14] | Well-established method, reacts with most amino acids.[9] | Lower sensitivity compared to fluorescent reagents.[6] |
| AccQ-Tag™ (Waters) | UPLC-UV/FLD | Picomole to femtomole range[15][16] | Comprehensive kit, fast and simple derivatization, stable derivatives.[15][17] | Proprietary system, requires specific columns and reagents.[18][19] |
| Pico-Tag™ (Waters) | HPLC-UV | 1 pmol[15] | Established method. | Largely obsolete, slower reaction with vacuum steps, interference from salts.[15] |
Experimental Protocols: A Closer Look at Derivatization Methodologies
The following protocols provide a detailed overview of the experimental procedures for some of the most common amine derivatization reagents.
o-Phthalaldehyde (OPA) Derivatization for HPLC-FLD
This protocol is a general guideline for the pre-column derivatization of primary amines and amino acids using OPA.
Reagents:
-
Borate Buffer (0.1 M, pH 10.2): Dissolve an appropriate amount of sodium tetraborate decahydrate in water and adjust the pH.[7]
-
OPA Reagent Solution (5 mM OPA, 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer): Dissolve OPA and 3-mercaptopropionic acid in the borate buffer. This solution should be freshly prepared.[7]
-
Sample: Dissolved in a suitable solvent.
Procedure:
-
In a reaction vial, mix the sample solution with the OPA reagent solution and borate buffer.[7]
-
Allow the reaction to proceed at room temperature. The entire process, including mixing and injection, typically takes around 5 minutes for online derivatization systems.[7]
-
Inject the derivatized sample into the HPLC-FLD system for analysis.
-
Detection is typically performed with an excitation wavelength of 230 nm and an emission wavelength of 450 nm.[7]
Dansyl Chloride (Dns-Cl) Derivatization for HPLC-FLD/UV
This protocol outlines a general procedure for the derivatization of primary and secondary amines with Dansyl Chloride.
Reagents:
-
Sodium Bicarbonate Buffer (e.g., 0.1 M, pH 9.0-9.5): Prepare by dissolving sodium bicarbonate in water and adjusting the pH.[1]
-
Dansyl Chloride Solution (e.g., 10 mg/mL in acetone or acetonitrile): Dissolve Dansyl Chloride in the appropriate organic solvent. This solution should be protected from light.[10][20]
-
Sample: Dissolved in a suitable solvent.
-
Stopping Reagent (e.g., Sodium Glutamate solution): To quench the excess Dansyl Chloride.[20]
Procedure:
-
Mix the sample with the sodium bicarbonate buffer in a reaction vial.[20]
-
Add the Dansyl Chloride solution to the mixture.
-
Vortex the mixture and incubate at an elevated temperature (e.g., 40-70°C) for a specified time (e.g., 15-60 minutes).[1][10][20]
-
Add the stopping reagent to terminate the reaction and continue the incubation for a short period.[20]
-
After cooling, the sample is ready for injection into the HPLC system.
-
Detection for Dansyl derivatives is typically performed with UV detection at around 250-254 nm or fluorescence detection with excitation at approximately 324 nm and emission at 559 nm.[10][20]
AccQ-Tag™ Ultra Derivatization Protocol (Waters)
This protocol is based on the commercially available AccQ-Tag™ Ultra chemistry from Waters.
Reagents (from AccQ-Tag™ Ultra Chemistry Kit):
-
AccQ-Tag™ Ultra Borate Buffer
-
AccQ-Tag™ Ultra Reagent Powder
-
AccQ-Tag™ Ultra Reagent Diluent
Procedure:
-
Reconstitute the AccQ-Tag Ultra Reagent by adding the diluent to the reagent powder and vortexing.
-
In a sample vial, add the sample or standard.
-
Add the Borate Buffer to the sample and vortex.
-
Add the reconstituted AccQ-Tag Ultra Reagent to the vial, vortex immediately.
-
Heat the mixture at 55°C for 10 minutes.
-
The sample is then ready for analysis by UPLC-UV.[16]
Visualizing the Workflow: From Sample to Signal
The following diagram illustrates the general workflow of pre-column derivatization for enhanced amine detection in HPLC analysis.
Caption: A flowchart illustrating the key stages in the analysis of amines using pre-column derivatization followed by HPLC.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. scispace.com [scispace.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Serum amino acid analysis with pre-column derivatization: comparison of the o-phthaldialdehyde and N,N-diethyl-2,4-dinitro-5-fluoroaniline methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. support.waters.com [support.waters.com]
- 16. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Need help to choose a kit for amino acid analysis - Chromatography Forum [chromforum.org]
- 18. Waters AccQ-Tag & Pico-Tag Columns [uvison.com]
- 19. waters.com [waters.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to the Kinetics of Amidation with Substituted Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of various substituted benzoyl chlorides in amidation reactions. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the influence of substituent effects on reaction rates.
Comparative Kinetics of Amidation
The amidation of benzoyl chlorides is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical and materials science industries. The reactivity of the benzoyl chloride is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the comparative kinetics of these reactions, providing a quantitative basis for understanding and predicting their behavior.
The effect of substituents on the rate of amidation can be quantified using the Hammett equation, which relates the reaction rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through substituent constants (σ) and a reaction constant (ρ).
log(k/k₀) = ρσ
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For the reaction of substituted benzoyl chlorides with anilines, a positive Hammett reaction constant (ρ = +1.217) has been reported, indicating that electron-withdrawing substituents on the benzoyl chloride enhance the reaction rate.[1] This is consistent with a mechanism where the nucleophilic attack of the amine on the carbonyl carbon is the rate-determining step. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Quantitative Kinetic Data
The following table summarizes the second-order rate constants for the reaction of various para-substituted benzoyl chlorides with m-chloroaniline in benzene at 25°C. This data is extracted from the work of S. Fisichella and G. Alberghina, who conducted a thorough kinetic investigation of these reactions.[2]
| Substituent (X) | σ⁺ Value | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] |
| OCH₃ | -0.78 | 0.0013 |
| CH₃ | -0.31 | 0.0112 |
| H | 0 | 0.0302 |
| Cl | +0.11 | 0.0794 |
| NO₂ | +0.79 | 1.585 |
Data extracted from J. Chem. Soc., Perkin Trans. 2, 1978, 567-571.[2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of kinetic data. Below is a representative protocol for determining the kinetics of amidation of substituted benzoyl chlorides with an amine using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction between a substituted benzoyl chloride and an aniline derivative in a suitable solvent by monitoring the change in absorbance over time.
Materials:
-
Substituted benzoyl chloride (e.g., p-nitrobenzoyl chloride)
-
Aniline or a substituted aniline (e.g., m-chloroaniline)
-
Anhydrous solvent (e.g., benzene, acetonitrile, or dichloromethane)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Standard laboratory glassware and volumetric flasks
-
Timer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted benzoyl chloride of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the aniline derivative of a known concentration (e.g., 0.1 M) in the same anhydrous solvent.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis absorption spectra of the reactants (benzoyl chloride and aniline) and the expected product (anilide) individually in the chosen solvent to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance. This will be the analytical wavelength (λmax) for monitoring the reaction progress.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the aniline solution into a quartz cuvette and place it in the cell holder.
-
Initiate the reaction by rapidly adding a known volume of the benzoyl chloride solution to the cuvette. The concentrations should be chosen to ensure pseudo-first-order or second-order conditions, as desired. For second-order kinetics, equimolar concentrations or concentrations of the same order of magnitude are typically used.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The absorbance data is used to calculate the concentration of the product formed at each time point using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the product at λmax, b is the path length of the cuvette, and c is the concentration of the product.
-
For a second-order reaction with initial concentrations [A]₀ and [B]₀ of the reactants, the integrated rate law is: 1/([A]₀-[B]₀) * ln(([B]₀[A])/([A]₀[B])) = kt where [A] and [B] are the concentrations of the reactants at time t.
-
A plot of the left-hand side of the equation against time (t) will yield a straight line with a slope equal to the second-order rate constant (k).
-
Visualizing Reaction Relationships
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Logical relationship of factors influencing amidation kinetics.
Caption: Workflow for the kinetic analysis of amidation.
Caption: Conceptual Hammett plot for the amidation reaction.
References
- 1. Solved 3. Explain why the reaction of substituted benzoyl | Chegg.com [chegg.com]
- 2. Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mechanical Properties of Aramid Polymers: Poly(p-benzamide) vs. Poly(p-phenylene terephthalamide)
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers with specific mechanical attributes is critical. This guide provides a detailed comparison of the mechanical properties of poly(p-benzamide), synthesized from 4-Aminobenzoyl chloride, and a widely used alternative, poly(p-phenylene terephthalamide), commercially known as Kevlar®. The information presented herein is supported by experimental data and detailed methodologies to assist in material selection and application development.
Comparative Analysis of Mechanical Properties
The mechanical integrity of a polymer is a primary determinant of its suitability for various applications. Aramid fibers, in general, are renowned for their exceptional strength and thermal stability.[1] This section provides a quantitative comparison of the key mechanical properties of poly(p-benzamide) and different grades of Kevlar®.
| Property | Poly(p-benzamide) | Kevlar® 29 | Kevlar® 49 |
| Tensile Strength (MPa) | ~900 | 2,920[2] | 3,000[2] |
| Young's Modulus (GPa) | ~118 | 70.5[2] | 112.4[2] |
| Elongation at Break (%) | 1.2 | 3.6[2] | 2.4[2] |
Note: The values for Poly(p-benzamide) were converted from data presented in g/denier , using an estimated polymer density of 1.44 g/cm³, aligning with the density of similar aramids for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to achieving reliable and comparable data. The following sections outline the methodologies for the synthesis of poly(p-benzamide) and the subsequent mechanical testing of the polymer.
Synthesis of Poly(p-benzamide) via Low-Temperature Solution Polycondensation
This protocol is adapted from established methods for aramid synthesis.
Materials:
-
p-Aminobenzoyl chloride hydrochloride
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Deionized water
-
Methanol
Procedure:
-
In a flame-dried, nitrogen-purged resin kettle equipped with a mechanical stirrer, add p-aminobenzoyl chloride hydrochloride.
-
Prepare a solution of anhydrous LiCl in anhydrous DMAc.
-
Cool the resin kettle containing the monomer to 0°C using an ice-water bath.
-
Slowly add the cold DMAc/LiCl solution to the monomer with vigorous stirring.
-
Maintain the reaction temperature at 0°C for 2 hours, then allow it to slowly warm to room temperature while stirring for an additional 16 hours.
-
The resulting viscous polymer solution is then precipitated by pouring it into a blender containing deionized water.
-
The precipitated polymer is collected by filtration, washed thoroughly with deionized water and then with methanol to remove any residual solvent and salts.
-
The purified poly(p-benzamide) is then dried in a vacuum oven at 80-90°C until a constant weight is achieved.
Preparation of Polymer Films for Mechanical Testing
-
A dope solution is prepared by dissolving the dried poly(p-benzamide) in a suitable solvent system, such as DMAc with 5% LiCl, to a concentration of 5-10% (w/v).
-
The solution is stirred at a slightly elevated temperature (e.g., 50°C) to ensure complete dissolution and homogeneity.
-
The viscous solution is then cast onto a clean, dry glass plate using a casting knife to achieve a uniform thickness.
-
The cast film is dried in a vacuum oven at a gradually increasing temperature profile, for instance, 60°C for 2 hours, followed by 100°C for 4 hours, and finally 150°C for 2 hours, to completely remove the solvent.
-
After cooling to room temperature, the polymer film is carefully peeled from the glass substrate.
Mechanical Property Testing
The mechanical properties of the prepared polymer films are to be determined following the guidelines of ASTM D882 for thin plastic sheeting.
Procedure:
-
Specimen Preparation: Cut the polymer films into rectangular or dumbbell-shaped specimens with dimensions as specified in ASTM D882. Ensure the edges are smooth and free of nicks.
-
Conditioning: Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing Machine: Utilize a universal testing machine (UTM) equipped with a suitable load cell.
-
Grips: Use grips that securely hold the specimen without causing premature failure at the clamping points.
-
Test Procedure:
-
Measure the width and thickness of the conditioned specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is properly aligned.
-
Set the crosshead speed to a constant rate as specified in ASTM D882.
-
Initiate the test and record the load-extension curve until the specimen ruptures.
-
-
Data Analysis: From the load-extension curve, calculate the tensile strength, Young's modulus, and elongation at break according to the formulas provided in the ASTM D882 standard.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the synthesis and mechanical testing of poly(p-benzamide).
References
cross-validation of analytical results obtained with different derivatization methods
For researchers, scientists, and drug development professionals, the choice of derivatization agent is a critical step in analytical method development, significantly impacting sensitivity, selectivity, and overall data quality. This guide provides a comparative analysis of different derivatization methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more amenable to analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1] This process can enhance detectability, improve chromatographic performance, and increase volatility.[2][3] However, with a multitude of derivatization reagents available, cross-validation of results obtained from different methods is essential to ensure data accuracy and reliability.[4][5]
Comparative Analysis of Derivatization Reagents
This section presents a summary of quantitative data from studies comparing different derivatization methods for the analysis of various compound classes.
Case Study 1: Fatty Acid Analysis by Gas Chromatography (GC)
A study comparing four derivatization methods for the quantitative analysis of fatty acids in oils revealed significant differences in performance.[6][7] The methods compared were:
-
TMTFTH: m-(trifluoromethyl)phenyltrimethylammonium hydroxide methylation
-
NaOEt/BSTFA: Two-step derivatization with sodium ethoxide and N,O-bis(trimethylsilyl)trifluoroacetamide
-
KOH/BSTFA: Two-step derivatization with potassium hydroxide and N,O-bis(trimethylsilyl)trifluoroacetamide
-
ACM: Acid-catalyzed methylation
The results indicated that the TMTFTH derivatization was the least work-intensive and the most accurate in terms of both reproducibility and derivatization efficiency.[6][7]
| Derivatization Method | Derivatization Efficiency Range | Intermediate Precision (RSD %) | Key Advantages | Key Disadvantages |
| TMTFTH | 0.95 - 1.05 | < 5% | Least work-intensive, high accuracy | - |
| NaOEt/BSTFA | 0.90 - 1.02 | < 8% | Good efficiency | More labor-intensive |
| KOH/BSTFA | 0.89 - 1.04 | < 10% | Established method | Labor-intensive |
| ACM | Variable | > 10% | Simple reagents | Lower reproducibility |
Case Study 2: Amphetamine-Related Drugs in Oral Fluid by GC-MS
A comparison of three derivatizing reagents for the analysis of amphetamines and cathinones in oral fluid demonstrated the superiority of one agent in terms of sensitivity.[8] The reagents compared were:
-
HFBA: Heptafluorobutyric anhydride
-
PFPA: Pentafluoropropionic anhydride
-
TFAA: Trifluoroacetic anhydride
Based on sensitivity, PFPA proved to be the best derivatization agent for the target compounds prior to GC-MS analysis.[8]
| Derivatization Agent | Limit of Quantification (LOQ) Range (ng/mL) | Linearity Range (ng/mL) |
| PFPA | 2.5 - 10 | 5 or 10 to 1000 |
| HFBA | 5 - 20 | 10 to 1000 |
| TFAA | 10 - 50 | 20 to 1000 |
Case Study 3: Gamma-Aminobutyric Acid (GABA) Quantification by HPLC
Two HPLC methods using different derivatizing agents for the quantification of GABA were validated and compared.[9][10] The agents were:
-
HN: 2-hydroxynaphthaldehyde
-
OPA/MPA: o-phthalaldehyde with 3-mercaptopropionic acid
The method with OPA/MPA derivatization showed higher sensitivity, but the GABA-OPA/MPA derivative was less stable than the GABA-HN derivative.[9][10]
| Derivatization Agent | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) | Linearity Range (μg/mL) | Derivative Stability |
| OPA/MPA | 0.004 | 0.02 | 0.2 - 0.9 | Less stable |
| HN | 1 | 5 | 40 - 600 | More stable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fatty Acid Derivatization Protocols[6][7]
-
TMTFTH methylation: A sample of the oil was mixed with TMTFTH solution and heated.
-
Two-step derivatization with NaOEt and BSTFA: The oil sample was first transesterified with sodium ethoxide, followed by silylation with BSTFA.
-
Two-step derivatization with KOH and BSTFA: The sample was saponified with KOH, and the resulting fatty acids were then silylated with BSTFA.
-
Acid-catalyzed methylation (ACM): The oil was refluxed with a solution of sulfuric acid in methanol.
Amphetamine Derivatization Protocol[8]
-
Analytes and internal standards were extracted from 0.5 mL of oral fluid using ethyl acetate in the presence of NaOH (0.1 N).
-
The dried extracts were derivatized with either HFBA, PFPA, or TFAA.
-
The reaction mixture was heated at 70°C for 30 minutes.
GABA Derivatization Protocols[10]
-
HN Derivatization:
-
1 mL of GABA solution was mixed with 0.6 mL of borate buffer (pH 8) and 1 mL of 0.3% (w/v) HN in methanol.
-
The mixture was heated in a water bath at 80°C for 10 minutes.
-
The final volume was adjusted to 5 mL with methanol before HPLC analysis.
-
-
OPA/MPA Derivatization:
-
500 μL of GABA solution was mixed with 100 μL of 25 mg/mL OPA, 375 μL of borate buffer (pH 9.9), and 25 μL of MPA.
-
The resulting solution was vortexed and stored in the dark at room temperature for 1 minute before analysis.
-
Visualizing the Workflow and Decision Process
The following diagrams illustrate the logical flow of cross-validating analytical methods with different derivatization techniques and a decision-making pathway for selecting an appropriate method.
Caption: Workflow for cross-validation of two different derivatization methods.
Caption: Decision tree for selecting a suitable derivatization method.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]
- 3. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 6. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. thaiscience.info [thaiscience.info]
Safety Operating Guide
Proper Disposal Procedures for 4-Aminobenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
4-Aminobenzoyl chloride is a reactive chemical that requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection. Due to its reactivity, particularly with water and other nucleophiles, improper disposal can lead to the release of hazardous substances. This guide provides a detailed, step-by-step operational and disposal plan.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). The compound is corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation. It is also water-reactive, and contact with moisture will produce hydrochloric acid fumes.[3]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves before use.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]
Handling and Storage:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed and store it in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and metals.[4]
-
Ground all equipment when transferring the material to prevent static discharge.
Disposal Plan and Operational Guidance
There are two primary routes for the disposal of this compound, depending on the quantity and nature of the waste.
-
In-Lab Neutralization (for small quantities of residual waste): This is the preferred method for treating small amounts of this compound, such as residues in reaction flasks or contaminated labware. The process involves a controlled hydrolysis reaction followed by neutralization.
-
Licensed Waste Disposal (for bulk quantities and unused product): For larger quantities of the chemical or for the disposal of the original container with unused product, a licensed hazardous waste disposal company must be contacted.[5] Do not attempt to neutralize large quantities in the lab due to the potential for a highly exothermic and uncontrolled reaction.
Quantitative Data for Neutralization
The following table summarizes the key quantitative parameters for the in-lab neutralization of small quantities of this compound waste.
| Parameter | Recommended Value/Range | Notes |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) solution | A milder, safer option for controlled neutralization. |
| or | ||
| 2.5 M Sodium Hydroxide (NaOH) solution | A more reactive option for more stubborn residues; requires greater caution.[6] | |
| Ratio of Neutralizing Agent to Waste | A significant excess of the neutralizing solution should be used. | A general guideline is to use at least 10 parts of the neutralizing solution to 1 part of the estimated chemical waste. |
| Temperature Control | Maintain temperature below 25°C. | Use an ice bath to control the exothermic reaction. |
| Rate of Addition | Slow, dropwise addition of the chemical waste to the neutralizing solution. | NEVER add water or the neutralizing solution to the chemical waste.[1] |
| Final pH | 6.0 - 8.0 | The final solution must be neutralized before drain disposal. |
| Ventilation | Certified Chemical Fume Hood | Essential to safely vent the hydrochloric acid gas produced during hydrolysis. |
Experimental Protocol: In-Lab Neutralization of this compound Residue
This protocol provides a step-by-step guide for the safe neutralization of small quantities (typically less than 5 grams) of this compound residue in a laboratory setting.
Materials:
-
Appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10 times the volume of the neutralizing solution)
-
Ice bath
-
pH paper or pH meter
-
5-10% Sodium Bicarbonate (NaHCO₃) solution or 2.5 M Sodium Hydroxide (NaOH) solution
-
Dilute hydrochloric acid or sulfuric acid for final pH adjustment
Procedure:
-
Preparation:
-
Don all required PPE.
-
Ensure the work is performed in a certified chemical fume hood.
-
Prepare a sufficient volume of the chosen neutralizing solution (5-10% sodium bicarbonate is recommended for initial attempts due to its milder reactivity).
-
Place the beaker or flask containing the neutralizing solution in an ice bath on a stir plate and begin gentle stirring.
-
-
Neutralization:
-
If neutralizing residue in a reaction flask, slowly and carefully add the neutralizing solution to the flask.
-
If neutralizing collected solid waste, slowly add the waste in small portions to the stirring neutralizing solution.
-
CRITICAL: The addition must be slow and controlled to manage the exothermic reaction and the evolution of gas (carbon dioxide if using bicarbonate, and hydrochloric acid vapor).
-
If the reaction becomes too vigorous (excessive bubbling, fuming, or temperature increase), immediately stop the addition and allow the reaction to subside before continuing.
-
-
Completion and pH Adjustment:
-
Once all the this compound has been added and the initial vigorous reaction has ceased, continue stirring the solution in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the ice bath and allow the solution to slowly warm to room temperature.
-
Check the pH of the solution using pH paper or a calibrated pH meter.
-
If the solution is basic (pH > 8), neutralize it by slowly adding dilute hydrochloric or sulfuric acid until the pH is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once the pH is confirmed to be in the neutral range, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Thoroughly clean all glassware and equipment used in the procedure.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Aminobenzoyl chloride
Essential Guide to Handling 4-Aminobenzoyl Chloride
This document provides immediate safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₆ClNO[1][2][3] |
| Molecular Weight | 155.58 g/mol [2][3][4] |
| Appearance | White to light yellow solid[1] |
| Melting Point | 70 - 74 °C / 158 - 165.2 °F[5][6] |
| Boiling Point | 202 - 205 °C / 395.6 - 401 °F[5][6] |
| Storage Temperature | Room temperature under inert gas, or 2-8°C for enhanced stability[3][7] |
Operational and Safety Protocols
This compound is a corrosive and moisture-sensitive compound that can cause severe skin and eye burns.[1][8] It reacts with water to release toxic hydrochloric acid fumes.[1] Strict adherence to the following procedures is mandatory.
Personal Protective Equipment (PPE)
A full complement of PPE is required at all times when handling this chemical.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield (minimum 8-inch).[8][9] Eye protection must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[8][10]
-
Skin Protection: A complete chemical-resistant suit or lab coat, fully buttoned, is necessary.[9] Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and use proper removal technique to avoid skin contact.[9]
-
Respiratory Protection: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][10] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
Handling and Storage Protocol
Preparation and Handling:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Post warning signs indicating the hazards of the material being handled.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[6][10][11]
-
Inert Conditions: Handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.[7][12]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Avoid creating dust.[8] Use non-sparking tools.
-
Reaction Setup: When setting up reactions, slowly add this compound to the reaction mixture. Be aware that it can react exothermically.[1]
Storage:
-
Store the compound in a tightly sealed, moisture-resistant container.[1]
-
Keep the container in a cool, dry, and well-ventilated area designated for corrosive materials.[8][10]
-
Store away from incompatible materials such as strong bases, alcohols, and metals.[10]
Emergency and Spill Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[8][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.[8][10]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: Wearing full PPE, cover the spill with an inert, dry absorbent material such as sand or vermiculite. Do not use combustible materials or water.[10][11]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[8][10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in designated, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[8][9] Do not pour waste down the drain.[8][10] Always follow local, regional, and national regulations for chemical waste disposal.[10]
Process Flowchart
The following diagram illustrates the standard workflow for handling this compound, including key safety and emergency checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Buy this compound | 16106-38-0 [smolecule.com]
- 2. glpbio.com [glpbio.com]
- 3. 16106-38-0|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 16106-38-0 | Benchchem [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. 16106-38-0|this compound| Ambeed [ambeed.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
